4-Bromo-2-ethylphenyl isocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethyl-1-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIAQDYICDWTPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403168 | |
| Record name | 4-Bromo-2-ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-24-5 | |
| Record name | 4-Bromo-2-ethyl-1-isocyanatobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-2-ethylphenyl isocyanate chemical properties
An In-depth Technical Guide to 4-Bromo-2-ethylphenyl isocyanate: Properties, Reactivity, and Applications
Introduction
This compound is a halogenated aromatic isocyanate, a class of highly reactive organic compounds characterized by the functional group –N=C=O. Since the discovery of isocyanates by Wurtz in 1848, these molecules have become indispensable in both industrial and research settings.[1] Their utility stems from the electrophilic nature of the isocyanate carbon, which readily undergoes addition reactions with a wide range of nucleophiles. This reactivity makes them crucial building blocks, or synthons, in the assembly of more complex molecules.[2][3]
This guide provides a detailed overview of this compound for researchers, scientists, and professionals in drug development. We will explore its chemical and physical properties, synthesis, core reactivity, and applications, with a focus on its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] The specific substitution pattern—a bromine atom at the 4-position and an ethyl group at the 2-position—offers unique steric and electronic properties that can be leveraged to fine-tune the biological activity and pharmacokinetic profiles of target molecules.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physicochemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Data |
| CAS Number | 480439-24-5 |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol [4] |
| Appearance | Solid, typically white or off-white[2] |
| Melting Point | 47 - 51 °C[5] |
| Boiling Point | 158 °C at 14 mmHg[6] |
| Purity | Typically >95% |
Synthesis and Reactivity
General Synthesis Pathway
Aryl isocyanates are most commonly synthesized from their corresponding primary amines. The classical laboratory and industrial method involves the reaction of an aniline derivative with phosgene (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene. For this compound, the precursor is 4-bromo-2-ethylaniline.
Caption: General synthetic route from aniline to isocyanate.
Core Reactivity with Nucleophiles
The synthetic utility of this compound is dictated by the high reactivity of the isocyanate moiety. The carbon atom of the N=C=O group is highly electrophilic and readily attacked by nucleophiles. This promiscuous reactivity can be problematic but is also key to its role as a versatile synthetic intermediate.[1] The primary reactions involve:
-
Reaction with Alcohols: Forms N-aryl carbamates (urethanes). This is a cornerstone reaction for producing polyurethanes in polymer science and for installing the carbamate functional group in drug candidates.
-
Reaction with Amines: Forms N,N'-disubstituted ureas. This reaction is rapid and is frequently employed in the synthesis of biologically active molecules.
-
Reaction with Water: The initial reaction with water forms an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (loses CO₂) to yield the parent amine, 4-bromo-2-ethylaniline. This reaction highlights the need for anhydrous (moisture-free) conditions during storage and handling.
Caption: Core reactions of this compound.
Applications in Drug Development and Research
Isocyanates are foundational reagents in the synthesis of agrochemicals and pharmaceuticals.[1][3] Their ability to form stable urea and carbamate linkages makes them invaluable for connecting different molecular fragments.
-
Scaffold Decoration: this compound serves as a versatile building block for creating libraries of compounds for high-throughput screening. The phenylurea moiety, formed by reacting the isocyanate with an amine, is a common structural motif in kinase inhibitors used in oncology.
-
Modulation of Physicochemical Properties: The substituents on the phenyl ring play a critical role in the pharmacological profile of the final compound.
-
The bromo group increases lipophilicity, which can enhance membrane permeability and bioavailability. It also provides a handle for further synthetic transformations, such as cross-coupling reactions.
-
The ethyl group provides steric bulk, which can influence the binding selectivity of a drug candidate for its target protein.
-
-
Intermediate for Heterocyclic Synthesis: The reactivity of the isocyanate group can be harnessed in cascade reactions to rapidly assemble complex heterocyclic structures, which are prevalent in medicinal chemistry.[1][7]
Experimental Protocol: Synthesis of an N-Aryl Carbamate
This section provides a standardized, self-validating protocol for the reaction of this compound with a generic primary alcohol.
Objective: To synthesize an N-(4-bromo-2-ethylphenyl)carbamate derivative.
Materials:
-
This compound (1.0 eq)
-
Primary alcohol (e.g., benzyl alcohol, 1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Dry Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round-bottom flask and condenser
Methodology:
-
System Preparation: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (N₂ or Ar) to ensure anhydrous conditions.
-
Reagent Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Nucleophile Addition: Slowly add the primary alcohol (1.05 eq) to the stirred solution at room temperature. An optional tertiary amine base (e.g., triethylamine) can be used to catalyze the reaction.
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the isocyanate starting material typically indicates completion. Reactions are often complete within 1-4 hours at room temperature.
-
Work-up: Upon completion, quench the reaction with a small amount of water. Transfer the mixture to a separatory funnel, wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude carbamate product by flash column chromatography on silica gel or by recrystallization to yield the final, pure product.
Caption: Step-by-step workflow for carbamate synthesis.
Safety and Handling
Isocyanates are potent sensitizers and irritants. Strict adherence to safety protocols is mandatory.
-
Hazard Identification:
-
Precautionary Measures & PPE:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling.[10][11] Prevent contact with skin and eyes.[10]
-
-
First Aid:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][10]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] The material is moisture-sensitive; store under an inert atmosphere.
References
-
LookChem. (n.d.). Cas 1591-98-6, 4-BROMO-2-METHYLPHENYL ISOCYANATE. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenyl isocyanate. Retrieved from [Link]
- Kristián, P., Gonda, J., & Bernáth, G. (1987).
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Understanding the Versatility of Phenyl Isocyanate in Modern Industrial Applications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylphenyl isocyanide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reagents and conditions: (a) substituted phenyl isocyanates, dry toluene, reflux, 2-4 h, 58-82%. Retrieved from [Link]
- De Nanteuil, F., De Césare, V., & Waser, J. (2017). Cascade reactions of nitrogen-substituted isocyanates: a new tool in heterocyclic chemistry. Chemical Society Reviews, 46(12), 3535-3548.
-
Patsnap. (2025, July 10). The Role of Isocyanates in Modern Pharmaceuticals. Retrieved from [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic applications of N-isocyanate intermediates. Retrieved from [Link]
-
Georganics Ltd. (2011, January 24). 4-BROMO-2-METHYLPHENYL ISOCYANATE Safety Data Sheet. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-2,6-diethylphenyl isothiocyanate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl isocyanide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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- 4. labsolu.ca [labsolu.ca]
- 5. 1591-98-6 4-Bromo-2-methylphenyl isocyanate AKSci X8151 [aksci.com]
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- 8. assets.thermofisher.com [assets.thermofisher.com]
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- 12. georganics.sk [georganics.sk]
4-Bromo-2-ethylphenyl isocyanate synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2-ethylphenyl Isocyanate
Introduction
This compound is a halogenated aromatic isocyanate. While specific applications for this particular molecule are not widely documented, its structure suggests significant potential as a versatile intermediate in several fields of chemical research and development. Aromatic isocyanates are crucial building blocks in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and polymers, primarily through the formation of urethane and urea linkages.[1][2] The presence of a bromine atom offers a site for further functionalization via cross-coupling reactions, and the ethyl group influences the molecule's solubility and steric properties. This guide provides a comprehensive overview of a plausible synthetic route to this compound, its characterization, and the necessary safety protocols for its handling.
Synthetic Pathways to this compound
The synthesis of this compound can be approached through several established methods for isocyanate formation. The most direct route involves the phosgenation of the corresponding aniline, 4-bromo-2-ethylaniline. Safer alternatives to the highly toxic phosgene gas, such as triphosgene, are commonly employed in a laboratory setting.[3] Other notable methods include rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements, which offer pathways from carboxylic acids or their derivatives.[4][5][6]
This guide will focus on a two-part synthetic strategy: first, the preparation of the precursor 4-bromo-2-ethylaniline, followed by its conversion to the target isocyanate using triphosgene.
Part 1: Synthesis of the Precursor, 4-Bromo-2-ethylaniline
A logical synthetic route to 4-bromo-2-ethylaniline begins with the commercially available 2-ethylaniline. Direct bromination of anilines can be challenging due to the high reactivity of the amino group, which can lead to over-bromination and oxidation. Therefore, a protection-bromination-deprotection sequence is advisable for a clean and high-yielding synthesis. A similar strategy is employed for the synthesis of 4-bromo-2-methylaniline.[7]
Workflow for the Synthesis of 4-Bromo-2-ethylaniline
Experimental Protocol: Synthesis of 4-Bromo-2-ethylaniline
-
Protection of the Amino Group:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-ethylaniline in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-ethylphenyl)acetamide.
-
-
Bromination:
-
Dissolve the N-(2-ethylphenyl)acetamide in glacial acetic acid.
-
Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise at room temperature. The amino group directs the electrophilic substitution to the para position.
-
Stir the reaction mixture for 12-16 hours.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(4-bromo-2-ethylphenyl)acetamide.
-
-
Deprotection (Hydrolysis):
-
Suspend the N-(4-bromo-2-ethylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or Na2CO3 solution) to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to yield pure 4-bromo-2-ethylaniline.
-
Part 2: Synthesis of this compound
The conversion of 4-bromo-2-ethylaniline to the corresponding isocyanate is efficiently achieved using triphosgene, a safer solid substitute for phosgene gas.[3] The reaction proceeds via an intermediate carbamoyl chloride, which then eliminates HCl to form the isocyanate.
Reaction Mechanism: Phosgenation using Triphosgene
Experimental Protocol: Synthesis of this compound
-
Safety Note: This reaction should be performed in a well-ventilated fume hood by trained personnel. Triphosgene is toxic and releases phosgene upon contact with moisture or heat.[8][9][10][11][12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[13][14][15][16]
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 4-bromo-2-ethylaniline (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene.
-
In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in the same solvent.
-
-
Reaction Execution:
-
Cool the aniline solution to 0 °C using an ice bath.
-
Slowly add the triphosgene solution to the stirred aniline solution over 30-60 minutes.
-
After the addition is complete, add a non-nucleophilic base, such as triethylamine (2.2 equivalents), dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the amine spot on a TLC plate or by IR spectroscopy (disappearance of N-H stretches and appearance of the -N=C=O stretch).
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation.
-
Alternative Synthetic Routes
-
Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide, which can be prepared from the corresponding carboxylic acid (4-bromo-2-ethylbenzoic acid).[6] This route avoids the use of phosgene derivatives but requires the handling of potentially explosive acyl azides.[5]
-
Hofmann Rearrangement: This reaction converts a primary amide (4-bromo-2-ethylbenzamide) to the isocyanate with one fewer carbon atom.[4][17][18] The reaction is typically carried out using bromine and a strong base.[5]
Characterization of this compound
Due to the lack of published experimental data, the following characterization parameters are predicted based on the structure and known spectroscopic data for similar aromatic isocyanates.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (approx. δ 7.0-7.5 ppm), likely appearing as a doublet, a doublet of doublets, and a singlet or narrow doublet, corresponding to the three protons on the benzene ring. Ethyl Group: A quartet (approx. δ 2.6-2.8 ppm) for the -CH₂- group and a triplet (approx. δ 1.2-1.4 ppm) for the -CH₃ group.[19][20] |
| ¹³C NMR | Isocyanate Carbon: A signal around δ 125-135 ppm for the -N=C=O carbon. Aromatic Carbons: Six signals in the aromatic region (approx. δ 120-140 ppm), including two quaternary carbons (one attached to bromine and one to the ethyl group). Ethyl Group: Two signals in the aliphatic region for the -CH₂- and -CH₃ carbons.[21] |
| IR Spectroscopy | A very strong, sharp, and characteristic absorption band for the asymmetric stretch of the isocyanate group (-N=C=O) in the range of 2250-2285 cm⁻¹.[22][23][24][25] Other bands would include C-H stretches (aromatic and aliphatic) and C=C stretches of the aromatic ring. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation: Potential fragmentation patterns could involve the loss of CO, the ethyl group, or the bromine atom.[26][27] |
Safety and Handling
Isocyanates are toxic compounds that can cause respiratory and skin sensitization.[13][14][15][16] Triphosgene is a corrosive and highly toxic solid that can release phosgene gas.[8][9][10][11][12] Strict adherence to safety protocols is essential.
-
Engineering Controls: All manipulations involving triphosgene and isocyanates must be conducted in a certified chemical fume hood.[8][12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles at all times.[13][14][15][16] For handling triphosgene, a face shield and respiratory protection may be necessary.[8][9]
-
Handling: Handle triphosgene under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture.[11][12] Avoid heating triphosgene, as it can decompose to phosgene.[8][11][12]
-
Spills: In case of a spill, evacuate the area and follow established laboratory procedures for cleaning up hazardous materials.
-
Waste Disposal: All waste containing triphosgene or isocyanates must be quenched and disposed of as hazardous chemical waste according to institutional and local regulations.
References
- University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
- Synquest Labs.
- ASTM Digital Library.
- Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS.
- PubMed.
- Fisher Scientific.
- Sigma-Aldrich.
- Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
- Spectroscopy Online. Infrared Spectroscopy of Polymers XIII: Polyurethanes.
- ACS Publications.
- ResearchGate.
- PubMed.
- ResearchGate.
- CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.
- ScienceDirect.
- Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
- SpringerLink. Characterizing Polymeric Methylene Diphenyl Diisocyanate Reactions with Wood: 1.
- Google Patents.
- Wikipedia. Hofmann rearrangement.
- Master Organic Chemistry. The Hofmann and Curtius Rearrangements.
- Reddit. How to prepare 4-(2-Bromoethyl)aniline...
- BHHC Safety Center. Isocyanate Exposure, Reaction and Protection – Quick Tips.
- Chemistry Learner.
- Wikipedia. Curtius rearrangement.
- Thermo Fisher Scientific. Hofmann Rearrangement.
- NROChemistry. Hofmann Rearrangement: Mechanism & Examples.
- ResearchGate.
- CDPH.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
- ResearchGate.
- Safe Work Australia.
- PMC.
- SafeWork NSW.
- SciSpace. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.
- Health and Safety Authority.
- ResearchGate. 15N NMR spectroscopy, 27.
- Organic Syntheses.
- C&EN. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
- ResearchGate. (PDF)
- L.S.College, Muzaffarpur. Curtius rearrangement.
- Organic Chemistry Portal. Curtius Rearrangement.
- RSC Publishing.
- ResearchGate. 1 H NMR spectrum of the PU-4 sample.
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An In-depth Technical Guide to 4-Bromo-2-ethylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Bromo-2-ethylphenyl isocyanate (CAS Number: 480439-24-5), a versatile chemical intermediate. We will delve into its synthesis, core reactivity, potential applications in medicinal chemistry, and essential safety protocols. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors.
Core Chemical Identity and Properties
This compound is an aromatic isocyanate featuring a bromine atom and an ethyl group on the phenyl ring. The strategic placement of these substituents modulates the reactivity of the isocyanate functional group and provides vectors for further chemical modification, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 480439-24-5 | [1] |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Melting Point | 47-50 °C (for analog 4-Bromo-2-methylphenyl isocyanate) | [2] |
| Boiling Point | 254.7 °C at 760 mmHg (for analog 4-Bromo-2-methylphenyl isocyanate) | [2] |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General Chemical Knowledge |
| Sensitivity | Moisture sensitive. | [1] |
Note: Some physical properties are estimated based on the closely related analog, 4-Bromo-2-methylphenyl isocyanate, due to limited specific data for the ethyl derivative.
Synthesis Pathway: From Precursor to Isocyanate
The synthesis of this compound is a multi-step process that begins with the commercially available 2-ethylaniline. The overall strategy involves the regioselective bromination of the aromatic ring followed by the conversion of the resulting aniline to the target isocyanate. The Curtius rearrangement is a reliable and widely used laboratory-scale method for this transformation, avoiding the use of highly toxic phosgene.[3][4][5]
Part 1: Synthesis of the Precursor, 4-Bromo-2-ethylaniline
The synthesis of the key aniline intermediate is adapted from established procedures for similar substituted anilines.[6][7] The core principle is to protect the highly activating amino group to control the regioselectivity of the subsequent electrophilic aromatic bromination.
Step 1.1: Protection of 2-Ethylaniline The amino group of 2-ethylaniline is acetylated to form N-(2-ethylphenyl)acetamide. This is a crucial step for two reasons:
-
Moderation of Reactivity: The acetyl group transforms the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group. This prevents over-bromination and the formation of unwanted side products.
-
Steric Hindrance: The bulkier acetamido group enhances the steric hindrance at the ortho position, further favoring substitution at the para position, which is the desired site for bromination.
Protocol: Acetylation of 2-Ethylaniline
-
To a stirred solution of 2-ethylaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Heat the mixture to 50-60°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the N-(2-ethylphenyl)acetamide product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 1.2: Regioselective Bromination The protected aniline, N-(2-ethylphenyl)acetamide, is then subjected to electrophilic bromination. The acetamido group directs the incoming electrophile (Br⁺) to the para position due to its ortho-, para-directing nature and the steric hindrance at the ortho positions.
Protocol: Bromination of N-(2-ethylphenyl)acetamide
-
Dissolve N-(2-ethylphenyl)acetamide (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise at a temperature maintained below 20°C.
-
Stir the reaction mixture at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the mixture into a solution of sodium bisulfite to quench any unreacted bromine, which results in the precipitation of N-(4-bromo-2-ethylphenyl)acetamide.
-
Filter the product, wash with water, and dry.
Step 1.3: Deprotection to Yield 4-Bromo-2-ethylaniline The final step in the precursor synthesis is the hydrolysis of the acetamido group to regenerate the free amine. This is typically achieved under acidic conditions.[6]
Protocol: Hydrolysis of N-(4-bromo-2-ethylphenyl)acetamide
-
Suspend N-(4-bromo-2-ethylphenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 2-4 hours. The progress of the hydrolysis can be monitored by TLC.
-
After cooling, neutralize the reaction mixture with a base (e.g., NaOH or NH₄OH) to a pH of 8-10 to precipitate the free aniline.[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-ethylaniline.[6]
Part 2: Conversion to Isocyanate via Curtius Rearrangement
The Curtius rearrangement is a robust method for converting a carboxylic acid into an isocyanate with one less carbon atom.[3][5] This is achieved through the thermal decomposition of an acyl azide intermediate.
Step 2.1: Conversion of 4-Bromo-2-ethylaniline to 4-Bromo-2-ethylbenzoic acid This step can be achieved via a Sandmeyer-type reaction. The aniline is first diazotized, then reacted with a cyanide source (e.g., KCN/CuCN) to form the nitrile, which is subsequently hydrolyzed to the carboxylic acid.
Step 2.2: Formation of the Acyl Azide The carboxylic acid is converted to an acyl azide. A common and effective method involves the use of diphenylphosphoryl azide (DPPA).[5] Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with sodium azide (NaN₃).[8] The DPPA method is often preferred for its milder conditions.
Protocol: Acyl Azide Formation
-
To a solution of 4-bromo-2-ethylbenzoic acid (1.0 eq) and triethylamine (1.1 eq) in an anhydrous aprotic solvent like toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. The acyl azide is typically not isolated and is used directly in the next step.
Step 2.3: Thermal Rearrangement to the Isocyanate The solution containing the acyl azide is heated, leading to the loss of nitrogen gas and a concerted rearrangement to form the isocyanate.[3] The mechanism is believed to be a concerted process, ensuring the retention of the stereochemistry of the migrating group.[3]
Protocol: Curtius Rearrangement
-
Gently heat the toluene solution containing the acyl azide to 80-100°C.
-
Vigorous evolution of nitrogen gas will be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).
-
The resulting solution contains the target this compound. The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to attack by a wide range of nucleophiles.
Reaction with Alcohols to form Carbamates
Isocyanates react readily with primary and secondary alcohols to form stable carbamate (urethane) linkages.[9] This reaction is fundamental in polyurethane chemistry and is widely exploited in medicinal chemistry to link molecular fragments or to act as bioisosteres of amide bonds, offering improved pharmacokinetic properties.[9][10]
Mechanism: The reaction proceeds via the nucleophilic attack of the alcohol oxygen on the electrophilic carbonyl carbon of the isocyanate.
Reaction with Amines to form Ureas
The reaction of isocyanates with primary or secondary amines is typically rapid and exothermic, yielding substituted urea derivatives.[11] The urea functional group is a key structural motif in numerous FDA-approved drugs due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit, facilitating strong interactions with biological targets.[11][12]
Mechanism: The highly nucleophilic nitrogen of the amine attacks the isocyanate carbon, leading to the formation of a stable C-N bond and the urea product.
Reaction with Water
Isocyanates are sensitive to moisture and react with water in a two-step process. The initial reaction forms an unstable carbamic acid, which then spontaneously decarboxylates to yield the corresponding primary amine (in this case, 4-bromo-2-ethylaniline) and carbon dioxide gas.[3] This reactivity necessitates the use of anhydrous conditions during synthesis and handling to prevent degradation of the isocyanate.
Characterization and Spectral Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the predicted spectral data based on its chemical structure and data from analogous compounds.
Table 2: Predicted Spectral Data for this compound
| Technique | Expected Key Signals |
| ¹H NMR | - Aromatic protons (3H) appearing as multiplets or doublets in the δ 6.8-7.5 ppm range. - A quartet (2H) for the -CH₂- of the ethyl group around δ 2.6-2.8 ppm. - A triplet (3H) for the -CH₃ of the ethyl group around δ 1.2-1.4 ppm. |
| ¹³C NMR | - Isocyanate carbon (-N=C=O) signal in the δ 120-130 ppm region. - Aromatic carbons (6C) in the δ 115-140 ppm range, including the C-Br and C-NCO signals. - Ethyl group carbons: -CH₂- around δ 20-30 ppm and -CH₃ around δ 10-15 ppm. |
| IR Spectroscopy | - A strong, sharp, and characteristic absorption band for the isocyanate (-N=C=O) asymmetric stretch, typically appearing around 2250-2275 cm⁻¹ . - C-H stretching bands for aromatic and aliphatic protons. - C=C stretching bands for the aromatic ring. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 225 and 227 in an approximate 1:1 ratio, characteristic of a monobrominated compound. - Fragmentation patterns corresponding to the loss of CO, NCO, and fragments of the ethyl group. |
Applications in Drug Discovery and Medicinal Chemistry
Aryl isocyanates are pivotal reagents in medicinal chemistry, primarily for the synthesis of urea and carbamate derivatives which are prevalent in a vast array of therapeutic agents.[9][11] The this compound scaffold offers several strategic advantages for drug design:
-
Hydrogen Bonding: The resulting urea or carbamate moiety can form critical hydrogen bonds with protein targets, such as kinases, proteases, and GPCRs.[11]
-
Structural Rigidity: The urea linkage introduces a degree of rigidity into a molecule, which can be beneficial for optimizing binding affinity by reducing the entropic penalty upon binding.
-
Modulation of Physicochemical Properties: The bromo and ethyl substituents can be used to fine-tune properties like lipophilicity, metabolic stability, and potency. The bromine atom can also serve as a handle for further synthetic modifications, such as cross-coupling reactions.
Case Study: Sorafenib and Diaryl Urea Kinase Inhibitors Sorafenib is a multi-kinase inhibitor approved for the treatment of certain types of cancer. A central feature of its structure is the diaryl urea moiety, which is critical for its binding to the ATP-binding pocket of kinases like VEGFR and Raf kinase.[13] The synthesis of Sorafenib and its analogs often involves the reaction of a substituted aryl isocyanate with a corresponding aryl amine.[13]
This compound represents a valuable building block for generating novel analogs of such kinase inhibitors. By reacting it with a library of diverse amines, medicinal chemists can rapidly generate a portfolio of new urea-containing compounds for screening, exploring new structure-activity relationships (SAR) in the quest for more potent and selective drug candidates.
Safety, Handling, and Storage
Isocyanates as a class are hazardous chemicals and must be handled with appropriate precautions. They are potent respiratory and skin sensitizers, and inhalation can cause severe asthmatic reactions.[14][15]
Hazard Statements (based on analogs):
-
Harmful if inhaled.[2]
-
Causes skin and serious eye irritation.[2]
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.[15]
-
May cause respiratory irritation.[2]
Recommended Safety Protocols:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat, with additional protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: For operations with a high potential for aerosol or vapor generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. As the compound is moisture-sensitive, handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.
Conclusion
This compound is a highly reactive and versatile chemical intermediate with significant potential in organic synthesis, particularly within the field of drug discovery. Its ability to readily form stable urea and carbamate linkages makes it an attractive building block for creating novel bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling requirements, as outlined in this guide, is paramount for its safe and effective application in the research laboratory.
References
- ChemicalBook. (2023). 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet.
- Wiley-VCH. (2007).
- MyBioSource. (n.d.). This compound.
- CN103787895A. (2014). Production process for synthesizing 4-bromo-2-methylaniline.
- Wikipedia. (n.d.). Curtius rearrangement.
- Organic Syntheses Procedure. (n.d.).
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (n.d.).
- Slideshare. (n.d.). Curtius rearrment.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (n.d.).
- PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
- Organic Chemistry Portal. (n.d.). Curtius Rearrangement.
- Reddit. (n.d.). How to prepare 4-(2-Bromoethyl)aniline....
- Semantic Scholar. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed. (n.d.).
- Request PDF. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
- Prode Properties. (n.d.).
- MySkinRecipes. (n.d.). 4-Bromo-2-ethylaniline hydrochloride.
- PubChem. (n.d.). 4-Bromo-2-ethylaniline.
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.).
- Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
- PubChem. (n.d.). 4-Bromo-2-methylphenyl isocyanide.
- Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. (n.d.).
- Organic Syntheses Procedure. (n.d.). ethyl isocyanide.
- The Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol.
- Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)
- ResearchGate. (n.d.).
- Organic Syntheses Procedure. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- ResearchGate. (n.d.).
- Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (n.d.).
- Organic Syntheses Procedure. (n.d.). Isocyanic acid, p-nitrophenyl ester.
- Krishnaveni Degree College. (n.d.). Unit I-IV Syllabus.
- Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report.
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.).
Sources
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- 15. rsc.org [rsc.org]
4-Bromo-2-ethylphenyl isocyanate molecular weight and formula
An In-depth Technical Guide to 4-Bromo-2-ethylphenyl isocyanate
Abstract
This compound is a substituted aromatic isocyanate that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, featuring a reactive isocyanate group and a halogenated aromatic ring, makes it a strategic building block for the synthesis of a diverse range of molecular architectures. The isocyanate moiety readily reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. These linkages are prevalent in many pharmaceutically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, safe handling protocols, and applications, with a focus on its utility for researchers and professionals in the field of drug development.
Compound Identification and Core Properties
The fundamental properties of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [1] |
| Molecular Weight | 226.07 g/mol | [1] |
| CAS Number | 480439-24-5 | [1] |
| PubChem CID | 4426496 | [1] |
| Appearance | (Not specified, typically a liquid or low-melting solid) | |
| Purity | ≥95% (Typical) | [1] |
Synthesis Pathway
Isocyanates are key intermediates in synthetic chemistry, and their preparation has been the subject of extensive research.[2][3] The most common and industrially scalable method for synthesizing aryl isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent. In the case of this compound, the precursor is 4-bromo-2-ethylaniline.
The reaction proceeds via an initial nucleophilic attack of the amine onto phosgene, forming a carbamoyl chloride, which is then dehydrochlorinated upon heating to yield the final isocyanate product. The use of highly toxic phosgene necessitates strict safety controls, leading to the development of alternative, safer phosgene-free methods, although the phosgenation route remains prevalent.[2]
Caption: General synthesis of this compound from its corresponding aniline.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is dominated by the electrophilic nature of the isocyanate carbon atom. This makes it highly susceptible to attack by a wide range of nucleophiles, providing a robust method for forming stable covalent bonds.
Urea Formation
The reaction with primary and secondary amines is rapid and typically quantitative, yielding substituted ureas. This reaction is fundamental in medicinal chemistry for linking different molecular fragments. The resulting urea moiety is a common structural motif in many approved drugs due to its ability to act as a rigid and effective hydrogen bond donor and acceptor, facilitating strong binding to biological targets.
Carbamate and Thiocarbamate Formation
Alcohols and thiols react similarly to form carbamates and thiocarbamates, respectively. While these reactions are generally slower than urea formation, they can be catalyzed by bases or organometallic compounds. These functional groups also serve as important linkers and pharmacophores in drug design.
The diagram below illustrates the core application of the title compound in forming a disubstituted urea, a key step in combinatorial chemistry and fragment-based drug discovery.
Caption: Reaction workflow showing the use of the isocyanate to synthesize substituted ureas.
Safety, Handling, and Storage
Isocyanates as a class are potent respiratory sensitizers and lachrymators. Proper engineering controls and personal protective equipment (PPE) are mandatory to ensure safe handling.[4]
Hazard Identification
-
Health Hazards : Harmful if inhaled, causing respiratory irritation.[5] May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] Causes serious eye irritation and skin irritation.[4][5] Individuals with prior respiratory conditions or sensitization to isocyanates should avoid any exposure.[4]
-
Physical Hazards : During a fire, irritating and toxic gases may be generated.[5]
Recommended Handling and PPE
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Safety showers and eye wash stations must be readily available.[5]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety glasses or goggles.[5]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][6]
-
Respiratory Protection : If ventilation is inadequate or for spill cleanup, wear a self-contained breathing apparatus or an appropriate respirator.[5][7] Avoid breathing dust, fumes, or vapors.[7]
-
First Aid Measures
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[6] If respiratory symptoms occur, seek immediate medical attention.[4]
-
Skin Contact : Immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical help.[7]
-
Eye Contact : Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical aid.[5][6]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[6]
Storage and Disposal
-
Storage : Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed to prevent contact with moisture, which can cause isocyanates to polymerize. Store locked up.[6]
-
Disposal : Dispose of contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[6]
Exemplary Experimental Protocol: Synthesis of a Substituted Urea
This protocol describes a general procedure for the reaction of this compound with a generic primary amine.
Objective: To synthesize N-(4-bromo-2-ethylphenyl)-N'-(benzyl)urea.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Procedure:
-
Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: Dissolve benzylamine (1.0 eq) in 20 mL of anhydrous DCM and add it to the flask.
-
Reaction Initiation: In a separate flask, dissolve this compound (1.0 eq) in 15 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Addition: Add the isocyanate solution dropwise to the stirring amine solution at room temperature over 15-20 minutes. An inert atmosphere must be maintained throughout the addition.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction is often exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate spot is no longer visible.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, often a solid, will precipitate.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure urea product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- Vertex AI Search Result.
- ChemicalBook. (2023).
- Georganics. (2011).
- Fisher Scientific. (2024).
- Gaco Western LLC. (2015).
- ChemComm. (2023).
- ChemRxiv. (2023).
Sources
Spectroscopic Blueprint of 4-Bromo-2-ethylphenyl Isocyanate: A Technical Guide
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of key chemical intermediates is paramount. 4-Bromo-2-ethylphenyl isocyanate stands as a significant building block in the synthesis of a variety of bioactive molecules. Its utility is intrinsically linked to its precise chemical structure, which can be unequivocally elucidated through a combination of modern spectroscopic techniques.
This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this specific molecule, this guide leverages foundational spectroscopic principles and comparative data from analogous structures to construct a reliable predictive model of its spectral characteristics. This approach not only offers a robust framework for the identification and characterization of this compound but also serves as a practical illustration of spectroscopic interpretation for substituted aromatic systems.
Molecular Structure and Spectroscopic Overview
The logical starting point for any spectroscopic analysis is a clear visualization of the molecule's structure and the consequent relationships between its constituent atoms and functional groups.
Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical and complementary information.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties and relatively clean spectral window. However, given that isocyanates can react with trace amounts of water, which can be present even in deuterated solvents, using an anhydrous grade of solvent and preparing the sample under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electronic effects of the bromo, ethyl, and isocyanate substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (ethyl) | ~ 1.25 | triplet (t) | ~ 7.6 | 3H |
| CH₂ (ethyl) | ~ 2.70 | quartet (q) | ~ 7.6 | 2H |
| Ar-H (H6) | ~ 7.10 | doublet (d) | ~ 8.4 | 1H |
| Ar-H (H5) | ~ 7.25 | doublet of doublets (dd) | ~ 8.4, ~ 2.0 | 1H |
| Ar-H (H3) | ~ 7.35 | doublet (d) | ~ 2.0 | 1H |
Causality Behind Predictions:
-
Ethyl Group: The ethyl group protons will exhibit a classic triplet-quartet pattern due to spin-spin coupling with each other. The CH₂ group is deshielded by the adjacent aromatic ring.
-
Aromatic Protons: The three aromatic protons are in different chemical environments. H6 is ortho to the ethyl group and meta to the bromine, H5 is ortho to the bromine and meta to both the ethyl and isocyanate groups, and H3 is ortho to the isocyanate group and meta to the bromine. The isocyanate group is electron-withdrawing, which will deshield the ortho proton (H3). The bromine atom also has a deshielding effect. The splitting patterns arise from coupling to neighboring aromatic protons.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, one for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~ 15 |
| CH₂ (ethyl) | ~ 24 |
| C4 (Ar-C-Br) | ~ 120 |
| C5 (Ar-C-H) | ~ 130 |
| C6 (Ar-C-H) | ~ 128 |
| C3 (Ar-C-H) | ~ 132 |
| C2 (Ar-C-CH₂CH₃) | ~ 138 |
| C1 (Ar-C-NCO) | ~ 135 |
| N=C=O | ~ 125 |
Causality Behind Predictions:
-
Aliphatic Carbons: The ethyl group carbons will appear in the upfield region of the spectrum.
-
Aromatic Carbons: The aromatic carbons will resonate in the range of approximately 120-140 ppm. The carbon attached to the bromine (C4) will be influenced by the heavy atom effect. The carbons attached to the substituents (C1, C2, C4) will generally have lower intensities than those attached to hydrogens.
-
Isocyanate Carbon: The carbon of the isocyanate group is expected to appear in the aromatic region, typically between 120-135 ppm[1].
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. In the case of this compound, the most characteristic signal will be from the isocyanate group.
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: As a liquid, the IR spectrum of this compound can be conveniently measured as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent like chloroform can be used in a liquid cell. For ease of use and minimal sample preparation, Attenuated Total Reflectance (ATR) FTIR is also a highly suitable method[2].
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates or the solvent is first recorded. Then, the sample is applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N=C=O asymmetric stretch | ~ 2270 | Strong, sharp |
| Aromatic C=C stretch | 1600 - 1450 | Medium to strong |
| Aromatic C-H stretch | 3100 - 3000 | Medium to weak |
| Aliphatic C-H stretch | 2970 - 2850 | Medium |
| C-Br stretch | 700 - 500 | Medium to strong |
Causality Behind Predictions:
-
Isocyanate Stretch: The most diagnostic peak in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which appears in a relatively uncongested region of the spectrum around 2250-2275 cm⁻¹[2][3].
-
Aromatic Vibrations: The aromatic ring will give rise to several bands, including C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.
-
Aliphatic Vibrations: The ethyl group will show characteristic C-H stretching bands just below 3000 cm⁻¹.
-
C-Br Stretch: The carbon-bromine bond will have a stretching vibration in the fingerprint region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). Given its likely volatility, GC-MS would be a suitable method.
-
Ionization: Electron Ionization (EI) is a common method that will provide detailed fragmentation patterns.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Predicted Mass Spectral Data
The mass spectrum of this compound will be characterized by a distinct molecular ion peak and several key fragment ions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for the molecular ion and any bromine-containing fragments[4]. The molecular weight of this compound is 226.07 g/mol (for ⁷⁹Br).
| m/z (predicted) | Proposed Ion | Fragmentation Pathway |
| 225/227 | [C₉H₈⁷⁹/⁸¹BrNO]⁺• | Molecular Ion (M⁺•) |
| 196/198 | [C₈H₅⁷⁹/⁸¹Br]⁺• | Loss of •CHO |
| 184/186 | [C₇H₅⁷⁹/⁸¹Br]⁺• | Loss of NCO |
| 117 | [C₉H₈NO]⁺ | Loss of •Br |
| 106 | [C₇H₅]⁺ | Loss of Br and NCO |
Causality Behind Predictions:
-
Molecular Ion: The molecular ion peak will be observed at m/z 225 and 227 with approximately equal intensity, which is a hallmark of a monobrominated compound[4][5].
-
Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of the isocyanate group (NCO), the loss of a bromine radical, and cleavage of the ethyl group. The stability of the resulting carbocations will dictate the relative abundance of the fragment ions. A common fragmentation for aryl isocyanates is the loss of the NCO group. Another likely fragmentation is the loss of a bromine atom.
Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The detailed analysis of the expected NMR, IR, and MS data, grounded in established spectroscopic principles and data from related compounds, offers a solid foundation for the identification and characterization of this important chemical intermediate. The provided experimental protocols further equip researchers with the necessary methodologies to acquire high-quality spectral data. As a self-validating system, the congruence of data from these three distinct spectroscopic techniques will provide a high degree of confidence in the structural assignment of this compound in any research or development setting.
References
- Mass Spectrometry: Fragmentation. [Online].
-
4-Bromo-2-ethylaniline. PubChem. [Online]. Available: [Link][6]
-
4-Bromo-2-ethylaniline. NIST WebBook. [Online]. Available: [Link][1][7][8]
-
4-Bromo-2-methylaniline. PubChem. [Online]. Available: [Link][2]
-
Quantification with the Pearl FTIR accessory. Specac Ltd. [Online]. Available: [Link][2]
-
FTIR spectra of the isocyanate prepolymer and the resulting samples. ResearchGate. [Online]. Available: [Link][3]
-
15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. ResearchGate. [Online]. Available: [Link][1]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Online]. Available: [Link][4]
Sources
- 1. 4-Bromo-2-ethylaniline [webbook.nist.gov]
- 2. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-2,6-dimethylphenyl isothiocyanate [webbook.nist.gov]
- 5. 4-BROMO-2-METHYLANILINE(583-75-5) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Bromo-2-ethylaniline | C8H10BrN | CID 2801283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-ethylaniline [webbook.nist.gov]
- 8. 4-Bromo-2-ethylaniline [webbook.nist.gov]
A Technical Guide to the Reactivity and Stability of 4-Bromo-2-ethylphenyl Isocyanate
Executive Summary
4-Bromo-2-ethylphenyl isocyanate is a substituted aromatic isocyanate featuring a highly electrophilic functional group, making it a versatile intermediate for the synthesis of complex organic molecules in pharmaceutical and materials science research. Its reactivity is dominated by the isocyanate moiety's susceptibility to nucleophilic attack, while its stability is critically influenced by environmental factors, particularly moisture. This guide provides an in-depth analysis of its core reactivity, degradation pathways, and field-proven protocols for its handling and application. The insights herein are designed to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively and safely utilize this compound.
Core Reactivity Profile
The chemical behavior of this compound is fundamentally governed by the electronic and steric characteristics of its structure: the highly reactive isocyanate group, the electron-withdrawing bromo substituent, and the sterically hindering ortho-ethyl group.
The Isocyanate Functional Group: An Electrophilic Hub
The isocyanate (–N=C=O) group is an electrophile, making it reactive toward a wide range of nucleophiles, including alcohols, amines, and water.[1][2] The reaction mechanism involves a nucleophilic attack on the central carbon atom of the isocyanate. The presence of the bromine atom, an electron-withdrawing group, is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity compared to non-halogenated analogs. Conversely, the ethyl group at the ortho position introduces steric hindrance, which may temper the reaction rate with bulky nucleophiles.
dot graph "Reactivity_Pathways" { layout=neato; graph [bgcolor="#FFFFFF", splines=true, overlap=false, size="9.5,6!", ratio=fill, pad="0.5"]; node [shape=box, style="filled", margin=0.2]; edge [fontsize=12, fontname="Helvetica", color="#5F6368"];
// Central Node main [label="4-Bromo-2-ethylphenyl\nIsocyanate", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, width=3];
// Reactant Nodes h2o [label="H₂O\n(Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; roh [label="R'–OH\n(Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; rnh2 [label="R'R''–NH\n(Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Product Nodes amine [label="4-Bromo-2-ethylaniline + CO₂\n(via Carbamic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; urethane [label="Urethane (Carbamate)\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; urea [label="Substituted Urea\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Edges main -> urethane [label="Urethane Formation"]; main -> urea [label="Urea Formation"]; main -> amine [label="Hydrolysis"];
// Positioning main -- h2o [style=invis]; main -- roh [style=invis]; main -- rnh2 [style=invis]; } endom Caption: Core reactivity pathways of this compound.
Reactions with Nucleophiles
-
Reaction with Water (Hydrolysis): Isocyanates react readily with water to form an intermediate carbamic acid, which is typically unstable and decomposes to yield a primary amine and carbon dioxide.[2][3][4] In this case, the product is 4-bromo-2-ethylaniline. This reaction is often exothermic and the resulting CO₂ can cause dangerous pressure buildup in sealed containers.[5][6] The newly formed amine can subsequently react with another molecule of the isocyanate to form a stable, often insoluble, diaryl urea.
-
Reaction with Alcohols (Urethane Formation): The reaction with alcohols produces urethane (carbamate) linkages.[1][2] This is one of the most common and synthetically useful reactions of isocyanates, forming the basis of polyurethane chemistry.[7] The reaction rate can be significantly increased by catalysts such as tertiary amines or organotin compounds.[1][8]
-
Reaction with Amines (Urea Formation): Primary and secondary amines react rapidly with isocyanates to form substituted ureas.[1][2][5] This reaction is generally faster than the reaction with alcohols and typically does not require catalysis. This high reactivity makes isocyanates excellent reagents for derivatizing or cross-linking amine-containing molecules.
Self-Condensation Reactions
In the absence of other nucleophiles and often promoted by catalysts or elevated temperatures, isocyanates can react with themselves.
-
Dimerization: Two isocyanate molecules can undergo a [2+2] cycloaddition to form a uretdione (a 1,3-diazetidine-2,4-dione). Some aryl isocyanates are known to dimerize at ambient temperatures.[3][9]
-
Trimerization: Three isocyanate molecules can cyclize to form a highly stable 1,3,5-triazine-2,4,6-trione, also known as an isocyanurate.[3][10] This reaction is often catalyzed by a variety of substances, including amines, phosphines, and metal complexes, and is a key reaction in the formation of rigid polyisocyanurate (PIR) foams.[11][12]
Stability and Degradation Pathways
The utility of this compound is directly tied to its stability under storage and reaction conditions. Several factors can lead to its degradation, compromising sample purity and reactivity.
dot graph "Stability_Factors" { graph [bgcolor="#FFFFFF", splines=true, overlap=false, size="9.5,6!", ratio=fill, pad="0.5"]; node [shape=box, style="filled", margin=0.2]; edge [fontsize=12, fontname="Helvetica", color="#5F6368"];
// Central Node main [label="4-Bromo-2-ethylphenyl\nIsocyanate", fillcolor="#F1F3F4", fontcolor="#202124", shape=rectangle, width=3];
// Degradation Factors moisture [label="Moisture (H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="High Temperature\n(>250°C)", fillcolor="#FBBC05", fontcolor="#202124"]; light [label="UV Light", fillcolor="#EA4335", fontcolor="#FFFFFF"]; self_react [label="Self-Reaction\n(Catalyst/Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Degradation Products hydrolysis_products [label="Insoluble Urea + CO₂", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; thermal_products [label="Decomposition Products", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; photo_products [label="Radical Species /\nSide Products", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; oligomers [label="Dimers / Trimers\n(Isocyanurates)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges main -> hydrolysis_products [label="Hydrolysis", headport="w", tailport="e"]; main -> thermal_products [label="Thermal Decomposition", headport="w", tailport="e"]; main -> photo_products [label="Photodegradation", headport="w", tailport="e"]; main -> oligomers [label="Oligomerization", headport="w", tailport="e"];
// Positioning moisture -- main [style=invis]; heat -- main [style=invis]; light -- main [style=invis]; self_react -- main [style=invis]; } endom Caption: Key factors influencing the stability of the isocyanate.
Critical Factor: Moisture Sensitivity
The paramount stability concern for all isocyanates is moisture.[9] The hydrolysis reaction is irreversible and leads to the formation of insoluble urea by-products and gaseous CO₂.[4][13] This has several practical consequences:
-
Loss of Purity: The active isocyanate is consumed, reducing the effective concentration and introducing impurities.
-
Pressure Buildup: In sealed containers, CO₂ evolution can lead to dangerous over-pressurization.[6]
-
Equipment Fouling: The formation of solid ureas can block feed lines, valves, and pumps in automated systems.[9]
Mitigation Strategy: Strict exclusion of moisture is mandatory. The compound should be stored at low temperatures (2-8°C) under an inert atmosphere (e.g., argon or dry nitrogen) with tightly sealed containers.[13][14]
Thermal Stability
Aryl isocyanates are generally stable at ambient temperatures but can decompose at elevated temperatures. The thermal decomposition of related isocyanurates (trimers) back into free isocyanates is known to occur at temperatures above 400°C.[15] Similarly, the reverse reaction of urethane cleavage to form isocyanates and alcohols is an industrial process performed at high temperatures (250-600°C).[16] Therefore, while stable under typical laboratory conditions, prolonged exposure to temperatures exceeding 200-250°C should be avoided to prevent decomposition.
Photostability
Aromatic compounds containing bromine can exhibit increased light absorption and photoreactivity.[17] The presence of the bromo-aryl moiety suggests a potential sensitivity to UV radiation. Photochemical conditions could lead to radical formation or other unintended side reactions, compromising the integrity of the molecule.[18][19] It is therefore advisable to store the compound protected from direct light.
Experimental Protocols and Handling
Safe Handling and Storage
Given the reactivity and potential toxicity of isocyanates, stringent safety measures are required.
| Parameter | Recommendation | Rationale |
| Storage | Store at 2-8°C under a dry, inert atmosphere (Argon or N₂).[14] | Minimizes hydrolysis and self-reaction.[9][13] |
| Handling | Handle only in a well-ventilated fume hood. | Prevents inhalation of potentially harmful vapors.[6][20] |
| PPE | Wear safety goggles, a face shield, and chemical-resistant gloves. | Protects eyes and skin from accidental contact.[21][22] |
| Incompatibilities | Avoid contact with water, alcohols, amines, strong acids, and strong bases. | These substances react exothermically and degrade the compound.[1][2] |
| Spill Cleanup | Neutralize small spills with a decontaminant solution (e.g., isopropanol, water, and ammonia mixture).[9] | Reacts with the isocyanate to form less hazardous urea and urethane products. |
Protocol: Derivatization with a Primary Amine for Purity Assessment
This protocol describes a standard procedure to convert the isocyanate into a stable, easily characterizable urea derivative. This serves as a reliable method for confirming the identity and assessing the purity of the starting material.
dot graph "Experimental_Workflow" { rankdir=LR; graph [bgcolor="#FFFFFF", splines=true, overlap=false, size="9.5,4!", ratio=fill, pad="0.5"]; node [shape=box, style="filled", margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=12, fontname="Helvetica", color="#5F6368"];
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Dissolve Isocyanate\nand Amine in Dry\nAcetonitrile"]; reaction [label="Stir at Room Temp\n(30 min)"]; workup [label="Solvent Evaporation\nunder Reduced Pressure"]; analysis [label="Analyze Crude Product\n(¹H NMR, LC-MS)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> reagents -> reaction -> workup -> analysis -> end; } endom Caption: Workflow for the synthesis of a urea derivative.
Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile (approx. 0.1 M).
-
Nucleophile Addition: To the stirring solution, add benzylamine (1.05 eq.) dropwise at room temperature. Causality: A slight excess of the amine ensures complete consumption of the isocyanate.
-
Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is typically rapid and may be slightly exothermic. Monitor completion by TLC or LC-MS if desired.
-
Workup: Remove the solvent under reduced pressure. The resulting crude solid is the N-(4-bromo-2-ethylphenyl)-N'-benzylurea.
-
Analysis: Analyze the crude product by ¹H NMR and mass spectrometry to confirm its structure and assess the purity of the initial isocyanate. The presence of 4-bromo-2-ethylaniline or its corresponding symmetrical urea would indicate prior hydrolysis of the starting material.
Protocol: Stability Assessment via ¹H NMR Spectroscopy
This protocol provides a direct method to observe the stability of the isocyanate when exposed to a non-inert environment.
-
Sample Preparation: Prepare a solution of this compound (approx. 10 mg) in a deuterated solvent that is not perfectly anhydrous (e.g., standard CDCl₃ from a bottle that has been opened multiple times) in an NMR tube. Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
Initial Spectrum (t=0): Acquire an initial quantitative ¹H NMR spectrum immediately after preparation.
-
Monitoring: Leave the NMR tube uncapped on the benchtop for controlled exposure to atmospheric moisture. Acquire subsequent spectra at defined time intervals (e.g., t = 1 hr, 4 hr, 24 hr).
-
Data Analysis: Integrate the signals corresponding to the isocyanate and the internal standard. A decrease in the relative integration of the isocyanate signals over time indicates degradation. The appearance of new signals corresponding to the symmetrical urea derivative confirms hydrolysis as the degradation pathway.
Summary Data
| Property | Value | Source |
| CAS Number | 480439-24-5 | [14] |
| Molecular Formula | C₉H₈BrNO | [14] |
| Molecular Weight | 226.07 g/mol | [14] |
| Physical State | Solid or Liquid (Assumed) | General Isocyanate Properties |
| Key Sensitivity | Moisture Sensitive | [4][9][13][14] |
| Reaction Type | Nucleophile | Product Class | Relative Rate |
| Urea Formation | Primary/Secondary Amine | Substituted Urea | Very Fast |
| Urethane Formation | Alcohol/Phenol | Urethane (Carbamate) | Moderate (Catalyst dependent) |
| Hydrolysis | Water | Amine + CO₂ | Fast (leads to urea) |
| Self-Condensation | Isocyanate | Dimer/Trimer | Slow (Catalyst dependent) |
References
-
Organic Chemistry/Isocyanate - Wikibooks, open books for an open world. [Link]
-
Corbett, E. Safety aspects of handling isocyanates in urethane foam production. IChemE. [Link]
-
Self‐reactions of isocyanate including dimerization, trimerization, anionic polymerization, and condensation. ResearchGate. [Link]
-
Methyl isocyanate - Wikipedia. [Link]
- Hofmann, et al.
-
Moisture Contamination of Polyurethanes - ResinLab. [Link]
-
Moisture Contamination with Polyurethanes - EXACT Dispensing Systems. [Link]
-
Bacaloglu, R., et al. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Semantic Scholar. [Link]
- Richter, F., et al. US5283364A - Hydrolysis process for polyamines.
-
Reaction of isocyanates with alcohols. ResearchGate. [Link]
-
Isocyanate - Wikipedia. [Link]
-
Cyclization of isocyanate through either dimerization or trimerization reactions. ResearchGate. [Link]
-
Isocyanate Reactions - poliuretanos. [Link]
-
Gama, N., et al. Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. PMC - NIH. [Link]
-
Basic Hydrolysis of Isocyanates - Chemistry Stack Exchange. [Link]
-
Bell, N., et al. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications (RSC Publishing). [Link]
- CN101011657A - Catalyst for preparing isocyanate by thermal decomposition of aryl (alkyl) carbamic acid ester and use thereof.
-
Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications (RSC Publishing). [Link]
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. [Link]
-
The Thermal Decomposition of Isocyanurates. ResearchGate. [Link]
-
Isocyanate Component A - Huntsman Building Solutions. [Link]
-
A GUIDE TO THE SAFE HANDLING OF POLYURETHANE CHEMICALS. [Link]
-
Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. [Link]
-
Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. [Link]
-
Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. [Link]
-
photosubstitution reactions of aromatic compounds. [Link]
-
Skin Exposure to Isocyanates: Reasons for Concern. PMC - NIH. [Link]
Sources
- 1. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. resinlab.com [resinlab.com]
- 5. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. poliuretanos.net [poliuretanos.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. icheme.org [icheme.org]
- 10. researchgate.net [researchgate.net]
- 11. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 12. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 14. labsolu.ca [labsolu.ca]
- 15. researchgate.net [researchgate.net]
- 16. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. d-nb.info [d-nb.info]
- 20. allscotltd.co.uk [allscotltd.co.uk]
- 21. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 22. Skin Exposure to Isocyanates: Reasons for Concern - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-ethylphenyl isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Isocyanate Class in Research and Development
4-Bromo-2-ethylphenyl isocyanate is a member of the highly reactive isocyanate family of compounds. The isocyanate functional group (-N=C=O) is a potent electrophile, making it an invaluable tool in synthetic chemistry for the formation of ureas, urethanes, and thiocarbamates through reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity is widely exploited in drug discovery and materials science for the construction of complex molecular architectures. However, the same reactivity that makes isocyanates synthetically useful also underlies their significant health hazards. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in the principles of chemical reactivity and risk mitigation.
Chemical and Physical Properties of this compound and Its Analogs
A thorough understanding of a chemical's properties is fundamental to its safe handling. While a comprehensive dataset for this compound is not fully available in public literature, we can extrapolate from closely related analogs to predict its behavior. The primary analog for this guide is 4-Bromo-2-methylphenyl isocyanate, differing only by a single methylene unit in the alkyl side chain.
| Property | This compound | 4-Bromo-2-methylphenyl isocyanate (Analog) | 4-Bromophenyl isocyanate (Analog) |
| CAS Number | 480439-24-5[1] | 1591-98-6[2] | 2493-02-9[3] |
| Molecular Formula | C₉H₈BrNO[1] | C₈H₆BrNO[2] | C₇H₄BrNO[3] |
| Molecular Weight | 226.07 g/mol [1] | 212.04 g/mol [2] | 198.02 g/mol [3] |
| Appearance | Not specified, likely a solid or liquid | Solid[2] | White solid[4] |
| Melting Point | Not specified | 47-50 °C[2] | 42-44 °C[3][4] |
| Boiling Point | Not specified | 254.7 °C at 760 mmHg[2] | 158 °C at 14 mmHg[3] |
| Flash Point | Not specified | 107.9 °C[2] | 109 °C[3][4] |
| Density | Not specified | 1.44 g/cm³[2] | Not specified |
| Solubility | Moisture sensitive[1] | Insoluble in water | Very slightly soluble in water[3] |
Note: The data for 4-Bromo-2-methylphenyl isocyanate is used as a close proxy for this compound where specific data is unavailable.
Hazard Identification and Toxicological Profile
Isocyanates as a class are potent respiratory and skin sensitizers. Exposure can lead to severe allergic reactions, including occupational asthma, which can be life-threatening. The hazards associated with this compound are consistent with those of other aromatic isocyanates.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[1]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[1]
-
Respiratory Sensitization (Category 1) , H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Skin Sensitization (Category 1) , H317: May cause an allergic skin reaction.
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory System, H335: May cause respiratory irritation.[1]
Mechanism of Toxicity: The high reactivity of the isocyanate group with nucleophilic functional groups present in biological macromolecules (e.g., amines, thiols, and hydroxyls on proteins) is the primary mechanism of toxicity. This can lead to cellular damage and trigger an immune response, resulting in sensitization.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling isocyanates.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation.
-
Isolation: If possible, designate a specific area within the fume hood for isocyanate use to prevent cross-contamination.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl rubber. Standard latex gloves are not sufficient. Inspect gloves for any signs of degradation or perforation before and during use.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or coveralls should be worn.
-
Respiratory Protection: A full-face respirator with a combination cartridge for organic vapors and particulates (e.g., ABEK type) is recommended.[1] All respirator users must be fit-tested and trained in the proper use, maintenance, and limitations of the equipment.
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
This protocol outlines the safe handling of this compound during a typical synthetic reaction.
Objective: To safely dispense and react this compound with a nucleophile in a laboratory setting.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DCM)
-
Nucleophile (e.g., an amine)
-
Inert gas supply (e.g., nitrogen or argon)
-
Glassware (oven-dried)
-
Syringes and needles
-
Stir plate and stir bar
-
Quenching solution (e.g., isopropanol or a dilute solution of ammonia in isopropanol)
Protocol:
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Set up the reaction glassware in the fume hood, ensuring it is dry and under an inert atmosphere.
-
-
Dispensing the Isocyanate:
-
If the isocyanate is a solid, briefly flush the container with inert gas before opening.
-
Quickly weigh the required amount of isocyanate and transfer it to the reaction vessel.
-
If it is a liquid, use a syringe to draw up the required volume and transfer it to the reaction vessel through a septum.
-
Immediately and securely close the isocyanate container.
-
-
Reaction:
-
Dissolve the isocyanate in the anhydrous solvent.
-
Slowly add the nucleophile solution to the stirred isocyanate solution at the desired temperature. Be aware that the reaction can be exothermic.
-
-
Work-up and Quenching:
-
Upon completion of the reaction, any excess isocyanate must be quenched.
-
Slowly add a quenching solution (e.g., isopropanol) to the reaction mixture to react with any remaining isocyanate.
-
-
Decontamination:
-
All glassware and equipment that came into contact with the isocyanate must be decontaminated.
-
Rinse glassware with a suitable solvent (e.g., acetone), followed by a decontamination solution. A common solution is a mixture of water, ammonia, and a detergent.[2]
-
Visualizing the Workflow
Caption: A logical workflow for the safe handling of this compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon).[1]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, acids, bases, and alcohols.[2]
-
Store in a locked cabinet or a designated area with restricted access.[2]
Disposal
-
All waste containing this compound should be treated as hazardous waste.
-
Small amounts of residual isocyanate can be neutralized by reacting with a decontamination solution.
-
Collect all isocyanate-containing waste in a designated, labeled, and open-topped (but covered) container to prevent pressure buildup from the reaction with moisture in the air, which generates carbon dioxide gas.
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an isocyanate-related emergency.
| Emergency Situation | Procedure |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek immediate medical attention.[2] |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Wash the affected area thoroughly with soap and plenty of water. 3. Seek medical attention if irritation or other symptoms develop.[2] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[2] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.[2] |
| Spill | 1. Evacuate the area and ensure adequate ventilation. 2. Wear appropriate PPE, including respiratory protection. 3. Absorb the spill with an inert material (e.g., vermiculite, sand). 4. Collect the absorbed material into an open container. 5. Decontaminate the spill area with a suitable neutralizing solution. 6. Treat all cleanup materials as hazardous waste. |
Visualizing Emergency Response
Caption: A flowchart for responding to personal exposure to isocyanates.
Conclusion: A Culture of Safety
This compound is a valuable reagent for chemical synthesis, but its safe use demands respect for its reactivity and potential health hazards. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can effectively mitigate the risks associated with this class of compounds. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is paramount to protecting the health and well-being of all laboratory personnel.
References
Sources
A Technical Guide to the Biological Activity of 4-Bromo-2-ethylphenyl Isocyanate Derivatives: Synthesis, Bio-evaluation, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract
Isocyanates are a class of highly reactive compounds known for their utility in polymer chemistry and, increasingly, for their potential in medicinal chemistry as covalent modifiers of biological targets. This technical guide provides an in-depth exploration of the derivatives of 4-Bromo-2-ethylphenyl isocyanate, a scaffold poised for investigation in drug discovery. While this specific family of derivatives is novel, this guide synthesizes data from structurally related compounds—including substituted phenyl isocyanates, isothiocyanates, and other bromo-phenyl pharmacophores—to build a robust, predictive framework for their biological activity. We will detail plausible synthetic routes for creating a diverse chemical library, present validated, step-by-step protocols for assessing anticancer and anti-inflammatory activity, and discuss the causal logic behind these experimental designs. Furthermore, this guide introduces methodologies for elucidating structure-activity relationships (SAR) and leverages visual diagrams to clarify complex workflows and pathways. The objective is to equip researchers with the foundational knowledge and practical tools required to systematically explore the therapeutic potential of this compound derivatives.
Introduction to Phenyl Isocyanates in Chemical Biology
The Isocyanate Functional Group: Reactivity and Mechanism
The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its biological potential. Isocyanates readily react with a variety of biological nucleophiles, most notably the amine groups on protein lysine residues to form stable urea linkages, and alcohol groups on serine or threonine residues to form carbamates[1][2]. This process of covalent modification can irreversibly alter the function of a target protein, making isocyanates attractive warheads for designing targeted covalent inhibitors. The reaction is typically rapid and does not require enzymatic catalysis[3]. Understanding this fundamental reactivity is crucial for predicting both the therapeutic efficacy and the potential toxicity of isocyanate-based compounds.
General Biological Profile: From Industrial Toxin to Therapeutic Scaffold
Historically, the high reactivity of isocyanates has been associated with toxicity. Diisocyanates are well-documented as a leading cause of occupational asthma, acting as respiratory and dermal sensitizers by forming adducts with host proteins and triggering an immune response[4][5][6]. Phenyl isocyanate itself is recognized as a potent chemical sensitizer, capable of inducing both cellular and humoral immune responses[7]. However, in the context of medicinal chemistry, this same reactivity can be harnessed for therapeutic benefit. The ability to form stable covalent bonds allows for potent and durable inhibition of disease-related targets, a strategy that has proven successful for a number of approved drugs. The challenge lies in designing molecules with high specificity for the desired target, thereby minimizing off-target reactions and associated toxicity[2].
The this compound Scaffold: A Structural Rationale
The this compound scaffold offers a unique combination of features for drug design:
-
Phenyl Isocyanate Core: Provides the covalent-binding "warhead" for engaging with biological targets.
-
4-Bromo Substituent: The bromine atom significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake. Furthermore, as a halogen, it has the potential to participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity at a protein's active site.
-
2-Ethyl Substituent: The ethyl group provides steric bulk adjacent to the isocyanate. This can influence the molecule's reactivity and, more importantly, can be exploited to achieve selectivity. The steric hindrance may prevent the isocyanate from reacting with nucleophiles in solvent-exposed or sterically unhindered environments while allowing it to fit into a well-defined binding pocket of a specific target protein.
Synthesis of this compound Derivatives
Derivatization via Nucleophilic Addition
The most direct path to creating a diverse library of derivatives is through the nucleophilic addition to the parent this compound. By reacting the parent isocyanate with a wide range of primary and secondary amines, alcohols, and thiols, a corresponding library of ureas, carbamates, and thiocarbamates can be generated. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
Workflow for Synthesis and Derivatization
Caption: General workflow for the synthesis of the parent isocyanate and its subsequent derivatization.
Detailed Synthetic Protocol: Synthesis of N-(aryl)-N'-(4-bromo-2-ethylphenyl)urea
This protocol describes a general, reliable method for synthesizing urea derivatives, which often form the basis of potent enzyme inhibitors.
Causality: The choice of an aprotic solvent like Dichloromethane (DCM) is critical to prevent the isocyanate from reacting with the solvent. Triethylamine (TEA) is used as a mild base to deprotonate the incoming amine nucleophile, increasing its reactivity, and to scavenge any HCl that might be present if the starting materials are amine hydrochloride salts. The reaction is run at room temperature as the nucleophilic attack on the isocyanate is typically facile and does not require heating, which could lead to side reactions.
Methodology:
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (N2 or Argon), add the desired substituted amine (1.05 eq).
-
Base Addition: Add triethylamine (TEA, 1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting isocyanate spot has been completely consumed (typically 1-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and amine), saturated NaHCO3 solution (to neutralize), and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure urea derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Predicted Biological Activities and Therapeutic Targets
Based on the extensive literature on structurally related compounds, derivatives of this compound are predicted to exhibit a range of valuable biological activities.
Anticancer Activity
Numerous studies on isothiocyanate and isatin derivatives have demonstrated significant anticancer potential[8][9]. For instance, isothiocyanates have been shown to induce apoptosis in cancer cells through mitochondrial-dependent pathways[9]. A key potential mechanism for isocyanate derivatives is the inhibition of enzymes critical for cancer cell survival and proliferation. Aldehyde dehydrogenases (ALDHs), often overexpressed in cancer stem cells and linked to drug resistance, are a promising target class for covalent inhibitors[10].
Anti-inflammatory Activity
The inhibition of cyclooxygenase (COX) enzymes is a validated strategy for treating inflammation. NSAIDs exert their effects primarily through this mechanism[11]. A study on synthetic isothiocyanate derivatives identified compounds with potent and highly selective inhibitory activity against COX-2, the inducible isoform primarily responsible for inflammation[11]. The structural similarities suggest that this compound derivatives could be explored as a novel class of selective COX-2 inhibitors.
Antimicrobial Activity
The bromo-phenyl motif is present in various compounds with demonstrated antimicrobial properties[12]. Isothiocyanates are also known for their antimicrobial effects[13]. The combination of the reactive isocyanate warhead with the bromo-phenyl scaffold could lead to potent antimicrobial agents that act by covalently modifying essential bacterial or fungal enzymes.
Potential Mechanism: Induction of Apoptosis
Caption: A potential apoptotic pathway initiated by covalent inhibition of a key cellular target.
Methodologies for Biological Evaluation
A systematic, tiered approach is essential for evaluating the biological activity of a new compound library.
Experimental Screening Cascade
Caption: A tiered workflow for screening a compound library, from broad screening to mechanistic validation.
In Vitro Cytotoxicity Assessment (Anticancer Screening)
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to measure cellular metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of either cytotoxicity or cytostatic effects. Including both a cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous cell line (e.g., MCF-10A) is crucial for assessing preliminary selectivity and therapeutic index[14].
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) and non-cancerous control cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of viability compared to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to calculate the IC50 (the concentration that inhibits 50% of cell growth).
Mechanistic Assays: Apoptosis Detection
Causality: To confirm that cell death occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining is the gold standard. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). PI is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
-
Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (or artifacts)
-
Data Interpretation and Structure-Activity Relationships (SAR)
Summarizing Primary Screening Data
All quantitative data from primary screens should be organized into a clear, comparative table. This allows for the rapid identification of active compounds ("hits") and preliminary trends.
| Compound ID | Derivative Class (R-group) | Cytotoxicity IC50 (µM) [MCF-7] | Cytotoxicity IC50 (µM) [MCF-10A] | Selectivity Index (SI)¹ |
| BEPI-01 | Urea (Phenyl) | 10.5 | >100 | >9.5 |
| BEPI-02 | Urea (4-chlorophenyl) | 2.3 | 85.4 | 37.1 |
| BEPI-03 | Carbamate (Benzyl) | 25.1 | >100 | >4.0 |
| BEPI-04 | Carbamate (Phenethyl) | 15.8 | 92.1 | 5.8 |
| Dox | (Positive Control) | 0.8 | 5.2 | 6.5 |
| ¹ Selectivity Index (SI) = IC50 (Non-cancerous cells) / IC50 (Cancer cells) |
Building a Structure-Activity Relationship (SAR) Model
The power of creating a derivative library lies in building an SAR model. By comparing the activity of compounds like BEPI-01 and BEPI-02 , one can infer the electronic effect of substituents on the appended aryl ring. In this hypothetical example, the addition of an electron-withdrawing chlorine atom in the para position (BEPI-02 ) dramatically increased potency against the cancer cell line and improved the selectivity index. This suggests that further exploration of halogenated or other electron-deficient aryl ureas may be a fruitful avenue for optimization. Similarly, comparing urea derivatives to carbamate derivatives can reveal the importance of the hydrogen bond donating capacity of the linker. In silico docking studies can then be employed to provide a structural hypothesis for these observations[11][14].
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging the inherent reactivity of the isocyanate group for covalent targeting, and systematically modifying the appended nucleophile, it is possible to generate libraries of derivatives with potential anticancer, anti-inflammatory, and antimicrobial activities. The methodologies outlined in this guide provide a clear, logical, and experimentally validated roadmap for synthesizing these compounds, evaluating their biological effects, and elucidating their mechanisms of action. Future work should focus on screening derivative libraries against diverse biological targets, identifying the specific protein targets of the most active compounds, and ultimately advancing lead candidates into preclinical in vivo models to assess their therapeutic potential.
References
- Cocker, J. (2011).
- Cocker, J., et al. (2022). Biological Monitoring for Isocyanates.
- MuseChem.
- Boz, M., et al. (2023). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central.
- Uher, M., et al. (1992).
- Wikipedia.
- Karol, M. H., et al. (1994). Phenyl isocyanate is a potent chemical sensitizer. PubMed.
- Wisnewski, A. V., & Redlich, C. A. (2009).
- Hegarty, A. F., et al. (1975). The reactivity of phenyl isocyanate in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
- Safe Work Australia. (2020).
- Selvakumar, S., et al. (2022).
- Lee, J., et al. (2024).
- Chiyanzu, I., et al. (2003).
- Al-Khafaji, M. S., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
- Rehman, A. U., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
- Peterson, S. M., et al. (2022).
- Wang, J., et al. (2019).
- Wang, Z., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. PubMed Central.
- Kumar, V., et al. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor.
- Aziz, M., et al. (2019).
Sources
- 1. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Biological monitoring for isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developments in laboratory diagnostics for isocyanate asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl isocyanate is a potent chemical sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-2-ethylphenyl isocyanate in Organic Synthesis
Introduction: A Strategic Building Block for Complex Molecules
4-Bromo-2-ethylphenyl isocyanate is a highly versatile aromatic isocyanate that serves as a pivotal intermediate in the synthesis of a diverse range of organic molecules, particularly in the agrochemical and pharmaceutical sectors. Its unique trifunctional nature—an electrophilic isocyanate group, a site for cross-coupling reactions (bromine), and a sterically influencing ethyl group—provides chemists with a powerful tool for molecular design and construction. This guide offers an in-depth exploration of the reactivity and practical applications of this reagent, complete with detailed protocols to facilitate its use in the modern organic synthesis laboratory.
The isocyanate functional group (-N=C=O) is inherently reactive towards nucleophiles, a characteristic that is fundamental to its utility.[1] The carbon atom of the isocyanate is highly electrophilic and readily attacked by nucleophiles such as amines, alcohols, and water. This reactivity is the basis for the formation of ureas, carbamates, and other important linkages.[2]
Understanding the Reactivity: The Interplay of Steric and Electronic Effects
The synthetic utility of this compound is dictated by the electronic and steric effects of its substituents. A thorough understanding of these influences is critical for predicting reactivity and optimizing reaction conditions.
-
Electronic Activation by the Bromo Group: The bromine atom at the para-position is an electron-withdrawing group. This inductive effect increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack and thus enhancing its reactivity.[1]
-
Steric Hindrance from the Ethyl Group: The ethyl group at the ortho-position introduces steric bulk around the isocyanate functionality. This can hinder the approach of nucleophiles, potentially slowing down the reaction rate compared to unhindered isocyanates.[3] This steric effect can also be strategically exploited to achieve selectivity in certain reactions.
This balance between electronic activation and steric hindrance makes this compound a reagent with nuanced reactivity, allowing for controlled and selective transformations.
Caption: Interplay of electronic and steric effects on the isocyanate group.
Core Applications: Synthesis of Urea and Carbamate Derivatives
The primary application of this compound lies in the synthesis of substituted ureas and carbamates, which are key structural motifs in many biologically active compounds.[2]
Synthesis of Substituted Ureas
The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to N,N'-substituted ureas. These reactions are typically fast and clean, often proceeding to completion at room temperature.
Caption: General workflow for the synthesis of substituted ureas.
Protocol 1: General Procedure for the Synthesis of N-(4-bromo-2-ethylphenyl)-N'-alkyl/aryl-ureas
This protocol provides a general method for the synthesis of substituted ureas from this compound and a variety of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel (optional)
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) in anhydrous DCM (approx. 0.2 M concentration).
-
To this stirring solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature over 5-10 minutes.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For most unhindered amines, the reaction is complete within 1-4 hours.
-
Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold DCM, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.
Data Presentation: Representative Examples of Urea Synthesis
| Amine Substrate | Product | Typical Yield (%) |
| Dimethylamine | 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea | >90 |
| Aniline | 1-(4-Bromo-2-ethylphenyl)-3-phenylurea | 85-95 |
| Benzylamine | 1-(4-Bromo-2-ethylphenyl)-3-benzylurea | >90 |
| Morpholine | 4-(4-Bromo-2-ethylphenyl)carbamoylmorpholine | >95 |
Note: Yields are estimates based on general reactivity and may vary depending on specific reaction conditions and purification methods.
Synthesis of Carbamates
The reaction of this compound with alcohols or phenols yields carbamates (urethanes). This reaction is often slower than the reaction with amines and may require heating or the use of a catalyst.
Protocol 2: General Procedure for the Synthesis of O-Alkyl/Aryl N-(4-bromo-2-ethylphenyl)carbamates
This protocol outlines a general method for the synthesis of carbamates. For less reactive alcohols, the addition of a catalyst such as dibutyltin dilaurate (DBTDL) or a tertiary amine base (e.g., triethylamine, DABCO) is recommended.
Materials:
-
This compound
-
Alcohol or phenol
-
Anhydrous toluene or THF
-
Catalyst (optional, e.g., DBTDL, triethylamine)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve the alcohol or phenol (1.0 equivalent) in anhydrous toluene (approx. 0.2 M concentration).
-
Add this compound (1.05 equivalents) to the solution.
-
If using a catalyst, add it at this stage (e.g., 1-5 mol% DBTDL or 0.1 equivalents of triethylamine).
-
Heat the reaction mixture to 60-80 °C and stir. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Agrochemicals: A Case Study
Derivatives of this compound have shown promise as active ingredients in herbicides and pesticides. The urea and carbamate moieties are common pharmacophores in agrochemicals, and the bromo- and ethyl-substituted phenyl ring can be tailored to optimize biological activity and selectivity. While specific commercial products directly synthesized from this isocyanate are not widely publicized, the patent literature contains numerous examples of structurally related compounds with herbicidal and insecticidal properties.[4]
Safety and Handling
Isocyanates are toxic, and appropriate safety precautions must be taken.[5]
-
Handling: All manipulations of this compound should be performed in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of aerosol generation, respiratory protection may be necessary.[5]
-
Spills: In case of a spill, decontaminate the area using a solution of 5% sodium carbonate, 5% non-ionic surfactant, and 90% water. Allow the decontamination solution to react for at least 10 minutes before cleaning up.[6]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and nucleophilic reagents.
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis. The predictable yet tunable reactivity of the isocyanate group, combined with the potential for further functionalization at the bromine position, makes it a strategic choice for the synthesis of complex target molecules in drug discovery and agrochemical research. The protocols provided herein serve as a practical guide for the effective and safe utilization of this versatile reagent.
References
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of 2-substituted 6-bromo-4H-benzo[d]-1,3-thiazines by the reaction of 2-bromomethyl-4-bromophenyl isothiocyanate. (n.d.). Retrieved January 21, 2026, from [Link]
- Process for the preparation of isocyanates and isothiocyanates - Google Patents. (n.d.).
-
3-Oxetanone - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Preparation of N-substituted aryl and alkyl carbamates and their inhibitory effect on oat seed germination - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
On the Para/Ortho Reactivity of Isocyanate Groups during the Carbamation of Cellulose Nanocrystals Using 2,4-Toluene Diisocyanate - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
PROCESS FOR PRODUCING 4-BROMOTHIOANISOLE - European Patent Office - EP 1266886 B1. (n.d.). Retrieved January 21, 2026, from [Link]
-
Isocyanate-based multicomponent reactions - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
- US6297198B1 - Isoxazole derivatives and their use as herbicides - Google Patents. (n.d.).
-
Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 21, 2026, from [Link]
-
Reaction of OH with Aliphatic and Aromatic Isocyanates - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Retrieved January 21, 2026, from [Link]
-
Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents. (n.d.).
-
Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
The synthetic compounds of the urea derivatives 12-22. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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- 5. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Derivatization Reactions Using 4-Bromo-2-ethylphenyl Isocyanate
This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the use of 4-Bromo-2-ethylphenyl isocyanate as a derivatizing agent. The content herein is structured to offer not only procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot their experimental designs effectively.
Introduction: The Versatility of this compound in Chemical Derivatization
This compound is an aromatic isocyanate characterized by the highly reactive isocyanate (–N=C=O) functional group.[1][2] Its utility as a derivatizing agent stems from the electrophilic nature of the isocyanate carbon, which readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols.[1] This reactivity allows for the covalent modification of target molecules, a process known as derivatization, to enhance their analytical detectability or to serve as a key step in synthetic pathways.[3][4][5]
The presence of a bromine atom and an ethyl group on the phenyl ring of this compound imparts specific properties to its derivatives. The bromine atom provides a site for potential further functionalization and can influence the molecule's chromatographic retention characteristics. The aromatic ring itself acts as a chromophore, which is advantageous for UV-based detection in analytical chromatography.[6]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [7] |
| Molecular Weight | 226.07 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [2][8] |
| Melting Point | 47-51 °C | [2][9] |
| Boiling Point | ~254.7 °C at 760 mmHg | [2][10] |
| Sensitivity | Moisture sensitive | [2][7] |
PART 1: Foundational Safety and Handling Protocols for Isocyanates
Trustworthiness through Safety: Isocyanates are potent respiratory and skin sensitizers and irritants.[11][12][13][14] Adherence to strict safety protocols is non-negotiable for ensuring operator safety and experimental integrity.
Core Safety Directives:
-
Engineering Controls: All manipulations of this compound and its concentrated solutions must be conducted in a certified chemical fume hood with adequate ventilation to minimize inhalation exposure.[11][14]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) must be worn at all times.[12][13]
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.[12][14]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
Respiratory Protection: For operations with a high potential for aerosol generation, a supplied-air respirator may be necessary.[11][13]
-
-
Handling and Storage: this compound is moisture-sensitive.[2][7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7] The reaction with water produces an unstable carbamic acid, which decomposes to form an amine and carbon dioxide, potentially leading to pressure buildup in sealed containers.[1][15]
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible.[14] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[8] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]
PART 2: Derivatization for Enhanced Analytical Detection (HPLC)
The primary goal of derivatization in analytical chemistry is to improve the detection and quantification of analytes that lack a suitable chromophore or fluorophore.[5][6] The reaction of this compound with alcohols or primary/secondary amines yields stable carbamate or urea derivatives, respectively, which can be readily detected by HPLC with UV detection.[6][16]
Application Note: Quantification of Aliphatic Alcohols in a Non-Aqueous Matrix
This protocol details the pre-column derivatization of a primary aliphatic alcohol for quantification by reverse-phase HPLC (RP-HPLC).
Principle: The hydroxyl group of the alcohol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form a stable N-aryl carbamate. This introduces the UV-absorbing brominated phenyl ring into the alcohol molecule, significantly enhancing its detectability.
Caption: Workflow for alcohol derivatization using this compound.
Experimental Protocol:
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Alcohol standard (e.g., 1-octanol)
-
Acetonitrile (ACN), HPLC grade, anhydrous
-
Dibutyltin dilaurate (DBTDL), catalyst (optional)
-
Methanol, HPLC grade (for quenching)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the alcohol standard in 10 mL of anhydrous ACN. Prepare serial dilutions to create calibration standards.
-
Derivatizing Reagent Solution (5 mg/mL): In a fume hood, dissolve 50 mg of this compound in 10 mL of anhydrous ACN. This solution should be prepared fresh daily. Causality: Anhydrous solvent is critical to prevent the hydrolysis of the isocyanate, which would reduce its potency and create interfering byproducts.[15]
-
Catalyst Solution (1 mg/mL, optional): Dissolve 10 mg of DBTDL in 10 mL of anhydrous ACN. Causality: A catalyst like DBTDL can accelerate the reaction, especially for sterically hindered or less reactive alcohols. Its use should be optimized.
3. Derivatization Procedure:
-
To a 1.5 mL autosampler vial, add 100 µL of the alcohol standard or sample solution.
-
Add 200 µL of the derivatizing reagent solution. This represents a molar excess to drive the reaction to completion.
-
(Optional) Add 10 µL of the catalyst solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture in a heating block or water bath at 60°C for 30 minutes. Causality: Heating increases the reaction rate. The optimal temperature and time should be determined empirically to ensure complete derivatization without degradation.[15]
-
Cool the vial to room temperature.
-
Add 50 µL of methanol to quench any unreacted isocyanate. Let it stand for 10 minutes. Causality: Quenching is essential to prevent the derivatization of the mobile phase or other components upon injection.
-
Dilute the final solution with ACN/water (e.g., 1:1 v/v) to a suitable concentration for HPLC analysis.
-
Filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.
4. HPLC-UV Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with ACN and water. (e.g., 70:30 ACN:Water)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~240 nm (determine the λmax of the derivative for optimal sensitivity)
-
Injection Volume: 10 µL
PART 3: Derivatization for Synthetic Chemistry Applications
In synthetic chemistry, this compound is a valuable building block for creating urea and carbamate linkages, which are prevalent in many pharmaceuticals and agrochemicals.[17][18]
Application Note: Synthesis of a Disubstituted Urea
This protocol describes the synthesis of N-(4-Bromo-2-ethylphenyl)-N'-(propyl)urea.
Principle: The reaction involves the nucleophilic addition of a primary amine (propylamine) to the isocyanate. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a stable urea derivative.[17][18]
Caption: Reaction pathway for the synthesis of a disubstituted urea.
Experimental Protocol:
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Propylamine (≥99% purity)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, reagent grade
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
2. Synthetic Procedure:
-
In a fume hood, dissolve 1.13 g (5.0 mmol) of this compound in 20 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0°C in an ice bath. Causality: The reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions.
-
In a separate vial, dissolve 0.30 g (5.1 mmol, 1.02 equivalents) of propylamine in 5 mL of anhydrous THF.
-
Add the propylamine solution dropwise to the stirred isocyanate solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
3. Product Characterization:
-
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
References
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from Safe Work Australia. [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from Actsafe Safety Association. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
-
DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe. DOD Technologies. [Link]
- Patil, S. A., et al. (2018).
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. SafeWork NSW. [Link]
- Karche, A. D., et al. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development.
- Wang, L., et al. (2022).
- Cereda, E., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry.
- Ren, Y., & Rousseaux, S. A. L. (2018). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
- Georganics. (2011).
- Selvakumar, K., et al. (2009). Method for making carbamates, ureas and isocyanates.
- Li, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis.
- Moliner-Martínez, Y., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
- Boldyrev, M. V., et al. (2020).
- Wang, C., et al. (2018).
- BenchChem. (2025). Troubleshooting incomplete derivatization reactions with (S)-(-)-1-(4-Bromophenyl)
-
LookChem. (n.d.). Cas 1591-98-6, 4-BROMO-2-METHYLPHENYL ISOCYANATE. LookChem. [Link]
- Gagné, S., et al. (2019). A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine. Analytical and Bioanalytical Chemistry.
- Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]
- Lee, J., et al. (2018). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
-
Sharma, A., & Ahmad, S. (2014). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]
- Streicher, R. P., et al. (1999). Isocyanate derivatizing agent and methods of production and use.
-
ResearchGate. (n.d.). Derivatization reactions of product 4 a. Reaction conditions. ResearchGate. [Link]
- Gonda, J., & Kristián, P. (1987).
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]
Sources
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- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labsolu.ca [labsolu.ca]
- 8. georganics.sk [georganics.sk]
- 9. 1591-98-6 4-Bromo-2-methylphenyl isocyanate AKSci X8151 [aksci.com]
- 10. 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. actsafe.ca [actsafe.ca]
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- 14. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 18. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-ethylphenyl Isocyanate in Medicinal Chemistry
Introduction: The Strategic Role of 4-Bromo-2-ethylphenyl Isocyanate in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. Aryl isocyanates are a class of highly valuable reagents, serving as pivotal building blocks in the synthesis of a diverse array of bioactive molecules.[1] Their utility is most prominently displayed in the construction of diaryl ureas, a scaffold that has proven to be a cornerstone in the development of potent kinase inhibitors.[2] Kinases are a family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3]
This document provides a detailed technical guide on the applications of this compound in medicinal chemistry. This particular isocyanate offers a unique combination of structural features:
-
The Isocyanate Group (-NCO): A highly electrophilic moiety that readily reacts with nucleophiles such as amines and alcohols, providing a reliable method for forming urea and carbamate linkages.[1]
-
The Phenyl Ring: A common scaffold in many drug molecules that can engage in various non-covalent interactions with protein targets.
-
The Bromo Substituent: A halogen atom that can serve as a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the exploration of a wider chemical space. It can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a target protein.
-
The Ethyl Group: An alkyl substituent that can modulate the lipophilicity of the molecule, influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
These features make this compound a versatile and strategic reagent for the synthesis of libraries of compounds for screening and lead optimization in drug discovery programs, particularly in the realm of oncology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is essential for its safe handling, proper storage, and effective use in chemical synthesis.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 480439-24-5 | [4] |
| Molecular Formula | C₉H₈BrNO | [4] |
| Molecular Weight | 226.07 g/mol | [4] |
| Appearance | Solid | [5] |
| Melting Point | 47-50 °C | [5] |
| Boiling Point | 254.7 °C at 760 mmHg | [5] |
| Density | 1.44 g/cm³ | [5] |
| Purity | ≥95% | [4] |
| Solubility | Soluble in aprotic organic solvents such as THF, DCM, and Acetone. | Inferred |
Synthetic Applications: The Diaryl Urea Scaffold in Kinase Inhibition
The diaryl urea motif is a well-established pharmacophore in the design of type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, offering a higher degree of selectivity compared to type I inhibitors that target the highly conserved ATP-binding site.[2] The urea linkage is critical for this interaction, as it forms key hydrogen bonds with the hinge region of the kinase.
This compound is an ideal starting material for the synthesis of diaryl urea-based kinase inhibitors. The following section provides a detailed, illustrative protocol for the synthesis of a novel diaryl urea with potential kinase inhibitory activity.
Illustrative Synthesis of a Potential Kinase Inhibitor
This protocol describes the synthesis of N-(4-bromo-2-ethylphenyl)-N'-(4-(pyridin-4-yl)phenyl)urea . This target molecule incorporates the 4-bromo-2-ethylphenyl moiety and a 4-(pyridin-4-yl)aniline fragment, which is a common feature in many known kinase inhibitors, suggesting potential activity against targets such as VEGFR, PDGFR, or other receptor tyrosine kinases.
Reaction Scheme:
A representative synthetic workflow.
Detailed Experimental Protocol
Materials:
-
This compound (MW: 226.07 g/mol )
-
4-(Pyridin-4-yl)aniline (MW: 170.21 g/mol )
-
Anhydrous Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or Argon gas supply
-
Buchner funnel and filter paper
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Pyridin-4-yl)aniline (1.0 g, 5.87 mmol).
-
Add 30 mL of anhydrous acetone to the flask and stir the mixture at room temperature until the amine is fully dissolved.
-
In a separate vial, dissolve this compound (1.33 g, 5.87 mmol) in 10 mL of anhydrous acetone.
-
-
Reaction:
-
Slowly add the solution of this compound to the stirred solution of 4-(Pyridin-4-yl)aniline at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
A precipitate may begin to form upon addition.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.[1]
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate).
-
Spot the starting materials and the reaction mixture on a TLC plate and develop the plate.
-
The reaction is complete when the starting amine spot has disappeared.
-
-
Workup and Isolation:
-
Upon completion of the reaction, filter the resulting precipitate using a Buchner funnel.
-
Wash the collected solid with a small amount of cold acetone (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the solid product under vacuum to obtain the crude N-(4-bromo-2-ethylphenyl)-N'-(4-(pyridin-4-yl)phenyl)urea.
-
-
Purification (if necessary):
-
If the product is not of sufficient purity, it can be purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or a mixture of dichloromethane and ethyl acetate.
-
Load the solution onto the column and elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate).
-
Collect the fractions containing the desired product (as identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Expected Yield: 85-95% (based on similar reported reactions).
Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, the ethyl group protons (a quartet and a triplet), and the two N-H protons of the urea linkage (as broad singlets).
-
¹³C NMR: The carbon NMR spectrum should display signals for all the carbon atoms in the molecule, including the characteristic urea carbonyl carbon at approximately 150-160 ppm.
-
FT-IR: The infrared spectrum will show a strong absorption band for the C=O stretching of the urea group around 1630-1680 cm⁻¹ and N-H stretching bands around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₂₁H₁₉BrN₄O, MW: 423.31 g/mol ).
Potential Biological Activity and Mechanism of Action
The synthesized N-(4-bromo-2-ethylphenyl)-N'-(4-(pyridin-4-yl)phenyl)urea is a structural analog of several known kinase inhibitors. The diaryl urea moiety is designed to interact with the hinge region of the kinase domain, while the substituted phenyl rings can occupy adjacent hydrophobic pockets. The pyridine nitrogen can act as a hydrogen bond acceptor, further anchoring the molecule in the active site.
Hypothesized Mechanism of Action:
A diagram of the hypothesized mechanism of action.
By inhibiting the phosphorylation of downstream substrate proteins, the compound can block signaling pathways that are critical for cancer cell proliferation and survival, potentially leading to apoptosis (programmed cell death).
Safety, Handling, and Storage
Isocyanates are reactive and potentially hazardous chemicals that require careful handling.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6]
-
Inhalation: Avoid breathing dust or vapors. Isocyanates are respiratory sensitizers and can cause asthma-like symptoms upon repeated exposure.[6]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Isocyanates can cause irritation and allergic skin reactions. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[6]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[6]
Handling:
-
Handle this compound under an inert atmosphere (nitrogen or argon) to prevent reaction with moisture.
-
Use dry glassware and solvents.
-
Avoid heating isocyanates unless necessary, as this can increase their volatility and reactivity.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from moisture, amines, alcohols, and strong bases.
-
Store locked up.[5]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of diaryl urea-based kinase inhibitors. Its unique combination of a reactive isocyanate group and a substituted aromatic ring allows for the creation of diverse libraries of compounds for drug discovery. By following the provided protocols and adhering to the necessary safety precautions, researchers can effectively utilize this reagent to synthesize novel molecules with the potential to become next-generation therapeutic agents.
References
-
MDPI. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. Retrieved from [Link]
-
PubMed. (2015). [4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Retrieved from [Link]
-
ResearchGate. (2015). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from [Link]
-
Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. Retrieved from [Link]
-
MDPI. (2023). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
-
PMC - NIH. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
University of Turin. (n.d.). XXVI National Meeting in Medicinal Chemistry. Retrieved from [Link]
-
Arkivoc. (n.d.). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link]
-
PMC - NIH. (2010). N-(4-Bromophenyl)urea. Retrieved from [Link]
-
PMC - NIH. (2024). Isocyanate-based multicomponent reactions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]
-
The Institute of Cancer Research. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (1997). Reactions of 4 methylphenyl isocyanate with amino acids. Retrieved from [Link]
-
PubMed. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethylphenyl isocyanate. Retrieved from [Link]
Sources
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- 2. 4-Bromophenyl isothiocyanate | C7H4BrNS | CID 16133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the Synthesis of Functional Polymers Using 4-Bromo-2-ethylphenyl Isocyanate
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Bromo-2-ethylphenyl isocyanate as a versatile monomer for advanced polymer synthesis. We delve into its fundamental reactivity, present detailed protocols for the synthesis of polyurethanes and polyureas, and explore the inherent functionalities arising from its unique chemical structure. Key applications, including the development of flame-retardant materials and post-polymerization modification, are discussed in detail. This document emphasizes the causality behind experimental choices, robust polymer characterization techniques, and stringent safety protocols required for handling isocyanate compounds.
Introduction: The Strategic Value of a Multifunctional Monomer
This compound is an aromatic isocyanate distinguished by three key structural features: the highly reactive isocyanate group, a strategically positioned bromine atom, and an ethyl group that enhances solubility. This combination makes it a valuable building block for creating functional polymers with tailored properties.
-
Isocyanate Group (-N=C=O): This electrophilic moiety is the primary driver for polymerization, readily reacting with nucleophiles like alcohols and amines to form stable urethane and urea linkages, respectively. This forms the basis of polyaddition chemistry for creating high-molecular-weight polymers.[1][2]
-
Bromo Group (-Br): The bromine atom serves two critical purposes. Firstly, it imparts inherent flame-retardant properties to the resulting polymer.[3][4][5] Secondly, the carbon-bromine bond acts as a versatile synthetic handle for post-polymerization functionalization, allowing for the covalent attachment of other molecules to tailor the polymer's final properties.[6]
-
Ethyl Group (-CH₂CH₃): The presence of the ethyl group ortho to the isocyanate can influence reactivity through steric effects and, importantly, often improves the solubility of both the monomer and the resulting polymer in common organic solvents, facilitating processing and characterization.
This guide will systematically explore how these features can be leveraged to design and synthesize novel polymeric materials.
Physicochemical Properties and Core Reactivity
Understanding the fundamental characteristics of this compound is crucial for designing successful polymerization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO | [7] |
| Molecular Weight | 226.07 g/mol | [7] |
| CAS Number | 480439-24-5 | [7] |
| Appearance | Varies; typically a liquid or low-melting solid | General Knowledge |
| Reactivity | Highly reactive towards nucleophiles | [2][8] |
The isocyanate group's carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This makes it a prime target for nucleophilic attack. The primary reactions governing its use in polymer synthesis are outlined below. Aromatic isocyanates are generally more reactive than their aliphatic counterparts.[8][9]
Caption: Workflow for a typical polyurethane synthesis.
Step-by-Step Protocol
-
Preparation: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a reflux condenser. Ensure all glassware is thoroughly oven-dried.
-
Reagent Charging: Under a positive nitrogen atmosphere, charge the flask with the diol (e.g., 1.0 equivalent of poly(tetrahydrofuran), Mn = 1000 g/mol ) and anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).
-
Heating: Heat the mixture to 70 °C with stirring to ensure a homogeneous solution.
-
Monomer Addition: Dissolve this compound (2.0 equivalents to match the -OH groups of the polyol) in a minimal amount of anhydrous toluene and add it to an oven-dried dropping funnel. Add the isocyanate solution dropwise to the reaction flask over 30 minutes.
-
Polymerization: Maintain the reaction at 70 °C. Monitor the reaction's progress by taking small aliquots and analyzing them via FTIR spectroscopy. The reaction is complete upon the disappearance of the characteristic sharp isocyanate peak at approximately 2270 cm⁻¹. This may take several hours.
-
Isolation: Once the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a vigorously stirred non-solvent, such as methanol or hexane, to precipitate the polyurethane.
-
Purification: Filter the precipitated polymer, wash it several times with the non-solvent to remove unreacted monomers and catalyst, and dry it in a vacuum oven at 50 °C until a constant weight is achieved.
Application II: Leveraging Inherent Functionality
The bromine incorporated into the polymer backbone is not a passive component. It is a functional group that provides significant advantages.
Mechanism of Flame Retardancy
Brominated flame retardants (BFRs) are highly effective at inhibiting combustion. [4][10]The energy from a flame is sufficient to break the relatively weak Carbon-Bromine bonds in the polymer.
-
Initiation: Polymer + Heat → R• + Br•
-
Radical Scavenging (Gas Phase): The highly reactive radicals that propagate fire (H• and OH•) are quenched by the bromine radicals.
-
H• + Br• → HBr
-
OH• + HBr → H₂O + Br•
-
-
Termination: This cycle interferes with the exothermic chain reactions of combustion, cooling the flame and inhibiting its spread. [3][5]
Caption: Gas-phase radical scavenging by bromine atoms.
Post-Polymerization Functionalization via Ullmann Coupling
The C-Br bond on the aromatic ring provides a powerful platform for further tailoring the polymer's properties. The Ullmann condensation is a copper-catalyzed reaction that forms a new carbon-nitrogen bond, allowing for the grafting of amine-containing molecules onto the polymer backbone. [6] Protocol: Amination of Brominated Polyurethane
-
Setup: In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve the synthesized brominated polyurethane (1.0 equivalent of bromine atoms) in an anhydrous polar aprotic solvent like DMSO or DMAc.
-
Reagents: Add the amine to be coupled (e.g., aniline, 1.5 equivalents), a base (e.g., K₂CO₃, 2.0 equivalents), a copper(I) iodide (CuI) catalyst (0.1 equivalents), and a ligand (e.g., L-proline, 0.2 equivalents). [6]3. Reaction: Heat the mixture to 90-120 °C and stir for 24-48 hours. The ligand helps to solubilize the copper catalyst and facilitate the reaction.
-
Isolation: Cool the reaction mixture and precipitate the functionalized polymer by pouring it into a suitable non-solvent (e.g., water or methanol).
-
Purification: The crude polymer must be thoroughly washed to remove the catalyst and other reagents. This may involve sequential washing with dilute acid (to remove the amine and ligand), water, and acetone before drying under vacuum.
Polymer Characterization: Validating Synthesis and Properties
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.
Table 2: Key Analytical Techniques for Polymer Characterization
| Technique | Information Provided | Expected Results for Successful Synthesis |
| FTIR Spectroscopy | Functional group analysis, reaction monitoring | Disappearance of -NCO peak (~2270 cm⁻¹). Appearance of urethane N-H stretch (~3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹). [11][12] |
| NMR Spectroscopy | Detailed molecular structure of the repeat unit | Chemical shifts corresponding to the aromatic protons, ethyl group, and the newly formed urethane/urea protons. [11][12] |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution (Mn, Mw, PDI) | A monomodal distribution with a low PDI (<2.5) indicates a controlled polymerization. [13][14] |
| Thermogravimetric Analysis (TGA) | Thermal stability, char yield | Provides data on the decomposition temperature. Higher char yield can be indicative of better flame-retardant performance. [11] |
| Differential Scanning Calorimetry (DSC) | Thermal transitions (Tg, Tm) | Determines the glass transition temperature (Tg) for amorphous sections and melting temperature (Tm) for crystalline domains. [11][15] |
Critical Safety and Handling Protocols
Isocyanates are hazardous chemicals that demand strict adherence to safety procedures. [16]Exposure can lead to severe health effects.
Health Hazards:
-
Respiratory Sensitization: Isocyanates are potent respiratory sensitizers. Inhaling vapors can lead to asthma-like symptoms, which can become permanent with repeated exposure. [17][18]* Skin and Eye Irritation: Direct contact can cause skin irritation, dermatitis, and severe eye irritation. [16][19]Skin exposure may also contribute to respiratory sensitization. [18]* Carcinogenicity: Some isocyanates are classified as potential human carcinogens. [19] Mandatory Handling Procedures:
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with sufficient airflow. [17][19]2. Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves (e.g., butyl rubber or laminate films). Thin latex gloves are not suitable. [16][18] * Eye Protection: Chemical safety goggles are mandatory. [18][19] * Lab Coat: A lab coat must be worn to protect against skin contact. Disposable coveralls may be appropriate for larger quantities. [18] * Respiratory Protection: If there is any risk of exceeding exposure limits, a supplied-air respirator or an appropriate cartridge respirator should be used. [19]3. Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area. Isocyanates react with moisture, which can lead to pressure buildup in sealed containers due to CO₂ evolution. [8][16]4. Spills and Disposal: Have an isocyanate spill kit available. Small spills can be neutralized with a decontaminant solution (e.g., a mixture of water, detergent, and sodium carbonate). Dispose of all waste in accordance with local, state, and federal regulations.
-
Conclusion
This compound is a highly versatile monomer that enables the synthesis of functional polymers through straightforward polyaddition reactions. The presence of the bromine atom provides a dual advantage: imparting valuable flame-retardant properties and offering a reactive site for extensive post-polymerization modification. By following the detailed protocols and adhering strictly to the safety guidelines outlined in this document, researchers can effectively harness the potential of this monomer to develop novel materials for a wide range of advanced applications.
References
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]
-
DOD Technologies. (2017, April 12). Isocyanates: Understanding the Risks and Staying Safe. Retrieved from [Link]
-
Oceanhem Group. (n.d.). Optimizing Polymer Fire Safety: A Guide to Brominated Flame Retardants. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
FR Fabric. (2023, July 2). Brominated Flame Retardant: Function and Effectiveness for Protection from Flame. Retrieved from [Link]
-
Oceanchem Group. (2023, November 22). What Are The Applications Of Brominated Flame Retardants in Common Plastic Modifications. Retrieved from [Link]
-
Wikipedia. (n.d.). Brominated flame retardant. Retrieved from [Link]
-
Polymeric Materials. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti. Retrieved from [Link]
-
ACS Publications. (2022, October 17). Isocyanate-Free Polyurea Synthesis via Ru-Catalyzed Carbene Insertion into the N–H Bonds of Urea. Macromolecules. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Isocyanates in polyaddition processes. Structure and reaction mechanisms. Retrieved from [Link]
-
Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and characterization of isocyanate-free polyureas. Green Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymer characterization. Retrieved from [Link]
-
PMC. (n.d.). Polyureas Versatile Polymers for New Academic and Technological Applications. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Notes: Reactivity of Aryl Isocyanates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Aidic. (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Retrieved from [Link]
-
MolecularCloud. (2025, January 16). Techniques Used for Polymer Characterization. Retrieved from [Link]
-
Aidic. (n.d.). Synthesis and Characterization of Bio-Based Polyurethane for Tissue Engineering Applications. Retrieved from [Link]
-
MDPI. (2022, February 23). Post-Functionalization of Bromo-Substituted Ether-Linked Polymers via Ullman Coupling Reaction: Synthesis, Characterization and Their Role toward Carbon Dioxide Capture. Retrieved from [Link]
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Application Notes: Strategic Synthesis of Phenylurea Herbicides Using 4-Bromo-2-ethylphenyl isocyanate
Introduction: The Role of Substituted Phenylureas in Modern Agriculture
Substituted phenylurea compounds are a cornerstone in the agrochemical industry, primarily utilized for their potent herbicidal activity.[1] These molecules function by inhibiting photosynthesis at the photosystem II (PSII) complex in target weed species, a mechanism that offers high efficacy and selectivity.[2] The core of their effectiveness lies in the precise arrangement of substituents on the phenyl ring, which dictates the molecule's binding affinity to the D1 protein within the PSII complex. 4-Bromo-2-ethylphenyl isocyanate is a key intermediate in the synthesis of these vital agricultural tools. Its reactive isocyanate group provides a direct and efficient route to the formation of the critical urea linkage, while the bromo and ethyl substituents on the phenyl ring are strategically positioned to confer specific herbicidal properties.[3] This document provides a detailed guide for researchers and chemical synthesis professionals on the application of this compound in the preparation of a model phenylurea herbicide, N-(4-bromo-2-ethylphenyl)-N',N'-dimethylurea.
Core Synthesis Strategy: Nucleophilic Addition to Isocyanate
The primary reaction for converting this compound into a phenylurea herbicide is the nucleophilic addition of an amine to the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This reaction is robust, high-yielding, and forms the basis of many industrial syntheses of urea-based active ingredients.
Diagram: General Reaction Pathway
Caption: General reaction scheme for the synthesis of a phenylurea herbicide.
Methodology and Experimental Protocol
This section details a robust and safety-conscious protocol for the synthesis of N-(4-bromo-2-ethylphenyl)-N',N'-dimethylurea. The described method is adapted from established procedures for analogous phenylurea herbicides and is designed to be self-validating through careful control of reaction conditions and thorough product characterization.[4]
Rationale for Method Selection
The direct use of gaseous dimethylamine presents significant handling and safety challenges due to its toxicity and flammability. To circumvent this, the presented protocol utilizes a dimethylamine salt (e.g., dimethylamine hydrochloride) in the presence of an organic base.[4] This approach generates dimethylamine in situ at a controlled rate, which then reacts immediately with the isocyanate. This strategy offers several advantages:
-
Enhanced Safety: Avoids the handling of large quantities of toxic, flammable gaseous dimethylamine.
-
Improved Control: The slow, base-mediated release of the amine allows for better temperature management of the exothermic reaction.
-
Suppression of Side Reactions: By using an aprotic solvent and a salt form of the amine, side reactions of the highly reactive isocyanate with water or alcohol are minimized, leading to higher purity and yield of the desired product.[4]
Experimental Workflow
Caption: Workflow for the synthesis of N-(4-bromo-2-ethylphenyl)-N',N'-dimethylurea.
Detailed Synthesis Protocol: N-(4-bromo-2-ethylphenyl)-N',N'-dimethylurea
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 226.07 | (Not available) | Starting material |
| Dimethylamine hydrochloride | 81.54 | 506-59-2 | Amine source |
| Triethylamine | 101.19 | 121-44-8 | Organic base, dried over KOH |
| Diethyl ether (anhydrous) | 74.12 | 60-29-7 | Aprotic solvent |
| Dichloromethane (for extraction) | 84.93 | 75-09-2 | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend dimethylamine hydrochloride (1.2 equivalents) in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere.
-
Addition of Isocyanate: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (20 mL) and add it dropwise to the stirred suspension over 20 minutes at room temperature (20-25°C).
-
Initiation of Reaction: Following the isocyanate addition, add triethylamine (2.0 equivalents), dissolved in anhydrous diethyl ether (20 mL), dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the isocyanate spot.
-
Work-up: Upon completion, add deionized water (50 mL) to the reaction flask and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated brine solution (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure N-(4-bromo-2-ethylphenyl)-N',N'-dimethylurea as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanism of Action: Photosynthesis Inhibition
Phenylurea herbicides, including the product synthesized here, act by interrupting the photosynthetic electron transport chain in plants.[2] They bind to the QB-binding niche on the D1 protein of the photosystem II complex, thereby blocking the flow of electrons from plastoquinone QA to QB. This blockage leads to a cascade of events, including the cessation of ATP and NADPH production and the generation of reactive oxygen species, ultimately resulting in cell death and plant necrosis.[3]
Logical Flow: From Synthesis to Herbicidal Action
Caption: Logical pathway from chemical synthesis to the herbicidal mode of action.
Conclusion
This compound serves as a versatile and crucial building block for the synthesis of phenylurea herbicides. The protocol detailed herein, utilizing an in situ generation of dimethylamine, presents a safe, efficient, and scalable method for producing N-(4-bromo-2-ethylphenyl)-N',N'-dimethylurea. This approach minimizes hazards while maximizing yield and purity. Understanding the straightforward nucleophilic addition chemistry and the subsequent mode of action as a photosystem II inhibitor allows researchers and drug development professionals to rationally design and synthesize novel agrochemicals to meet the ongoing challenges in global food production.
References
-
Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. PubMed Central. Available at: [Link]
- Process for preparing n, n-dimethylurea.Google Patents.
-
Isocyanate-based multicomponent reactions. PubMed Central. Available at: [Link]
-
N,N′-Bis(4-bromophenyl)-N,N′-dimethylurea. ResearchGate. Available at: [Link]
-
Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. Available at: [Link]
-
Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. PubMed Central. Available at: [Link]
-
CID 160209331 | C6H16N4O2. PubChem, National Institutes of Health. Available at: [Link]
-
Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-. PubChem, National Institutes of Health. Available at: [Link]
- Synthesis method of phenylurea herbicide or deuteration-labeled...Google Patents.
- Preparation of dimethyl urea.Google Patents.
-
Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives. MDPI. Available at: [Link]
-
N,N'-Dimethylurea | C3H8N2O. PubChem, National Institutes of Health. Available at: [Link]
-
(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). PubChem, National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. National Institutes of Health. Available at: [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]
-
N-(4-Bromo-3-methylphenyl)-N'-phenylurea | C14H13BrN2O. PubChem, National Institutes of Health. Available at: [Link]
-
4-Bromo-2-methylphenyl isothiocyanate, min 98%, 25 grams. Oakwood Chemical. Available at: [Link]
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Analytical methods for 4-Bromo-2-ethylphenyl isocyanate adducts
Application Note & Protocol
Topic: Analytical Methods for 4-Bromo-2-ethylphenyl isocyanate Adducts Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a reactive electrophilic species. In biological systems, such compounds can covalently bind to nucleophilic residues on macromolecules like proteins and DNA, forming adducts. The quantification of these adducts is critical in drug development and toxicology, as they can serve as biomarkers for target engagement, reactive metabolite formation, or toxicity. This document provides a comprehensive guide to the analytical strategies and detailed protocols for the robust and sensitive determination of protein adducts derived from this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Challenge of Reactive Isocyanates
Isocyanates (-N=C=O) are a class of highly reactive compounds known for their ability to form stable covalent bonds with nucleophiles.[1][2] When a molecule like this compound is introduced into a biological system, either as a parent compound or as a metabolite of a larger drug candidate, its electrophilic isocyanate group can react with amine, thiol, or hydroxyl groups on endogenous macromolecules.
The formation of such adducts can have significant biological consequences, and therefore, their detection and quantification are paramount. For drug development professionals, measuring these adducts can elucidate metabolic pathways, confirm target engagement, or serve as an early warning for potential idiosyncratic toxicity. However, the analytical challenge is substantial due to the low concentrations at which these adducts are often present and the complexity of the biological matrix. This guide details a "fit-for-purpose" analytical approach, emphasizing robust sample preparation and the unparalleled specificity and sensitivity of LC-MS/MS.[3]
The Chemistry of Adduct Formation
The primary targets for isocyanate adduction on proteins are the free amine groups. The most common sites of reaction are:
The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group, resulting in the formation of a stable urea linkage.
Reaction Scheme: R-N=C=O + Protein-NH₂ → R-NH-C(=O)-NH-Protein
For this compound, the resulting adduct with a lysine residue would be Nε-(4-Bromo-2-ethylphenyl-carbamoyl)-lysine. It is this stable, modified amino acid that becomes the ultimate analytical target after protein hydrolysis.
Overall Analytical Workflow
The reliable quantification of protein adducts requires a multi-step process designed to isolate the analyte from a complex biological matrix, concentrate it, and present it for sensitive detection. The general workflow is a systematic progression from a complex biological sample to a purified analytical sample.
Caption: High-level workflow for isocyanate adduct analysis.
Detailed Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes the isolation and hydrolysis of plasma proteins to release the target amino acid adduct. The key is to first remove non-covalently bound material and then efficiently hydrolyze the protein backbone to liberate the modified lysine for analysis.
Rationale: Protein precipitation with a solvent like acetonitrile serves a dual purpose: it denatures and crashes out the proteins while simultaneously solubilizing smaller, unbound molecules, which can then be washed away. Subsequent alkaline hydrolysis is a robust method for breaking peptide bonds, although care must be taken to minimize analyte degradation. Solid-Phase Extraction (SPE) is the final crucial step to remove salts and other hydrolysis byproducts that could interfere with LC-MS/MS analysis.
Step-by-Step Methodology:
-
Sample Collection: Collect 200 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-Lysine adduct) to the plasma. This is critical for correcting for variability during sample preparation and analysis.[5]
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Incubation & Centrifugation: Incubate at -20°C for 30 minutes to maximize precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant. Re-suspend the protein pellet in 1 mL of 50:50 acetonitrile:water. Vortex and centrifuge again. Repeat this wash step two more times to ensure complete removal of unbound material.
-
Hydrolysis: After the final wash, discard the supernatant and add 500 µL of 6 N Sodium Hydroxide (NaOH) to the protein pellet.
-
Digestion: Tightly cap the tube and heat at 100°C for 16-24 hours to completely hydrolyze the protein.
-
Neutralization: Cool the sample to room temperature. Carefully neutralize the hydrolysate to approximately pH 7 by adding 6 N Hydrochloric Acid (HCl).
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the neutralized hydrolysate onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.
-
Wash with 1 mL of methanol to remove less polar interferences.
-
Elute the adduct with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.[6]
Protocol 2: UPLC-MS/MS Analysis
This protocol uses Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Rationale: A C18 column is used for reversed-phase separation of the polar amino acid adduct. A gradient elution from a weak mobile phase (water/formic acid) to a strong mobile phase (acetonitrile/formic acid) allows for the retention and subsequent elution of the analyte while separating it from matrix components. Formic acid is added to promote protonation, which is essential for positive mode electrospray ionization (ESI+).
Predicted Mass Transitions for Nε-(4-Bromo-2-ethylphenyl-carbamoyl)-lysine:
-
Parent Compound: this compound (C₉H₈BrNO), MW = 226.07
-
Target Adduct: C₁₅H₂₂BrN₃O₃, MW = 371.08 (as free base)
-
Precursor Ion [M+H]⁺: m/z 372.1
-
Predicted Product Ions:
-
Fragmentation at the urea bond yielding the isocyanate fragment: m/z ~227 (protonated 4-bromo-2-ethylaniline after rearrangement)
-
Loss of the lysine carboxyl group (-45 Da) and water (-18 Da).
-
Note: Actual fragment ions must be confirmed experimentally by infusing a synthetic standard.
-
Instrumentation Parameters:
| UPLC Parameters | Setting |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 5% B (5.1-6.0 min) |
| MS/MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Collision Gas | Argon |
| MRM Transitions | Analyte: 372.1 → [Product Ion 1], 372.1 → [Product Ion 2] IS: [IS Precursor] → [IS Product] |
Alternative Protocol: GC-MS Analysis via Derivatization
For labs equipped primarily with GC-MS, analysis is possible but requires a critical derivatization step to make the polar, non-volatile amino acid adduct amenable to gas chromatography. Silylation is a common approach.[7]
Rationale: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens (on amines, carboxyls, and amides) to replace them with a non-polar trimethylsilyl (TMS) group. This dramatically increases the volatility of the analyte, allowing it to pass through the GC column.
Step-by-Step Derivatization:
-
Follow the sample preparation protocol (Section 4.1) through step 10 to obtain the dried, purified adduct.
-
Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) and 50 µL of pyridine (as a solvent) to the dried residue.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature. The sample is ready for GC-MS injection.
GC-MS Parameters:
| GC/MS Parameters | Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280°C, Splitless mode |
| Oven Program | 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Scan Range | m/z 50-650 |
Method Validation: Ensuring Trustworthy Data
A validated analytical method is essential for ensuring that the generated data is reliable, reproducible, and fit for its intended purpose.[8] Key validation parameters, based on regulatory guidelines, must be assessed.[9][10]
Caption: Core parameters for analytical method validation.
Validation Parameter Summary:
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks (>20% of LLOQ response) at the analyte's retention time in blank matrix.[9] |
| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[10] | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Range should cover expected concentrations. |
| Accuracy | The closeness of the measured value to the true value. Assessed using Quality Control (QC) samples. | Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements. Assessed as intra-day and inter-day variability. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at the LLOQ). |
| Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[9] | Analyte concentration should remain within ±15% of the initial value after freeze-thaw cycles, bench-top storage, etc. |
Conclusion
The analysis of this compound adducts presents a significant but manageable analytical challenge. The combination of a robust protein hydrolysis and SPE cleanup procedure with the sensitivity and selectivity of UPLC-MS/MS provides a powerful platform for their reliable quantification in complex biological matrices. Proper method validation is not merely a regulatory requirement but the cornerstone of generating high-quality, trustworthy data essential for informed decision-making in research and drug development.
References
- Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. (n.d.). Google Scholar.
- Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD - EPA. (n.d.). epa.gov.
- Studies on the methyl isocyan
- Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022, September 26). AIP Publishing.
- A New Approach to Sampling Isocyanates Monomer and Oligomers in Air Using a Dry Sampler. (2016, March 16). SGS.
- BA Method Validation: Active Metabolites. (n.d.). BioPharma Services.
- Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. (n.d.). PubMed.
- (PDF) Determination of isocyanate specific albumin-adducts in workers exposed to toluene diisocyanates. (n.d.).
- (PDF) Validation of Analytical Methods. (n.d.).
- Validation of Analytical Methods for Biomarkers Employed in Drug Development. (n.d.).
- Derivatization Methods in GC and GC/MS. (n.d.).
- Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Australian Pesticides and Veterinary Medicines Authority.
- Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
- The Use of Derivatization Reagents for Gas Chrom
- (PDF) Determination of Isocyanates in Workplace Atmosphere by HPLC. (n.d.).
Sources
- 1. Studies on the methyl isocyanate adducts with globin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 3. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
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- 8. researchgate.net [researchgate.net]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Notes & Protocols: 4-Bromo-2-ethylphenyl Isocyanate as a Versatile Reagent in Heterocyclic Synthesis
Abstract
Isocyanates are a cornerstone class of reagents in synthetic organic chemistry, prized for their electrophilic character which enables a diverse range of transformations. 4-Bromo-2-ethylphenyl isocyanate is a particularly valuable building block, incorporating several key features into a single molecule: a highly reactive isocyanate group for nucleophilic addition and cyclization reactions, a bromine atom that serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and an ethyl group that can influence solubility and steric interactions. This guide provides detailed protocols and mechanistic insights for leveraging this reagent in the synthesis of two important classes of heterocyclic compounds: N,N'-disubstituted ureas and quinazolin-4(3H)-ones, structures frequently encountered in medicinal chemistry and materials science.
Introduction: The Strategic Value of this compound
The utility of this compound (CAS: 480439-24-5) stems from the predictable yet powerful reactivity of the isocyanate moiety (-N=C=O).[1] The central carbon atom is highly electrophilic, making it an ideal target for a wide array of nucleophiles, including amines, alcohols, and thiols.[2] This reactivity is the foundation for constructing more complex molecular architectures.
The substitution pattern on the phenyl ring is of strategic importance for drug development professionals. The ethyl group at the ortho position can induce conformational constraints and improve metabolic stability, while the bromine at the para position is a versatile functional group for late-stage diversification, allowing for the exploration of structure-activity relationships (SAR). Heterocyclic compounds, known for their wide range of biological activities, are ideal targets for synthesis using this reagent.[3][4]
Synthesis of N,N'-Disubstituted Ureas: A Fundamental Transformation
The reaction between an isocyanate and a primary or secondary amine is one of the most efficient methods for forming a urea linkage.[5] This transformation is typically high-yielding, proceeds under mild conditions, and requires no catalyst.
Mechanistic Rationale
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a rapid proton transfer from the nitrogen to the oxygen, yielding the stable urea product. The choice of an anhydrous solvent is critical; isocyanates react readily with water to form an unstable carbamic acid, which can decarboxylate to form a primary amine, leading to the formation of an undesired symmetrical diaryl urea byproduct.[2]
General Protocol for Urea Synthesis
This protocol is broadly applicable for the reaction of this compound with a variety of aliphatic and aromatic primary and secondary amines.
Materials:
-
This compound
-
Amine of choice (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[6]
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chosen amine (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.2 M.
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature over 10-15 minutes. For highly reactive amines, cooling the reaction mixture to 0 °C in an ice bath is recommended to control the exotherm.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent.
-
Work-up and Isolation:
-
If a precipitate forms upon reaction completion, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel chromatography.
-
-
Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Data Presentation: Representative Examples
The following table outlines expected outcomes for the reaction with various amine nucleophiles, demonstrating the versatility of the protocol.
| Entry | Amine Substrate | Product Name | Solvent | Time (h) | Typical Yield (%) |
| 1 | Aniline | 1-(4-Bromo-2-ethylphenyl)-3-phenylurea | DCM | 2 | >95 |
| 2 | Benzylamine | 1-Benzyl-3-(4-bromo-2-ethylphenyl)urea | THF | 1.5 | >95 |
| 3 | Piperidine | 1-(4-Bromo-2-ethylphenyl)-3-(piperidin-1-yl)urea | DCM | 2 | >90 |
| 4 | tert-Butylamine | 1-(4-Bromo-2-ethylphenyl)-3-(tert-butyl)urea | THF | 4 | >90 |
Synthesis of Quinazolin-4(3H)-ones: An Addition-Cyclization Strategy
Quinazolinones are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7][8] A powerful method for their synthesis involves the reaction of an isocyanate with a 2-aminobenzamide derivative, followed by a dehydrative cyclization.
Mechanistic Pathway and Rationale
This synthesis is a two-stage process occurring in a single pot.
-
Step 1: Urea Formation. Similar to the protocol above, the isocyanate reacts with the exocyclic amino group of the 2-aminobenzamide to form an N,N'-disubstituted urea intermediate. This step is generally fast and selective.
-
Step 2: Intramolecular Cyclization. The newly formed urea intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the benzamide attacks the carbonyl carbon of the urea. This step is often the rate-limiting step and typically requires heating or acid catalysis to facilitate the elimination of water and drive the reaction to completion, forming the stable aromatic quinazolinone ring system.[9]
Protocol for Quinazolinone Synthesis
This protocol describes a general method for the one-pot synthesis of 3-arylquinazolin-4(3H)-ones.
Materials:
-
This compound
-
2-Aminobenzamide (or substituted analogue, 1.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
p-Toluenesulfonic acid (p-TsOH) (optional, 0.1 eq.)
-
Standard glassware for heating under reflux with an inert atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminobenzamide (1.0 eq.) and anhydrous DMF (to ~0.3 M).
-
Isocyanate Addition: Slowly add a solution of this compound (1.05 eq.) in a small volume of anhydrous DMF to the stirring mixture at room temperature.
-
Initial Reaction: Stir the mixture at room temperature for 1 hour to ensure complete formation of the urea intermediate. Monitor by TLC if desired.
-
Cyclization: Heat the reaction mixture to 120-140 °C. The cyclization can be slow; monitor the reaction progress by TLC over 4-12 hours until the intermediate is consumed. For less reactive substrates, the addition of a catalytic amount of p-TsOH (0.1 eq.) can accelerate the dehydration step.[10]
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water with vigorous stirring. The product will typically precipitate as a solid.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether or ethanol.
-
-
Purification and Characterization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[7] Confirm the structure and purity of the final quinazolinone product by NMR, IR (disappearance of N-H stretches from the intermediate, appearance of quinazolinone carbonyl), and mass spectrometry.
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and are acutely toxic upon inhalation.[1] All manipulations involving this compound must be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. This reagent is also moisture-sensitive; it should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent degradation.[1]
References
- BenchChem (2025).
- BenchChem (2025).
- Beilstein Journals (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction.
- Tiwari, L., et al. (2018).
- Organic Chemistry Portal (n.d.).
- ResearchGate (n.d.). Cyclotrimerization of isocyanate groups. I.
- Hisano, T., et al. (1974).
- Chemical Communications (RSC Publishing) (2017). Catalytic substitution/cyclization sequences of O-substituted Isocyanates: synthesis of 1-alkoxybenzimidazolones and 1-alkoxy-3,4-dihydroquinazolin-2(1H)-ones.
- Organic Chemistry Portal (n.d.). Synthesis of quinazolinones.
- Journal of Chemical and Pharmaceutical Research (n.d.).
- ResearchGate (n.d.).
- Alam, M. T., et al. (n.d.). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX.
- LabSolu (n.d.).
- MDPI (n.d.). Quinazolin-4(3H)
- National Center for Biotechnology Information (n.d.). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects.
- International Journal of Innovative Research in Science, Engineering and Technology (n.d.). Synthesis of Heterocyclic Compounds.
- Sigma-Aldrich (n.d.).
- MDPI (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- ACS Publications (n.d.). Cyclization reactions of hydrazones induced by isocyanates.
- National Center for Biotechnology Information (2020).
- ResearchGate (n.d.). Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions.
- ResearchGate (n.d.).
- Sigma-Aldrich (n.d.).
- ScienceScholar (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science.
- National Academic Digital Library of Ethiopia (n.d.). 8 Topics in Heterocyclic Chemistry.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. ijirset.com [ijirset.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 4-Bromo-2-ethylphenyl Isocyanate Reactions
An in-depth guide to navigating the complexities of purifying reaction products of 4-Bromo-2-ethylphenyl isocyanate, designed for chemists and researchers in the pharmaceutical and materials science sectors.
Introduction: The Challenge of Isocyanate Reactivity
This compound is a highly useful synthetic intermediate, valued for its ability to form stable urea, urethane, and thiocarbamate linkages. However, the very reactivity that makes it valuable also presents significant challenges during reaction work-up and product purification. The isocyanate group (-N=C=O) is a potent electrophile, susceptible to reaction with a wide range of nucleophiles, including water, alcohols, and amines.[1][2] This high reactivity often leads to a variety of undesired side products that can complicate isolation and reduce the purity of the target molecule.
This guide provides practical, field-tested advice for troubleshooting common purification issues and answers frequently asked questions encountered when working with this compound.
Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction produced a sticky, inseparable oil instead of the expected solid product. What went wrong and how can I purify it?
Answer: This is a frequent issue when working with isocyanates. The oily consistency can be attributed to several factors:
-
Residual Solvent: Incomplete removal of high-boiling point reaction solvents.
-
Moisture Contamination: The most common culprit. This compound is moisture-sensitive.[3] Trace amounts of water in the reaction will hydrolyze the isocyanate to its corresponding amine (4-bromo-2-ethylaniline). This newly formed amine is highly nucleophilic and will rapidly react with another molecule of the starting isocyanate to form a symmetrical N,N'-bis(4-bromo-2-ethylphenyl)urea.[2] This bulky, often amorphous, urea derivative can prevent your desired product from crystallizing.
-
Excess Reagents: Unreacted starting materials can act as impurities that inhibit crystallization.
Causality-Driven Solution:
-
Initial Attempt (Solvent Removal): First, ensure all solvents are removed under high vacuum, possibly with gentle heating, to eliminate residual solvents as the cause.
-
Liquid-Liquid Extraction: If the oil persists, dissolve it in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic amine impurities, followed by a brine wash to remove water-soluble components. Dry the organic layer thoroughly with MgSO₄ or Na₂SO₄, filter, and concentrate again.
-
Chromatographic Purification: This is the most robust method for separating the desired product from urea byproducts and other impurities. The polarity difference between your target molecule and the highly polar urea byproduct is often sufficient for effective separation. A detailed protocol is provided below.
Question 2: A white, insoluble solid crashed out of my reaction mixture. Is this my product?
Answer: While possible, it is more likely that this precipitate is the N,N'-bis(4-bromo-2-ethylphenyl)urea byproduct described above. Ureas are often significantly less soluble in common organic solvents than their parent isocyanates or the intended reaction products.
Causality-Driven Solution:
-
Isolate and Analyze: Filter the solid and wash it with a small amount of cold solvent. Allow the filtrate (the liquid portion) to proceed to the next purification step, as it likely contains your desired product.
-
Confirm Identity: Analyze the filtered solid by ¹H NMR or LC-MS to confirm its identity. The symmetrical structure of the urea will give a distinct and relatively simple NMR spectrum compared to your expected product.
-
Preventative Measures: The formation of this byproduct is a clear indication of moisture contamination. For future reactions, ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Question 3: My ¹H NMR spectrum is clean in the aliphatic region but shows multiple, overlapping signals in the aromatic region.
Answer: This spectral complexity often points to the presence of structurally similar aromatic impurities. The likely candidates are:
-
Diastereomers: If your nucleophile was chiral and the reaction created a new stereocenter.
-
Urea Byproduct: As discussed, the N,N'-bis(4-bromo-2-ethylphenyl)urea will have aromatic signals that may overlap with your product's signals.
-
Biuret Byproduct: If the product of your reaction (e.g., a urea) still contains a reactive N-H bond, it can be attacked by another molecule of isocyanate to form a biuret.[2]
Causality-Driven Solution:
Careful column chromatography is the most effective solution. The subtle differences in polarity between your product and these related byproducts can be exploited for separation.
-
Technique: Use a shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) to maximize resolution between spots.
-
Monitoring: Monitor the column fractions closely using Thin Layer Chromatography (TLC) and combine only the purest fractions.
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the state of your crude reaction product.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for this compound? Store in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, and keep refrigerated (2-8°C) to minimize degradation and moisture exposure.[3]
-
Q2: How should I properly quench a reaction to neutralize unreacted isocyanate? Before aqueous work-up, it is wise to quench any excess isocyanate to prevent the formation of ureas. Add a small amount of a highly reactive nucleophile, such as methanol or dibutylamine.[4] Stir for 15-30 minutes at room temperature. This converts the remaining isocyanate into a soluble carbamate or urea derivative that is easier to remove.
-
Q3: Can I purify the this compound starting material itself if I suspect it's impure? Yes. The most common method for purifying isocyanates is vacuum distillation.[5] However, this must be done with caution as heating can induce polymerization. Use a short-path distillation apparatus and the lowest possible pressure to keep the distillation temperature down.
-
Q4: What are the primary safety precautions? Isocyanates are potent respiratory and skin sensitizers.[6] Always handle this compound in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6][7] Avoid inhalation of vapors and direct skin contact.
Key Purification Protocols
Protocol 1: General Reaction Work-up and Quenching
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0°C in an ice bath.
-
Quenching: Slowly add a quenching agent (e.g., 10 equivalents of methanol) to react with any excess isocyanate. Stir for 20 minutes at 0°C.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Transfer the mixture to a separatory funnel and wash with 1M HCl (if amine byproducts are possible), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select a column size appropriate for the amount of crude material. Pack the column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load this solid onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient for separating a urea product might be from 2% to 30% Ethyl Acetate in Hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Summary Table: Solvent Properties for Purification
| Purification Technique | Recommended Solvents | Solvents to Avoid | Rationale |
| Reaction | Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), Toluene, Acetonitrile | Methanol, Ethanol, Water, Protic Solvents | Aprotic solvents are required to prevent reaction with the isocyanate group.[8][9] |
| Recrystallization | Hexane/Ethyl Acetate, Toluene, Isopropanol (use with caution) | Water, Methanol (unless forming a derivative) | A solvent system where the product has high solubility when hot and low solubility when cold is ideal. |
| Chromatography | Hexane, Ethyl Acetate, Dichloromethane | Alcohols (can react on silica) | Standard normal-phase solvents provide good separation of polar byproducts from less polar products. |
References
-
National Center for Biotechnology Information. (n.d.). Indirect determination of isocyanates by gas chromatography. PubMed. Retrieved from [Link]
- Dunlap, K. L., Sandridge, R. L., & Keller, J. (1976). Determination of isocyanates in working atmospheres by high speed liquid chromatography. Analytical Chemistry, 48(3), 497–499.
- Kuwata, K., Uebori, M., & Yamasaki, Y. (1981). Determination of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
- U.S. Environmental Protection Agency. (2004).
- Keller, J., Dunlap, K. L., & Sandridge, R. L. (1974). Determination of isocyanates in the working atmosphere by thin-layer chromatography. Analytical Chemistry, 46(12), 1845–1846.
- Versteeg, G. F., & Van Swaaij, W. P. M. (2010). Process for crystallizing and separating different diisocyanate isomers.
- Kornblum, N., et al. (1999). Isocyanate derivatizing agent and methods of production and use.
- Li, S., et al. (2024).
- Arandes, J. M., et al. (2023). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. Polymers, 15(12), 2662.
- Dongsen Chemicals. (2023, October 21).
- ChemicalBook. (2023, December 7).
- Eifler, J., et al. (2022). Process for the distillation of isocyanates.
- Wang, Z., et al. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. Industrial & Engineering Chemistry Research, 61(24), 8499–8508.
- Arandes, J. M., et al. (2024). Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. ACS Sustainable Chemistry & Engineering.
- Raes, M. C. T. (1993).
- Zhang, J., et al. (2004). The chemical synthesis method of aryl isocyanate.
- Mettler Toledo. (n.d.).
- Labsolu. (n.d.).
- Beauchemin, A. M., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances.
- Uher, M., et al. (n.d.).
- Lennon, D., et al. (2012). Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. Industrial & Engineering Chemistry Research, 51(34), 11073–11081.
- Gharde, M. D., et al. (2021).
- Reddit. (2010).
- Adams, P. T. (1991).
- Fisher Scientific. (2025, May 1).
- Safe Work Australia. (2020, July).
- Wang, H., et al. (2024).
- Wikipedia. (n.d.).
- Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media.
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. labsolu.ca [labsolu.ca]
- 4. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. US5041670A - Preparation of n-aryl amines from isocyanates - Google Patents [patents.google.com]
Technical Support Center: 4-Bromo-2-ethylphenyl Isocyanate
Welcome to the technical support guide for 4-Bromo-2-ethylphenyl isocyanate. This document is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving this versatile but highly reactive reagent. By understanding the underlying chemical principles of isocyanate reactivity, you can mitigate common side reactions and ensure the success of your synthetic endeavors.
I. Core Concepts: The Reactivity of this compound
This compound is an aromatic isocyanate. The isocyanate group (–N=C=O) is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles.[1][2] The reactivity of this specific molecule is further modulated by its substituents:
-
4-Bromo Group: This electron-withdrawing group increases the electrophilicity of the isocyanate carbon, potentially accelerating reactions with nucleophiles.
-
2-Ethyl Group: This ortho-substituent provides steric hindrance around the isocyanate group, which can influence the rate and feasibility of certain reactions.
Understanding this electronic and steric profile is crucial for troubleshooting unforeseen experimental outcomes.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Like most isocyanates, this compound is a potent sensitizer and irritant.[3][4] Inhalation may cause respiratory irritation and allergic reactions, including asthma-like symptoms.[5] Skin and eye contact can lead to irritation, redness, and blistering.[4] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl), safety goggles, and a lab coat.[3][6]
Q2: How should I properly store this compound?
A2: This compound is moisture-sensitive.[7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[8] Storage at 2-8°C is recommended.[7] Avoid contact with incompatible materials such as water, alcohols, amines, and strong bases or acids.[3][9]
Q3: What solvents are compatible with this isocyanate?
A3: Anhydrous aprotic solvents are the best choice. Toluene, tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used, provided they are rigorously dried before use. Protic solvents like water and alcohols will react with the isocyanate and should be avoided unless they are part of the intended reaction.
III. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: A white, insoluble precipitate forms in my reaction.
Probable Cause: The most likely culprit is the formation of a disubstituted urea due to the presence of water in your reaction.[10] Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to a primary amine.[1][11] This amine is highly nucleophilic and rapidly reacts with another molecule of the isocyanate to produce a symmetric urea.[12]
Reaction Pathway:
Caption: Hydrolysis of isocyanate leading to urea formation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Solvent Purity | Use Karl Fischer titration to confirm the water content of your solvent is below 50 ppm. | Solvents are a common source of water contamination. |
| 2. Dry Reagents | Ensure all other reagents, especially nucleophiles like alcohols or amines, are anhydrous. | Hygroscopic reagents can introduce significant amounts of water. |
| 3. Prepare Glassware | Oven-dry all glassware at >120°C overnight or flame-dry under vacuum immediately before use. | Residual moisture on glassware surfaces can initiate the side reaction.[10] |
| 4. Maintain Inert Atmosphere | Conduct the reaction under a positive pressure of a dry inert gas such as argon or nitrogen.[10] | This prevents atmospheric moisture from entering the reaction vessel. |
Issue 2: The reaction mixture is viscous, or a polymer has formed.
Probable Cause: Unintended polymerization, dimerization, or trimerization of the isocyanate.[13] This can be catalyzed by heat, light, or certain nucleophiles (e.g., tertiary amines, phosphines) and bases.[3][9][14] In the absence of a suitable nucleophile, isocyanates can self-react to form dimers (uretdiones) or more commonly, trimers (isocyanurates).[13][15][16]
Reaction Pathway:
Caption: Dimerization and trimerization of isocyanates.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Control Temperature | Run the reaction at the lowest effective temperature. Avoid unnecessary heating. | High temperatures can promote self-polymerization.[3] |
| 2. Protect from Light | If possible, conduct the reaction in a vessel protected from light (e.g., wrapped in aluminum foil). | UV light can initiate radical polymerization pathways. |
| 3. Scrutinize Catalysts | If using a catalyst (e.g., a tertiary amine for urethane formation), ensure it is added slowly and at the correct stoichiometry.[17] | Some catalysts for the desired reaction can also promote trimerization.[14] |
| 4. Order of Addition | Add the isocyanate slowly to the solution containing the nucleophile, rather than the other way around. | This ensures the isocyanate is more likely to react with the intended nucleophile than with itself. |
Issue 3: Low yield of the desired product and multiple unidentified byproducts.
Probable Cause: The isocyanate is reacting with an unintended nucleophile in the reaction mixture. This could be a nucleophilic solvent, an impurity in a reagent, or a deprotonated species if a strong base is used.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Analyze Reagent Purity | Use techniques like NMR or GC-MS to check the purity of your starting materials, especially the intended nucleophile. | Impurities with amine or hydroxyl groups will compete for the isocyanate. |
| 2. Re-evaluate Solvent Choice | Ensure your solvent is not nucleophilic (e.g., avoid alcohols unless it is the reactant). Be aware that some "non-nucleophilic" solvents like DMF can degrade to form dimethylamine, which is nucleophilic. | The solvent should be inert to all reactants and intermediates. |
| 3. Mind the Base | If a base is used to deprotonate your nucleophile, choose a non-nucleophilic base (e.g., NaH, DBU) over a nucleophilic one (e.g., primary or secondary amines). | The base itself can react with the isocyanate. |
| 4. Monitor the Reaction | Use TLC or LC-MS to monitor the reaction progress. This can help you identify the formation of byproducts early and optimize reaction conditions (e.g., time, temperature). | Real-time monitoring allows for timely quenching of the reaction before byproduct formation becomes significant. |
IV. Experimental Protocols
Protocol 1: General Procedure for Urethane Synthesis
This protocol outlines a general method for the reaction of this compound with an alcohol to form a urethane, minimizing side reactions.
-
Preparation: Oven-dry all glassware and allow to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the alcohol (1.0 eq.) in anhydrous toluene (or another suitable aprotic solvent).
-
Isocyanate Addition: In a separate, dry flask, dissolve this compound (1.05 eq.) in anhydrous toluene.
-
Reaction: Add the isocyanate solution dropwise to the stirring alcohol solution at 0°C (ice bath).
-
Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the alcohol.
-
Workup: Quench the reaction with a small amount of methanol to consume any excess isocyanate. Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Caption: Workflow for urethane synthesis.
V. References
-
Benchchem. (n.d.). Technical Support Center: Managing Isocyanate Reactions. Retrieved from
-
Transports Canada. (2025). Isocyanates – A family of chemicals. Retrieved from
-
Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES. Retrieved from
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from
-
ResearchGate. (n.d.). Self‐reactions of isocyanate including dimerization, trimerization, anionic polymerization, and condensation. Retrieved from
-
ChemicalBook. (2023). 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet. Retrieved from
-
IChemE. (n.d.). Safety aspects of handling isocyanates in urethane foam production. Retrieved from
-
Cargo Handbook. (n.d.). Isocyanate. Retrieved from
-
ResearchGate. (n.d.). Cyclization of isocyanate through either dimerization or trimerization reactions. Retrieved from
-
Wikipedia. (n.d.). Isocyanate. Retrieved from
-
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from
-
ResearchGate. (2025). Reactivity of organic isocyanates with nucleophilic compounds. Retrieved from
-
Semantic Scholar. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Retrieved from
-
Royal Society of Chemistry. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Retrieved from
-
ChemRxiv. (n.d.). Catalyzed Reaction of Isocyanates (RNCO) with Water. Retrieved from
-
CAMEO Chemicals - NOAA. (n.d.). Isocyanates and Isothiocyanates. Retrieved from
-
NIH. (n.d.). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Retrieved from
-
Royal Society of Chemistry. (n.d.). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Retrieved from
-
ResearchGate. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. Retrieved from
-
Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. Retrieved from
-
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. Retrieved from
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from
-
Google Patents. (n.d.). US5041670A - Preparation of n-aryl amines from isocyanates. Retrieved from
-
Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. Retrieved from
-
ACS Publications. (n.d.). Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates. Retrieved from
-
LabSolu. (n.d.). This compound. Retrieved from
-
SemOpenAlex. (1949). The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Retrieved from
-
IRSST. (n.d.). Guide for safe use of isocyanates: An industrial hygiene approach. Retrieved from
-
Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Isocyanates – A family of chemicals [tc.canada.ca]
- 4. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 7. labsolu.ca [labsolu.ca]
- 8. icheme.org [icheme.org]
- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Maximizing Yields in 4-Bromo-2-ethylphenyl Isocyanate Synthesis
Welcome to the technical support center for the synthesis and reaction optimization of 4-Bromo-2-ethylphenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the synthesis of this compound, offering concise and actionable answers.
Q1: What are the primary synthesis routes for this compound?
A1: The most common and practical laboratory-scale methods for synthesizing aryl isocyanates like this compound are phosgene-free rearrangement reactions. These are generally preferred over methods involving the highly toxic phosgene gas.[1][2] The two main phosgene-free routes are:
-
The Curtius Rearrangement: This involves the thermal decomposition of an acyl azide, which is typically generated from a corresponding carboxylic acid or its derivative.[3][4] The isocyanate is formed with the loss of nitrogen gas.[3]
-
The Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[5][6]
For industrial-scale production, the phosgenation of the corresponding primary amine (4-Bromo-2-ethylaniline) is often employed, though it requires specialized equipment and stringent safety precautions due to the hazardous nature of phosgene.[2][7]
Q2: What is the typical starting material for these syntheses?
A2: The logical starting material for both the Curtius and Hofmann rearrangements is a derivative of 4-bromo-2-ethylbenzoic acid. For the Curtius rearrangement, you would begin with 4-bromo-2-ethylbenzoic acid itself, which is then converted to an acyl azide. For the Hofmann rearrangement, the starting material would be 4-bromo-2-ethylbenzamide.
Q3: What are the expected yields for these reactions?
A3: Yields can vary significantly based on the chosen method, optimization of reaction conditions, and purity of starting materials. With careful execution, both the Curtius and Hofmann rearrangements can provide good to excellent yields. For instance, the Curtius rearrangement, when catalyzed, can see significantly increased isocyanate yields.[3] Some literature reports suggest that with proper optimization, yields can be quite high.
Q4: How does the stereochemistry of the starting material affect the final isocyanate product?
A4: A key advantage of the Curtius rearrangement is that it proceeds with full retention of the configuration of the migrating group.[3][8] This is because the rearrangement and the loss of nitrogen gas occur in a concerted mechanism.[3] Similarly, the Hofmann rearrangement also occurs with complete retention of stereochemistry.[6][9]
II. Troubleshooting Guide: Enhancing Your Reaction Success
This section provides a problem-and-solution framework to address common challenges encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Isocyanate
| Potential Cause | Troubleshooting Steps |
| Incomplete formation of the acyl azide (Curtius Rearrangement): The conversion of the carboxylic acid to the acyl azide is a critical step. | 1. Choice of Azide Source: Reacting an acyl chloride with sodium azide or trimethylsilyl azide (TMSA) is a common and effective method. For substrates sensitive to harsh conditions, direct conversion of the carboxylic acid using diphenylphosphoryl azide (DPPA) is a mild and efficient alternative that avoids the isolation of the potentially explosive acyl azide.[8] 2. Reaction Conditions: Ensure anhydrous conditions, as water will hydrolyze the acyl chloride or activated carboxylic acid intermediate. Use freshly distilled, dry solvents.[10] |
| Inefficient Rearrangement: The thermal decomposition of the acyl azide may not be proceeding to completion. | 1. Temperature Optimization: The rearrangement is temperature-dependent. If the temperature is too low, the reaction will be slow or incomplete. If too high, side reactions and decomposition can occur. A typical temperature range for the Curtius rearrangement is 80-100 °C. 2. Catalysis: The Curtius rearrangement can be catalyzed by Lewis acids, such as boron trifluoride or boron trichloride, which can reduce the required decomposition temperature by about 100 °C and significantly increase the isocyanate yield.[3] |
| Side Reactions of the Isocyanate: The highly reactive isocyanate group can participate in undesired side reactions, consuming the product. | 1. Moisture Contamination: Isocyanates are extremely sensitive to moisture. Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1][10] This amine can then react with another molecule of isocyanate to form a symmetric urea, leading to a significant loss of product.[10] Solution: Rigorously dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] 2. Reaction with Nucleophiles: If the reaction mixture contains other nucleophiles (e.g., alcohols, amines), the isocyanate will react with them to form carbamates or ureas, respectively.[1][11] Solution: Ensure the reaction is free of unintended nucleophiles. If the goal is to isolate the isocyanate, it must be protected from any source of active hydrogens. |
| Incomplete N-bromoamide formation (Hofmann Rearrangement): The initial step of the Hofmann rearrangement may be inefficient. | 1. Stoichiometry of Bromine and Base: Ensure the correct stoichiometry of bromine and a strong base (like NaOH) is used to form the sodium hypobromite in situ.[5][12] 2. Reaction Conditions: The reaction is typically carried out at low temperatures initially to control the formation of the N-bromoamide. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of Symmetrical Urea: As mentioned above, this is a common byproduct due to moisture contamination.[10] | 1. Stringent Anhydrous Conditions: Re-evaluate all sources of potential moisture. Use freshly dried solvents and reagents. Flame-dry glassware immediately before use.[10][13] 2. Purification: Symmetrical ureas are often insoluble and can sometimes be removed by filtration. Recrystallization or column chromatography can also be effective. |
| Presence of Unreacted Starting Material: The reaction did not go to completion. | 1. Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or IR spectroscopy to observe the disappearance of the starting material and the appearance of the isocyanate peak around 2250-2275 cm⁻¹). If the reaction stalls, consider increasing the temperature or extending the reaction time.[13] 2. Reagent Purity: Impure reagents can inhibit the reaction. Ensure the purity of your starting materials.[13] |
| Formation of Amine (from Isocyanate Hydrolysis): The desired isocyanate has reacted with water. | 1. Work-up Conditions: During the work-up, avoid contact with aqueous solutions if the goal is to isolate the isocyanate. Use anhydrous solvents for extraction and drying agents. 2. Immediate Use: Isocyanates are often best used immediately in the next step of a synthesis without prolonged storage. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an oil or low-melting solid: This can make handling and purification challenging. | 1. Distillation: For thermally stable isocyanates, vacuum distillation can be an effective purification method.[14][15] This should be done with care to avoid thermal decomposition. 2. Column Chromatography: Purification by column chromatography on silica gel is possible, but the isocyanate may react with the silica if it is not completely dry. Using a non-polar eluent system and deactivating the silica gel by pre-treating with a small amount of a non-nucleophilic base (like triethylamine) in the eluent can be beneficial. |
| Product is highly reactive and decomposes upon purification: | 1. In-situ Generation and Use: Often, the most effective strategy is to generate the isocyanate and use it immediately in the subsequent reaction without isolation.[16] This minimizes handling and potential decomposition. 2. Trapping as a Stable Derivative: If characterization is necessary, a small aliquot of the reaction mixture can be treated with an alcohol (like methanol or tert-butanol) or an amine to form a stable carbamate or urea derivative, which can be more easily isolated and characterized.[5][11] |
III. Detailed Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis of this compound. Note: These are starting points and may require optimization for your specific laboratory conditions and scale.
Protocol 1: Synthesis via the Curtius Rearrangement
This protocol involves the one-pot conversion of 4-bromo-2-ethylbenzoic acid to the corresponding isocyanate using diphenylphosphoryl azide (DPPA).
Materials:
-
4-Bromo-2-ethylbenzoic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous solvent for trapping (e.g., tert-butanol for Boc-carbamate)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add 4-bromo-2-ethylbenzoic acid (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Dissolution: Add anhydrous toluene to dissolve the carboxylic acid.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of DPPA: Add DPPA (1.1 eq) dropwise to the stirred solution at room temperature.[17]
-
Acyl Azide Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the acyl azide by TLC or IR spectroscopy (disappearance of the carboxylic acid and appearance of the acyl azide peak).
-
Rearrangement to Isocyanate: Slowly heat the reaction mixture to 80-90 °C. You will observe the evolution of nitrogen gas. Caution: The evolution of N₂ can be vigorous. Heat the reaction mixture gently and ensure adequate venting. Maintain this temperature until gas evolution ceases (typically 1-3 hours).
-
Confirmation of Isocyanate Formation: The formation of the isocyanate can be confirmed by IR spectroscopy (a strong absorption band around 2250-2275 cm⁻¹).
-
In-situ Use or Isolation:
-
In-situ Use: Cool the reaction mixture to the desired temperature and add the nucleophile for the subsequent reaction directly to the flask.
-
Isolation (as a carbamate derivative for characterization): Cool the reaction mixture to room temperature and add an anhydrous alcohol, such as tert-butanol (1.5 eq), and a catalytic amount of a non-nucleophilic base like DMAP.[17] Stir until the isocyanate is fully consumed (monitor by IR). The resulting carbamate can then be purified by standard methods.
-
Protocol 2: Synthesis via the Hofmann Rearrangement
This protocol describes the conversion of 4-bromo-2-ethylbenzamide to the isocyanate intermediate, which is then typically hydrolyzed to the corresponding amine or trapped as a carbamate.
Materials:
-
4-Bromo-2-ethylbenzamide
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Dioxane or other suitable solvent
-
Methanol (for trapping as a carbamate)
Procedure:
-
Preparation of Hypobromite Solution: In a separate flask, prepare a solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a cold (0 °C) solution of sodium hydroxide (2.0 eq) in water. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a separate round-bottom flask, dissolve 4-bromo-2-ethylbenzamide (1.0 eq) in a suitable solvent like dioxane.
-
Addition of Hypobromite: Slowly add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until the reaction is complete (monitor by TLC). The reaction involves the formation of an N-bromoamide followed by rearrangement to the isocyanate.[5][6]
-
Trapping the Isocyanate: If the goal is to obtain a stable derivative, the reaction can be performed in the presence of an alcohol like methanol to trap the isocyanate as a methyl carbamate.[18]
-
Work-up: Cool the reaction mixture, and if the amine is the desired product, acidify the solution to protonate the amine and extract any non-basic impurities. Then, basify the aqueous layer and extract the amine product with an organic solvent. If a carbamate was formed, it can be extracted directly with an organic solvent.
IV. Data Presentation: Optimizing Reaction Parameters
The following table summarizes key parameters that can be adjusted to optimize the yield of the Curtius rearrangement.
| Parameter | Condition | Rationale | Expected Outcome |
| Temperature | 80-100 °C | To facilitate the thermal decomposition of the acyl azide without causing degradation of the product. | Higher temperatures can increase the reaction rate, but may also lead to side reactions. |
| Catalyst | Lewis Acids (e.g., BF₃·OEt₂) | Lowers the activation energy for the rearrangement.[3] | Allows for lower reaction temperatures and can significantly increase the yield.[3] |
| Solvent | Anhydrous, non-nucleophilic (e.g., toluene, benzene) | Prevents side reactions with the highly reactive isocyanate.[19] | Higher purity of the final product. |
| Azide Source | DPPA | Allows for a one-pot synthesis from the carboxylic acid, avoiding the isolation of the potentially explosive acyl azide.[8] | Improved safety and efficiency. |
V. Visualizing the Mechanisms and Workflows
Diagram 1: The Curtius Rearrangement Pathway
Caption: The Curtius rearrangement workflow.
Diagram 2: Troubleshooting Logic for Low Isocyanate Yield
Caption: A decision tree for troubleshooting low yield.
VI. References
-
Breaking Down Isocyanate Catalysis for Improved Efficiency. (2025, July 10). Vertex AI Search.
-
Technical Support Center: Managing Isocyanate Reactions - Benchchem. BenchChem.
-
Advancements in Isocyanate Reaction Control Techniques - Patsnap Eureka. (2025, July 10). Patsnap Eureka.
-
Curtius rearrangement - Wikipedia. Wikipedia.
-
US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents. Google Patents.
-
Isocyanate - Wikipedia. Wikipedia.
-
CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. Google Patents.
-
how to increase the yield of the Curtius rearrangement - Benchchem. BenchChem.
-
EP1575907B1 - Method for the purification of isocyanates - Google Patents. Google Patents.
-
Hofmann rearrangement - Wikipedia. Wikipedia.
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. University of Rochester.
-
HOFMANN REARRANGEMENT - PHARMD GURU. PHARMD GURU.
-
Curtius Rearrangement - Common Conditions. Organic Chemistry Portal.
-
US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents. Google Patents.
-
Technical Support Center: Strategies for Selective Reaction at the Isocyanate Terminus - Benchchem. BenchChem.
-
Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. Royal Society of Chemistry.
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. National Institutes of Health.
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging - Almac. (2020, November 6). Almac.
-
The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Master Organic Chemistry.
-
How to prepare 4-(2-Bromoethyl)aniline... : r/AskChemistry - Reddit. (2025, October 11). Reddit.
-
Hofmann Rearrangement: Mechanism & Examples - NROChemistry. NROChemistry.
-
Method for the purification of isocyanates - Justia Patents. (2006, June 22). Justia Patents.
-
Hofmann Rearrangement | Thermo Fisher Scientific - FR. Thermo Fisher Scientific.
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. National Institutes of Health.
-
Curtius Rearrangement | NROChemistry. NROChemistry.
-
Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
-
Optimization of Isocyanate Content in PF/pMDI Adhesive for the Production of High-Performing Particleboards - MDPI. (2023, December 8). MDPI.
-
Hofmann rearrangement - chemeurope.com. chemeurope.com.
-
Curtius rearrangement - L.S.College, Muzaffarpur. (2020, August 3). L.S.College, Muzaffarpur.
-
This compound. A2B Chem.
-
1.2.1 - Isocyanate Reactions - poliuretanos. Poliuretanos.
-
How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. American Chemical Society.
-
How To Get Isocyanate? - PMC - PubMed Central - NIH. National Institutes of Health.
-
US4065362A - Purification of organic isocyanates - Google Patents. Google Patents.
-
Isocyanic acid, p-nitrophenyl ester - Organic Syntheses Procedure. Organic Syntheses.
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). NINGBO INNO PHARMCHEM CO.,LTD..
-
How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? (2020, June 28). ResearchGate.
-
Reaction of aromatic carboxylic acids with isocyanates using ionic liquids as novel and efficient media - SciELO. SciELO.
-
ChemInform Abstract: Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. | Request PDF - ResearchGate. (2025, August 10). ResearchGate.
-
(PDF) How To Get Isocyanate? - ResearchGate. (2024, February 11). ResearchGate.
-
Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv.
-
Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. (2020, April 30). CHEMISTRY & BIOLOGY INTERFACE.
-
Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. ChemRxiv.
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Curtius Rearrangement - Common Conditions [commonorganicchemistry.com]
- 12. Hofmann_rearrangement [chemeurope.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 15. patents.justia.com [patents.justia.com]
- 16. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 17. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 18. Hofmann Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Preventing polymerization of 4-Bromo-2-ethylphenyl isocyanate
Welcome to the technical support center for 4-Bromo-2-ethylphenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this reactive chemical intermediate. Our goal is to empower you with the knowledge to prevent common issues, primarily unwanted polymerization, ensuring the success and safety of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What is this compound, and why is it prone to polymerization?
A1: this compound is an aromatic organic compound featuring a highly reactive isocyanate group (-N=C=O). The carbon atom in the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for its utility in synthesis but also the reason for its propensity to polymerize.
Polymerization can occur through several mechanisms, most commonly:
-
Dimerization and Trimerization: Isocyanate molecules can react with each other to form cyclic dimers (uretdiones) or trimers (isocyanurates), which are often stable and can precipitate from solution.
-
Reaction with Water: Aromatic isocyanates react readily with moisture. This reaction forms an unstable carbamic acid, which then decomposes to produce an amine and carbon dioxide gas. The newly formed amine is a potent nucleophile and can rapidly react with another isocyanate molecule to form a highly stable, and often insoluble, urea derivative. This process is a primary cause of unwanted precipitate and product degradation.[1][2]
The presence of the electron-withdrawing bromine atom on the aromatic ring can increase the electrophilicity of the isocyanate carbon, potentially enhancing its reactivity compared to unsubstituted phenyl isocyanate.
Q2: What are the tell-tale signs of polymerization in my sample of this compound?
A2: You should be vigilant for the following indicators of polymerization or degradation:
-
Increased Viscosity: A noticeable thickening of the liquid is a classic sign that oligomers or polymers are forming.
-
Formation of Solids: The appearance of white or off-white precipitates or a solid layer on the surface of the liquid indicates the formation of insoluble ureas or isocyanurates.[2]
-
Cloudiness: A loss of clarity or the development of turbidity in a previously clear solution.[2]
-
Gas Evolution/Pressure Buildup: If moisture contamination occurs, the generation of carbon dioxide can lead to pressure buildup in a sealed container.[3] For this reason, containers used for disposal or for reactions where moisture might be present should not be sealed tightly.[3][4]
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is the most critical step in preventing polymerization. The following conditions are mandatory:
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of self-polymerization and other degradation reactions. |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture, which is a primary initiator of polymerization.[2] |
| Container | Tightly Sealed, Opaque Glass Bottle | Prevents moisture ingress and exposure to light, which can potentially catalyze side reactions. |
| Handling | Store Locked Up | Due to its toxicity, access should be restricted to authorized personnel.[4][5] |
For long-term storage, it is highly recommended to store the isocyanate under an argon atmosphere.[6] If a container is opened, the headspace should be purged with a dry, inert gas before resealing.[2]
Q4: Can I use chemical inhibitors to prevent the polymerization of this compound?
A4: Yes, the addition of stabilizers can be an effective strategy, particularly if the isocyanate needs to be stored for extended periods after opening or used in prolonged reactions. Common classes of inhibitors for isocyanates include:
-
Phenolic Compounds: Hindered phenols such as 2,6-di-tert-butyl-p-cresol (BHT) are widely used as free-radical scavengers that can inhibit polymerization.[]
-
Acid Chlorides: Small amounts of acid chlorides can help to scavenge trace amounts of water and inhibit base-catalyzed polymerization.
-
Acidic Gases: Dissolving a small amount of a dry, acidic gas like carbon dioxide can also improve storage stability.
It is crucial to note that the addition of an inhibitor may affect downstream reactions. The choice and concentration of an inhibitor should be carefully evaluated for compatibility with your specific application.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: A white, insoluble precipitate has formed in my reaction mixture.
This is a very common issue when working with isocyanates and is almost always indicative of moisture contamination.
}
Figure 1. Troubleshooting workflow for precipitate formation.Detailed Protocol for Ensuring Anhydrous Conditions:
-
Glassware Preparation: All glassware must be thoroughly oven-dried at >120°C for several hours and then cooled in a desiccator or under a stream of dry inert gas immediately before use.
-
Solvent Preparation: Use only high-quality anhydrous solvents. If the solvent has been opened previously, it is best to re-dry it. For example, solvents like THF or toluene can be distilled from sodium/benzophenone. Store anhydrous solvents over activated molecular sieves (3Å or 4Å).
-
Reagent Handling: Handle all reagents, including the this compound, under a positive pressure of nitrogen or argon. Use syringe techniques for transferring liquids.
-
Atmospheric Control: Assemble your reaction apparatus while it is still warm and immediately purge with inert gas to prevent atmospheric moisture from adsorbing onto the cool surfaces.
Problem 2: The viscosity of my isocyanate solution is increasing over time, even in storage.
An increase in viscosity is a direct indication of slow, uncontrolled polymerization.
}
Figure 2. Logic diagram for troubleshooting increased viscosity.Catalysts to Avoid:
Be aware that certain substances can catalytically promote isocyanate polymerization even in trace amounts. Avoid unintentional contact with:
-
Tertiary Amines: (e.g., triethylamine, DABCO)
-
Organometallic Compounds: Especially tin-based catalysts like dibutyltin dilaurate (DBTDL), unless they are an intended part of your reaction.
-
Strong Bases: (e.g., hydroxides, alkoxides)
Problem 3: My reaction is foaming or bubbling, and the pressure is increasing.
This is a dangerous situation caused by the generation of CO₂ gas from the reaction of the isocyanate with water.
Immediate Actions:
-
Do NOT seal the vessel. Ensure the reaction is vented to a fume hood to prevent a dangerous pressure buildup.[3][4]
-
If the reaction is exothermic and the temperature is rising uncontrollably, cool the vessel with an ice bath.
Root Cause Analysis:
This issue is a more severe case of the moisture contamination described in Problem 1 . It indicates a significant amount of water is present in your reaction system. Follow the rigorous anhydrous protocols outlined previously.
Experimental Protocols
Protocol for Safe Disposal of Waste this compound
Small quantities of residual isocyanate and contaminated materials must be neutralized before disposal.
Decontamination Solution:
-
Formula: 5-10% Sodium Carbonate, 0.5% Liquid Detergent, and 89.5-94.5% Water.
-
Alternative: A solution of 3-8% concentrated ammonia with detergent and water can also be used, but requires excellent ventilation.
Procedure:
-
Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile or butyl gloves, safety goggles, and a lab coat.
-
Slowly and carefully add the waste isocyanate or contaminated material to a large, open-top container (e.g., a beaker or bucket) containing an excess of the decontamination solution.
-
Be aware that CO₂ will be generated, causing bubbling. Do not add the waste too quickly.
-
Stir the mixture occasionally for at least 24 hours to ensure complete neutralization.
-
DO NOT SEAL THE CONTAINER during the neutralization process.[4]
-
After neutralization, the resulting mixture should be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[4]
References
- ChemicalBook. (2023, December 7). 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet.
- Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 4-Ethylphenyl isocyanate.
- Covestro Solution Center. SAFETY DATA SHEET.
- Covestro Solution Center. SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2009, November 16). SAFETY DATA SHEET - 2-Ethylphenyl isocyanate.
- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 4-Bromo-2-methylphenyl isocyanate.
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 245-276.
- Stec, A. A., & Hull, T. R. (2011). Products of thermal decomposition of brominated polymer flame retardants.
- BOC Sciences. Polymerization Inhibitors.
- Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 245-250.
- Labsolu. This compound.
- FUJIFILM Wako. Polymerization Inhibitors.
- FUJIFILM Wako Chemicals. Polymerization Inhibitors.
- Andrews, P. C., et al. (2021). Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates under Low-Added-Solvent Conditions. ACS Sustainable Chemistry & Engineering, 9(32), 10831–10839.
- SpecialChem. Polymerization Inhibitors in Plastic Compounds: Overview and Benefits.
- Jakab, E., & Blazsó, M. (2005). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 74(1-2), 244-250.
- Sigma-Aldrich. 4-Bromophenyl isocyanate 99%.
- WO2021022550A1 - Polymerization inhibitor compositions and uses thereof. (2021).
- Wang, X., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 10(10), 1145.
- Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions. RSC Chemical Biology.
- Sigma-Aldrich. 4-Ethylphenyl isothiocyanate 98%.
- Sabbioni, G., & Schütze, J. (2001). Reactions of 4 methylphenyl isocyanate with amino acids.
- Werner, E. (n.d.).
- ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 1591-98-6 4-Bromo-2-methylphenyl isocyanate AKSci X8151 [aksci.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
Troubleshooting incomplete reactions with 4-Bromo-2-ethylphenyl isocyanate
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing incomplete reactions with 4-Bromo-2-ethylphenyl isocyanate. It is structured to help you diagnose and solve common issues, from reaction setup to product analysis.
Part 1: Systematic Troubleshooting of Incomplete Reactions
When a reaction with this compound fails to proceed to completion, a systematic approach is crucial. The flowchart below outlines a logical workflow for diagnosing the root cause.
Caption: A troubleshooting decision tree for incomplete reactions.
Part 2: Frequently Asked Questions (FAQs)
Question 1: My reaction is sluggish or stalls completely. What is the most likely cause?
The reactivity of this compound is significantly influenced by two structural features:
-
Steric Hindrance: The ethyl group at the ortho position physically blocks the approach of nucleophiles to the electrophilic carbon of the isocyanate group (-N=C=O). This steric hindrance slows down the reaction rate compared to unhindered isocyanates.
-
Electronic Effects: The bromo group at the para position is electron-withdrawing, which can increase the electrophilicity of the isocyanate carbon. However, the ortho-ethyl group's steric hindrance is often the dominant factor, leading to overall decreased reactivity.
Immediate Troubleshooting Steps:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor for side reactions.
-
Introduce a Catalyst: For sterically hindered isocyanates, a catalyst is often essential. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) or organotin compounds such as dibutyltin dilaurate (DBTDL) are highly effective.
Question 2: I observe a white precipitate forming in my reaction, and my starting material is being consumed without forming the desired product. What's happening?
This is a classic sign of isocyanate side reactions, primarily hydrolysis or self-polymerization.
-
Hydrolysis: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This newly formed amine can then react with another molecule of isocyanate to form a symmetric urea, which is often insoluble and precipitates out. This is a major issue if your solvent or nucleophile is not scrupulously dried.
-
Dimerization/Trimerization: In the presence of certain catalysts (especially phosphines or some tertiary amines at high concentrations) or upon prolonged heating, isocyanates can self-condense to form dimers (uretdiones) or trimers (isocyanurates), which are also often insoluble.
Caption: Common side reactions of isocyanates.
Preventative Measures:
-
Rigorous Drying: Dry all solvents using standard methods (e.g., distillation from a drying agent, passing through activated alumina). Ensure your nucleophile is anhydrous.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
Question 3: How do I choose the right catalyst and solvent?
The choice depends on your nucleophile and the reaction scale.
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic, polar solvents like THF, Dichloromethane (DCM), or Acetonitrile. | These solvents are generally inert to isocyanates and help to solubilize the reactants. Avoid protic solvents like alcohols unless they are the intended nucleophile. |
| Catalyst | For Alcohols (Urethane formation): Dibutyltin dilaurate (DBTDL) is highly effective. Use at low loadings (0.01-0.1 mol%). | For Amines (Urea formation): Usually does not require a catalyst as amines are strong nucleophiles. If the amine is hindered, a non-nucleophilic base like triethylamine (TEA) can be used cautiously. |
| Catalyst | General Purpose: 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a good general-purpose catalyst for isocyanate reactions. | It is a potent catalyst that does not have the environmental and toxicity concerns of organotin compounds. |
Question 4: How can I monitor the reaction to know if it's working?
-
Thin-Layer Chromatography (TLC): This is the simplest method. Spot the reaction mixture against the isocyanate starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.
-
Infrared (IR) Spectroscopy: The isocyanate group has a very strong and sharp characteristic absorption band around 2250-2275 cm⁻¹ . You can take a small aliquot from the reaction, dilute it in a suitable solvent (like DCM), and take an IR spectrum. The disappearance of this peak is a definitive indicator of the reaction's completion.
Part 3: Protocols & Methodologies
Protocol 1: General Procedure for Reaction with an Alcohol (Urethane Synthesis)
This protocol outlines a robust starting point for reacting this compound with a primary or secondary alcohol.
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Dry the chosen solvent (e.g., THF) over a suitable drying agent.
-
Ensure the alcohol nucleophile is anhydrous.
-
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve the alcohol (1.0 equivalent) in the anhydrous solvent.
-
Add the catalyst, for example, dibutyltin dilaurate (DBTDL, ~0.05 mol%).
-
In a separate dry flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
-
Execution:
-
Transfer the isocyanate solution to the dropping funnel.
-
Add the isocyanate solution dropwise to the stirring alcohol solution at room temperature over 30 minutes. The slight excess of isocyanate ensures full conversion of the valuable alcohol.
-
Once the addition is complete, allow the reaction to stir at room temperature.
-
-
Monitoring & Work-up:
-
Monitor the reaction by TLC or by taking an aliquot for IR spectroscopy to check for the disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
If the reaction is sluggish after 4 hours, gently heat the mixture to 40-50 °C.
-
Once complete, quench the reaction by adding a small amount of methanol to consume any remaining isocyanate.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography.
-
References
-
Title: Steric and Electronic Effects on the Reaction of Isocyanates with Alcohols Source: Journal of Organic Chemistry URL: [Link]
-
Title: Catalysis in isocyanate reactions Source: Huntsman Corporation Technical Bulletin URL: [Link]
-
Title: Mechanism of Urethane Formation Catalyzed by Dibutyltin Dilaurate Source: Macromolecules URL: [Link]
-
Title: Infrared Absorption Spectroscopy Source: Introduction to Spectroscopy by Pavia, Lampman, Kriz, and Vyvyan URL: [Link]
Stability and storage issues with 4-Bromo-2-ethylphenyl isocyanate
Welcome to the dedicated support center for 4-Bromo-2-ethylphenyl isocyanate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling, storing, and utilizing this highly reactive synthetic intermediate. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively. Isocyanates are powerful reagents, but their utility is directly linked to understanding and controlling their reactivity.
Frequently Asked Questions (FAQs): Storage, Handling, and Stability
This section addresses the most common pre-experimental queries regarding the integrity and handling of this compound. Proper storage is the first and most critical step to experimental success.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: The long-term stability of this compound hinges on rigorously excluding atmospheric moisture and minimizing thermal stress. The recommended storage protocol is as follows:
-
Temperature: Keep refrigerated at 2-8°C.[1] This slows down potential degradation pathways, including dimerization or trimerization.
-
Atmosphere: The vial or container must be stored under a dry, inert atmosphere, such as nitrogen or argon.[2]
-
Container: The container must be sealed tightly to prevent moisture ingress.[3][4][5] For multi-use containers, we recommend flushing the headspace with inert gas after each use.
The causality is straightforward: the isocyanate functional group (-N=C=O) is highly electrophilic and will readily react with water, the most common atmospheric nucleophile.[6] This reaction is irreversible and consumes your reagent.
Q2: I’ve noticed the formation of a white, insoluble solid in my bottle of this compound upon storage. What is this, and is the reagent still usable?
A2: The white, insoluble solid is almost certainly a disubstituted urea. This is a tell-tale sign of moisture contamination.[7] The isocyanate reacts with trace water to form an unstable carbamic acid, which then decarboxylates to yield a primary amine. This newly formed amine is highly nucleophilic and rapidly reacts with a second molecule of the parent isocyanate to form the insoluble urea byproduct.[7]
-
Is it usable? The remaining isocyanate in the soluble phase may still be viable, but the overall purity is compromised. We strongly recommend quantifying the active isocyanate content before use. A simple method is Infrared (IR) spectroscopy; a strong, sharp absorbance band between 2250-2270 cm⁻¹ is characteristic of the N=C=O stretch. A diminished intensity of this peak, coupled with the appearance of a strong carbonyl (C=O) stretch around 1640 cm⁻¹ (indicative of urea), confirms degradation. For quantitative use, titration methods are necessary.
Q3: What are the immediate signs of degradation or contamination I should look for when handling the reagent?
A3: Beyond the presence of a precipitate, be vigilant for these signs:
-
Clumping: The material, typically a free-flowing solid or liquid, may become clumpy or difficult to dispense, indicating the onset of urea formation.
-
Pressure Buildup: In a tightly sealed container that has been exposed to moisture, you may notice a slight pressure buildup. This is due to the release of carbon dioxide (CO₂) gas during the breakdown of the carbamic acid intermediate.[6][7] Always open containers cautiously in a fume hood.
Below is a diagram illustrating the degradation pathway initiated by moisture.
Caption: Moisture-induced degradation of isocyanates.
Troubleshooting Guide for Isocyanate Reactions
This section provides solutions to common problems encountered during chemical reactions involving this compound.
Issue 1: My reaction yield is significantly lower than expected, and I've isolated a large amount of a white, insoluble byproduct.
-
Diagnosis: This is the classic symptom of moisture contamination in your reaction setup. The byproduct is the urea derivative, which has consumed two equivalents of your isocyanate for every one molecule of water introduced.[7]
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using a truly anhydrous solvent. Solvents should be freshly dried over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone) and distilled or purchased in sealed containers (e.g., Sure/Seal™).
-
Glassware Preparation: All glassware must be rigorously dried. Oven-drying at >120°C for several hours and assembling the apparatus while hot under a stream of inert gas is a reliable method.
-
Reagent Purity: Your other reagents, especially nucleophiles like amines or alcohols, must be anhydrous. Liquid reagents should be dried over appropriate desiccants.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of a dry inert gas (nitrogen or argon) from start to finish. Use a gas bubbler or balloon to maintain this atmosphere.
-
-
Diagnosis: This is a critical indicator of water contamination. The bubbling is caused by the release of CO₂ gas as the carbamic acid intermediate decomposes.[6]
-
Immediate Action & Troubleshooting:
-
DO NOT SEAL THE VESSEL: If your system is closed, immediately and safely vent it to a fume hood to prevent dangerous pressure buildup.
-
Investigate the Source: This indicates a significant breach in your anhydrous protocol. Re-evaluate every potential source of moisture as detailed in "Issue 1". A common culprit is a leaky septum or a contaminated inert gas line.
-
Catalyst Consideration: Be aware that certain catalysts, particularly some bases, can accelerate the reaction between isocyanates and water.[7]
-
Issue 3: The reaction stalls and does not proceed to completion, even with excess nucleophile.
-
Diagnosis: Assuming moisture has been excluded, this could be due to several factors:
-
Steric Hindrance: The ethyl group ortho to the isocyanate function on this compound can sterically hinder the approach of bulky nucleophiles.
-
Nucleophile Reactivity: The nucleophile you are using may not be sufficiently reactive.
-
Solvent Effects: The polarity of the solvent can influence reaction rates.
-
-
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction can often provide the necessary activation energy to overcome steric barriers. Monitor carefully for side reactions.
-
Use a Catalyst: For reactions with alcohols (forming carbamates), a catalyst like dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be highly effective. For less reactive amines, a non-nucleophilic base may facilitate the reaction.
-
Change Solvent: Switching to a more polar aprotic solvent, such as DMF or DMSO (ensure they are anhydrous), can sometimes accelerate the reaction.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common isocyanate reaction failures.
Experimental Protocols & Data
To provide a practical framework, here is a validated protocol for the synthesis of a urea derivative, which is a common application for this reagent.[8]
Protocol: Synthesis of N-(4-Bromo-2-ethylphenyl)-N'-(propyl)urea
Objective: To demonstrate the standard procedure for reacting this compound with a primary amine under anhydrous conditions.
Materials:
-
This compound
-
Propylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
Experimental Setup:
Caption: Standard setup for a moisture-sensitive reaction.
Procedure:
-
Preparation: Assemble an oven-dried 100 mL round-bottom flask, equipped with a magnetic stir bar, under a positive pressure of nitrogen.
-
Reagent 1: In the flask, dissolve propylamine (1.0 eq) in 20 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Reagent 2: In a separate dry vial, dissolve this compound (1.05 eq) in 10 mL of anhydrous THF.
-
Addition: Using a syringe, add the isocyanate solution dropwise to the stirred amine solution at 0°C over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.[8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the isocyanate starting material.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield the pure N,N'-disubstituted urea.
Summary of Key Handling Parameters
| Parameter | Recommendation | Rationale & References |
| Storage Temperature | 2-8 °C (Refrigerated) | Slows the rate of degradation and potential polymerization.[1] |
| Storage Atmosphere | Dry Inert Gas (Nitrogen/Argon) | Isocyanates are highly sensitive to moisture, leading to irreversible formation of insoluble ureas.[2][9] |
| Handling | In a fume hood or glovebox | Protects the user from inhalation and the reagent from atmospheric moisture. Isocyanates are respiratory sensitizers.[10][11] |
| Suitable Solvents | Anhydrous Aprotic (THF, DCM, Toluene, Acetonitrile) | Prevents reaction between the isocyanate and protic solvent molecules. |
| Incompatible Materials | Water, Alcohols, Amines, Strong Acids & Bases | These materials contain active hydrogens that react vigorously with the isocyanate group.[12] |
References
- LookChem. (n.d.). Cas 1591-98-6, 4-BROMO-2-METHYLPHENYL ISOCYANATE.
- ChemicalBook. (2023). 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet.
- Era Polymers. (2020). MGP168 ISOCYANATE Safety Data Sheet.
- Safework Health. (2023). Isocyanates Hazards and Safety Measures – Guide for Employers.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Ethylphenyl isocyanate.
- Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES.
- Covestro. (n.d.). SAFETY DATA SHEET.
- Georganics. (2011). 4-BROMO-2-METHYLPHENYL ISOCYANATE Safety Data Sheet.
- PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2,6-dimethylphenyl isothiocyanate.
- Sigma-Aldrich. (n.d.). 4-Ethylphenyl isothiocyanate 98%.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromophenyl isocyanate.
- National Institutes of Health (NIH). (n.d.). Skin Exposure to Isocyanates: Reasons for Concern.
- Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
- Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Bromo-2-methylphenyl isocyanate.
- National Institutes of Health (NIH). (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- DOD Technologies. (2021). The Risks of Isocyanates and Staying Safe.
- Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview.
- Usharani, V., et al. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
- National Institutes of Health (NIH). (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Ethylphenyl isocyanate.
- BenchChem. (2025). Application Notes and Protocols for Carbamate Synthesis Using 4-Benzyloxyphenyl Isocyanate.
- Sigma-Aldrich. (n.d.). This compound chemical.
- BenchChem. (2025). Technical Support Center: Managing Isocyanate Reactions.
- Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.
- Google Patents. (n.d.). US4415745A - Process for the preparation of aromatic carbamates and isocyanates.
- Tiwari, L., et al. (2018).
- Google Patents. (n.d.). WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds.
- Royal Society of Chemistry. (n.d.). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions.
- PubChem. (n.d.). 4-Bromo-2-methylphenyl isocyanide.
- Mettler Toledo. (n.d.). Isocyanate Reactions.
- ACS Publications. (n.d.). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
- CAMEO Chemicals - NOAA. (n.d.). Isocyanates and Isothiocyanates.
- PubChem. (n.d.). 4-Ethylphenyl isocyanate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. erapol.com.au [erapol.com.au]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pcimag.com [pcimag.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. georganics.sk [georganics.sk]
- 10. safeworkhealth.com.au [safeworkhealth.com.au]
- 11. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: 4-Bromo-2-ethylphenyl Isocyanate
Welcome to the dedicated technical support guide for 4-Bromo-2-ethylphenyl isocyanate. This document is designed for chemistry professionals engaged in pharmaceutical development, organic synthesis, and materials science. As a highly reactive intermediate, the purity of this compound is paramount to achieving reproducible and high-yielding downstream reactions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols for impurity removal, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or freshly synthesized this compound?
A1: Impurities typically arise from three main sources: the synthetic route, handling/storage, and degradation.
-
Synthetic Byproducts: The most common industrial synthesis involves the phosgenation of 4-bromo-2-ethylaniline.[1] Incomplete reaction or side reactions can leave behind unreacted 4-bromo-2-ethylaniline and N-(4-bromo-2-ethylphenyl)carbamoyl chloride .
-
Hydrolysis-Derived Impurities: Isocyanates are extremely sensitive to moisture.[2] Exposure to atmospheric or solvent moisture leads to the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the starting amine (4-bromo-2-ethylaniline). This newly formed amine can then react with two molecules of the isocyanate to form a highly insoluble and symmetric urea, N,N'-bis(4-bromo-2-ethylphenyl)urea .[3][4] This urea is often the primary cause of turbidity or solid precipitation in the liquid isocyanate.
-
Storage-Related Impurities: Over time, especially when exposed to heat or certain catalysts, isocyanates can self-condense to form dimers (uretdiones ) or trimers (isocyanurates ).[3][4] These are typically stable, higher molecular weight compounds that reduce the effective concentration of the desired monomer.
Q2: My vial of this compound, which was initially a clear liquid/low-melting solid, now contains white insoluble particles. What are they and is the material still usable?
A2: The white, insoluble particles are almost certainly the N,N'-bis(4-bromo-2-ethylphenyl)urea impurity, formed via moisture contamination as described in A1. The presence of this precipitate indicates that a portion of your isocyanate has degraded.
The material may still be usable, but it requires purification. The effective molar quantity of the isocyanate is lower than calculated, and the solid urea can interfere with subsequent reactions, particularly in homogenous systems. The recommended course of action is to filter the material (under inert atmosphere) and then purify the filtrate by vacuum distillation or recrystallization to remove dissolved urea and the parent amine.
Q3: Which analytical techniques are most effective for assessing the purity of this compound?
A3: A combination of techniques provides the most comprehensive purity assessment.
| Analytical Technique | Key Indicators for Purity and Impurities |
| FTIR Spectroscopy | Pure Isocyanate: A very strong, sharp absorption band for the isocyanate group (-N=C=O) between 2270-2250 cm⁻¹ . The absence of other bands is key. Impurities: • Amine (-NH₂): Broad N-H stretching bands around 3300-3500 cm⁻¹. • Urea (-NH-CO-NH-): N-H stretching around 3300 cm⁻¹ and a strong C=O (Amide I) band around 1630-1680 cm⁻¹. |
| ¹H NMR Spectroscopy | Pure Isocyanate: Clean aromatic signals corresponding to the 4-bromo-2-ethylphenyl structure. Impurities: • Amine: A broad singlet for the -NH₂ protons. • Urea: A distinct singlet for the N-H protons of the urea linkage. The aromatic signals will also be present but may be shifted slightly. |
| GC-MS | Provides excellent separation of the volatile isocyanate from the parent amine. The non-volatile urea will not elute. This is a good method for quantifying the percentage of the parent amine impurity. |
| HPLC (after derivatization) | Isocyanates are too reactive for direct HPLC analysis. They must first be derivatized, for example, with dibutylamine (DBA).[5][6] This converts all isocyanate species into stable urea derivatives that can be readily separated and quantified by HPLC-UV or LC-MS, providing a highly accurate purity profile.[5][6][7] |
Troubleshooting Guide for Purification
This guide provides a logical workflow for diagnosing and resolving purity issues with this compound.
Impurity Identification and Purification Workflow
Caption: Troubleshooting workflow for purifying this compound.
Detailed Purification Protocols
Safety First: this compound is toxic, a suspected sensitizer, and highly reactive.[8][9] All manipulations must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. All glassware must be rigorously dried to prevent hydrolysis. Operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Purification by Vacuum Distillation
This is the most effective method for removing non-volatile impurities like ureas, dimers, and trimers from liquid or low-melting isocyanates.
-
Rationale: The isocyanate monomer has a significantly lower boiling point than its urea or oligomeric impurities. Distillation under reduced pressure allows for boiling at a lower temperature, preventing thermal degradation of the isocyanate.[10][11]
-
Apparatus: A short-path distillation apparatus is recommended to minimize product loss and reduce the time the isocyanate spends at high temperatures. Ensure all joints are well-sealed.
-
Procedure:
-
Preparation: If significant solid (urea) is present, filter the crude isocyanate through a dry sintered glass funnel under a positive pressure of nitrogen into a dry round-bottom flask.
-
Setup: Add a magnetic stir bar to the flask and attach it to the short-path distillation head. Connect the apparatus to a high-vacuum pump through a cold trap (liquid nitrogen or dry ice/acetone).
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gently heat the distillation flask using an oil bath. The temperature should be increased gradually until the isocyanate begins to distill. Monitor the head temperature and pressure closely.
-
Collect the purified this compound in a pre-dried receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
-
Completion & Storage: Once the distillation is complete, release the vacuum by backfilling the system with nitrogen. Immediately cap the receiving flask and seal it with paraffin film. Store the purified product in a desiccator or refrigerator under an inert atmosphere.
-
Protocol 2: Purification by Recrystallization
This method is ideal if the this compound is a solid at room temperature and if the primary impurities are soluble in the chosen solvent system at low temperatures.
-
Rationale: This technique exploits the differences in solubility between the isocyanate and its impurities in a specific solvent. The desired compound crystallizes out of the solution upon cooling, leaving the impurities behind in the mother liquor.
-
Solvent Selection: The ideal solvent is one in which the isocyanate is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0 °C or below). Anhydrous, non-protic solvents are essential. Hexanes, heptane, or a mixture of hexane and a small amount of toluene are excellent starting points.
-
Procedure:
-
Dissolution: In a dry flask under nitrogen, add the crude isocyanate. Add the minimum amount of warm (e.g., 40-50 °C) anhydrous recrystallization solvent required to fully dissolve the material.
-
Hot Filtration (Optional): If insoluble impurities (like urea) are present, perform a hot filtration through a pre-warmed, dry filter funnel into a clean, dry flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath, and subsequently in a freezer, to maximize the recovery of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration on a dry sintered glass funnel. Wash the crystals sparingly with a small amount of ice-cold, fresh solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Storage: Transfer the dry, pure isocyanate to a clean, dry vial, flush with nitrogen, seal tightly, and store in a desiccator or freezer.
-
Best Practices for Handling and Storage
To maintain the purity of this compound and prevent the formation of new impurities, adhere to the following guidelines:
-
Moisture Exclusion: Always handle the compound under a dry, inert atmosphere (N₂ or Ar). Use dry solvents and glassware. Never leave containers open to the air.[2]
-
Temperature Control: Store the material in a cool, dark place, preferably refrigerated and in a desiccator.[12][13] Avoid exposure to high temperatures, which can accelerate dimerization and trimerization.
-
Inert Containers: Use glass containers with tight-fitting caps (e.g., PTFE-lined). Avoid storage in containers made of materials that could react with or catalyze the degradation of the isocyanate.
-
Use Freshly Purified Material: For best results in sensitive applications, purify the isocyanate immediately before use.
References
-
LookChem. 4-BROMO-2-METHYLPHENYL ISOCYANATE. [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]
- Google Patents.
- Google Patents.
-
Georganics. 4-BROMO-2-METHYLPHENYL ISOCYANATE Safety Data Sheet. [Link]
-
ACS Omega. How To Get Isocyanate?. [Link]
-
The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. [Link]
-
U.S. Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. [Link]
-
Health and Safety Executive. MDHS25/3 Organic isocyanates in air. [Link]
-
Wikipedia. Methyl isocyanate. [Link]
-
National Institutes of Health. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. [Link]
-
PubChem. 4-Ethylphenyl isocyanate. [Link]
-
PubChem. 4-Bromo-2-methylphenyl isocyanide. [Link]
-
American Chemical Society. Rhenium-Catalyzed C–H Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
- Google Patents.
- Google Patents.
-
Wikipedia. Isocyanate. [Link]
-
IChemE. Safety aspects of handling isocyanates in urethane foam production. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
- Google Patents.
-
RSC Publishing. An effective purification of double-effect distillation for bio-based pentamethylene diisocyanate. [Link]
-
Transport Canada. Isocyanates – A family of chemicals. [Link]
-
Dongsen Chemicals. Decoding isocyanates: A deep dive into isocyanates. [Link]
-
ResearchGate. Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. [Link]
-
ResearchGate. Is it normal to obtain 4 spots for phenyl isocyanate on TLC?. [Link]
-
ResearchGate. Synthesis of isocyanates from dimethylcarbonate. [Link]
-
Chemistry & Biology Interface. Synthesis of Isothiocyanates: A Review. [Link]
-
Cargo Handbook. Isocyanate. [Link]
-
Justia Patents. Method for the purification of isocyanates. [Link]
-
SafeWork NSW. Isocyanates technical fact sheet. [Link]
-
Organic Chemistry Portal. Isocyanate synthesis by substitution. [Link]
-
ChemComm. Recent Advancement in the Synthesis of Isothiocyanates. [Link]
- Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]
- 9. 4-Ethylphenyl isocyanate | C9H9NO | CID 90007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US20220380303A1 - Process for the distillation of isocyanates - Google Patents [patents.google.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. 1591-98-6 4-Bromo-2-methylphenyl isocyanate AKSci X8151 [aksci.com]
- 13. US4093572A - Method of making a storage stable isocyanate and its use - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for 4-Bromo-2-ethylphenyl Isocyanate Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethylphenyl isocyanate. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to facilitate the successful use of this versatile reagent in your synthetic endeavors. The unique substitution pattern of this molecule—an electron-withdrawing bromine atom and a sterically demanding ortho-ethyl group—presents specific challenges and opportunities in catalyst selection and reaction optimization. This document is designed to provide you with the expertise and practical insights needed to navigate these nuances effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity considerations for this compound?
A1: The reactivity of this compound is governed by two main factors:
-
Electronic Effects: The bromine atom at the para-position is electron-withdrawing, which increases the electrophilicity of the isocyanate carbon atom. This makes the isocyanate inherently more reactive towards nucleophiles compared to unsubstituted phenyl isocyanate.
-
Steric Hindrance: The ethyl group at the ortho-position presents significant steric bulk around the isocyanate functional group. This can hinder the approach of nucleophiles and catalysts, potentially slowing down the reaction rate.[1] The selection of an appropriately sized and highly active catalyst is therefore crucial to overcome this steric impediment.
Q2: What are the most common side reactions I should be aware of?
A2: The most prevalent side reactions in isocyanate chemistry are:
-
Reaction with Water: Isocyanates react readily with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea, which is often insoluble and can precipitate from the reaction mixture. The evolution of CO2 can also lead to pressure build-up in a sealed system.
-
Trimerization: In the presence of certain catalysts, isocyanates can undergo self-condensation to form highly stable, six-membered isocyanurate rings.[2] This is more common at higher temperatures and with catalysts that are known to promote this reaction, such as certain tertiary amines and metal salts.
-
Allophanate Formation: The urethane product of your primary reaction can act as a nucleophile and react with another molecule of the isocyanate, particularly at elevated temperatures (typically above 100-120°C), to form an allophanate.[3] This can lead to the formation of cross-linked or branched byproducts.
Q3: How do I store and handle this compound safely?
A3: Isocyanates are potent respiratory sensitizers and can cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or butyl rubber are recommended), and a lab coat. The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
Catalyst Selection Guide
The choice of catalyst is critical for achieving high yield and selectivity in reactions involving this compound. The interplay between the electronic activation by the bromo group and the steric hindrance from the ortho-ethyl group must be carefully considered.
Catalyst Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate catalyst system.
Caption: Catalyst selection workflow for this compound reactions.
Comparison of Common Catalyst Classes
| Catalyst Class | Examples | Recommended for this compound? | Rationale & Causality | Potential Issues |
| Organotin Compounds | Dibutyltin dilaurate (DBTDL), Stannous octoate | Highly Recommended | These are highly active Lewis acid catalysts that activate the isocyanate, making them very effective at overcoming steric hindrance.[4] DBTDL is a workhorse for many urethane formations.[5] | Toxicity concerns are leading to restrictions on their use. Can catalyze the water-isocyanate reaction and allophanate formation at high temperatures. |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA) | Recommended with Consideration | These act as Lewis base catalysts, activating the alcohol nucleophile.[6] Their effectiveness can be diminished by the steric hindrance around the isocyanate.[7] However, they are generally less toxic than organotins. | May promote isocyanate trimerization. Less effective for highly hindered secondary alcohols. |
| Other Organometallics | Bismuth neodecanoate, Zinc octoate, Zirconium chelates | Good Alternatives | Offer a range of activities and can be less toxic than organotins. Some, like bismuth compounds, show good selectivity for the isocyanate-alcohol reaction over the water reaction.[8] Zirconium catalysts can also be highly selective. | Activity can be lower than organotins, potentially requiring higher catalyst loading or temperatures. |
| Guanidines/Amidines | 1,8-Diazabicycloundec-7-ene (DBU), 1,5,7-Triazabicyclodec-5-ene (TBD) | Potentially Useful | These are strong, non-metallic bases that can be effective for sterically demanding reactions. TBD has been shown to be effective in reactions with sterically hindered amines.[7] | Can be less selective and may also catalyze the isocyanate-water reaction.[9] |
Troubleshooting Guide
Issue 1: The reaction is very slow or has stalled.
-
Probable Cause A: Insufficient Catalyst Activity/Loading. The steric hindrance of the ortho-ethyl group may be impeding the reaction.
-
Solution:
-
Increase the catalyst loading incrementally (e.g., in 0.05 mol% steps).
-
Switch to a more active catalyst. If you are using a tertiary amine, consider switching to an organotin catalyst like DBTDL, which is generally more effective for sterically hindered isocyanates.[4]
-
Gently increase the reaction temperature (e.g., to 40-60°C). Monitor for side reactions.
-
-
-
Probable Cause B: Sterically Hindered Nucleophile. If your nucleophile (e.g., a secondary or tertiary alcohol) is also sterically hindered, the reaction will be significantly slower.
-
Solution:
-
This scenario requires a highly active catalyst system, such as DBTDL, at a potentially higher loading.
-
Longer reaction times will likely be necessary. Monitor the reaction progress by TLC or in-situ IR.
-
-
Issue 2: A white, insoluble solid has formed in the reaction vessel.
-
Probable Cause: Water Contamination. You are likely observing the formation of a disubstituted urea from the reaction of the isocyanate with water.
-
Troubleshooting Steps:
-
Verify Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents or anhydrous solvents from a reputable supplier. Dry liquid nucleophiles over molecular sieves.
-
Glassware Preparation: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or argon, or flame-dry the glassware under vacuum immediately before use.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas (nitrogen or argon).
-
-
Issue 3: The reaction is foaming or bubbling, and the pressure in the sealed vessel is increasing.
-
Probable Cause: Significant Water Contamination. This is a strong indication of the isocyanate-water reaction, which produces carbon dioxide gas.
-
Troubleshooting Steps:
-
Immediate Action: Do not heat a sealed vessel under these conditions. Carefully and safely vent the reaction vessel in a fume hood to release the pressure.
-
Investigate Moisture Source: This indicates a significant breach in your anhydrous technique. Re-evaluate all potential sources of water as described in "Issue 2".
-
Catalyst Consideration: Be aware that many catalysts, including tertiary amines and organotins, can also catalyze the isocyanate-water reaction.[9][10] While addressing the root cause (water) is paramount, selecting a catalyst with higher selectivity for the urethane reaction (e.g., certain bismuth or zirconium catalysts) may be beneficial in sensitive systems.
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in reactions.
Experimental Protocols
Representative Protocol for Urethane Synthesis
This protocol describes a general procedure for the reaction of this compound with a primary alcohol using DBTDL as a catalyst.
Materials:
-
This compound
-
Primary alcohol (e.g., 1-butanol), anhydrous
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
Procedure:
-
Glassware Preparation: Oven-dry the round-bottom flask and condenser overnight at 120°C. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Catalyst Addition: Add the DBTDL catalyst (0.05 - 0.1 mol%) to the alcohol solution. Stir for 5 minutes.
-
Isocyanate Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture at room temperature via a syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the isocyanate peak (around 2250-2275 cm⁻¹) using in-situ FT-IR spectroscopy or by quenching aliquots and analyzing by TLC or ¹H NMR.
-
Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Note: Due to the steric hindrance, this reaction may require gentle heating (40°C) or a longer reaction time compared to less hindered isocyanates. Optimization of catalyst loading and temperature for your specific nucleophile is recommended.
References
- Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applic
- US Patent 9,102,780 B2, Catalysts for reaction between an isocyanate and an alcohol. (2015).
- Bacaloglu, R., Cotarca, L., & Tölgyi, S. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.
- The effect of the isocyanate trimerisation catalyst on the chemical composition and strength characteristics of polyurethane-polyisocyanate foams. (2025).
- Belmokaddem, F. Z., Dagonneau, J., et al. (2016).
- Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. (n.d.). PubMed Central.
- Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates under Low-Added-Solvent Conditions. (2021). ACS Sustainable Chemistry & Engineering.
- Investigations of catalysis of urethane formation using organotin dicarboxyl
- A Comparative Study of Isocyanates and Isothiocyan
- Effect of catalysts on the reaction of an aliphatic isocyanate and water. (2002).
- Computational Study of Catalytic Urethane Formation. (2021).
- Sardón, H., Pascual, A., Mecerreyes, D., Taton, D., Cramail, H., & Hedrick, J. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective.
- Lapprand, A., Boisson, F., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
- Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. (n.d.). MDPI.
- Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone)
- Computational Study of Catalytic Urethane Form
- US Patent 4,816,600 A, Isocyanate compositions obtained from reaction of isocyanates with blocked polamines. (1989).
- How to avoid the trimerization of Isocyanate-functionalized prepolymers? (2022).
- US Patent 8,058,469 B2, Method for making carbamates, ureas and isocyanates. (2011).
- Isocyanate-based multicomponent reactions. (2024). PMC - NIH.
- Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. (n.d.). MDPI.
- How Increasing Amounts of Trimerization Catalyst Impact the Formation, Isocyanurate Content, and Microstructure of Poly(urethane-isocyanurate) Rigid Foams. (2024).
- Catalysis of Urethane Systems. (n.d.). Turkchem.
- N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes. (2026). American Chemical Society.
- A comparative study of catalytic activity on iron‐based carbon nanostructured catalysts with Pd loading: Using the Box–Behnken design (BBD) method in the Suzuki–Miyaura coupling. (n.d.).
- The effect of the isocyanate trimerisation catalyst on the chemical composition and strength characteristics of polyurethane-polyisocyan
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 5. Investigations of catalysis of urethane formation using organotin dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Monitoring and Troubleshooting 4-Bromo-2-ethylphenyl isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-ethylphenyl isocyanate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring and execution of your chemical reactions involving this versatile reagent. Our focus is on providing practical, field-tested insights grounded in robust scientific principles to help you navigate the common challenges associated with isocyanate chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, properties, and reaction monitoring of this compound.
Q1: What are the key safety precautions I should take when handling this compound?
A1: Isocyanates as a chemical class are potent irritants to the mucous membranes of the eyes, gastrointestinal, and respiratory tracts.[1][2] They are also respiratory and skin sensitizers, meaning that repeated exposure can lead to allergic reactions, including occupational asthma and dermatitis.[3][4][5] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid inhalation of vapors and direct contact with skin and eyes.[3][7]
Q2: How should I properly store this compound to ensure its stability?
A2: this compound is sensitive to moisture.[7][8] It should be stored in a tightly sealed container in a cool, dry place, away from water, alcohols, amines, and strong bases or acids to prevent degradation and unwanted reactions.[8] The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prolong its shelf life and maintain its reactivity.
Q3: What are the most effective analytical techniques for monitoring the progress of my reaction involving this compound?
A3: The most powerful and widely used technique for real-time monitoring of isocyanate reactions is in-situ Fourier Transform Infrared (FTIR) spectroscopy.[9][10] This is due to the strong and distinct absorbance of the isocyanate functional group (-N=C=O) at approximately 2250-2285 cm⁻¹.[11] Other valuable techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for kinetic studies and chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for offline analysis of reaction aliquots.[12][13][14]
Q4: My reaction with an alcohol to form a urethane is sluggish. What could be the issue?
A4: Several factors can contribute to a slow reaction rate. Firstly, ensure your reagents and solvent are anhydrous, as water will compete with the alcohol for the isocyanate.[15][16] Secondly, the reactivity of alcohols with isocyanates follows the general trend: primary > secondary > tertiary, due to steric hindrance.[17] If you are using a sterically hindered alcohol, the reaction will naturally be slower. Consider using a catalyst, such as dibutyltin dilaurate (DBTDL) or 1,4-diazabicyclo[2.2.2]octane (DABCO), to accelerate the reaction. Finally, increasing the reaction temperature can also enhance the reaction rate.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.
Issue 1: Incomplete Conversion or Stalled Reaction
Symptom: FTIR analysis shows a persistent isocyanate peak (~2270 cm⁻¹) even after prolonged reaction time, or NMR/chromatography indicates a significant amount of starting material remaining.
| Possible Cause | Recommended Action |
| Moisture Contamination | Rigorously dry all glassware, solvents, and reagents. Use of anhydrous solvents and performing the reaction under an inert atmosphere (N₂ or Ar) is critical. |
| Low Reagent Reactivity | If reacting with a sterically hindered nucleophile (e.g., a secondary or tertiary alcohol), consider increasing the reaction temperature or adding an appropriate catalyst (e.g., DBTDL for urethanes). |
| Incorrect Stoichiometry | Carefully re-verify the molar equivalents of your reactants. An excess of the nucleophile is often used to drive the reaction to completion. |
| Reagent Degradation | The this compound may have degraded due to improper storage. It is advisable to use a fresh bottle or re-purify the existing stock. |
Issue 2: Formation of an Insoluble White Precipitate
Symptom: A white solid crashes out of the reaction mixture, which is often insoluble in common organic solvents.
Probable Cause: This is a classic indicator of urea byproduct formation.[15] The isocyanate group is highly reactive towards water. Even trace amounts of moisture will lead to the formation of an unstable carbamic acid, which then decarboxylates to form an amine.[15][18] This amine is highly nucleophilic and rapidly reacts with another molecule of this compound to produce a disubstituted urea.[15][19] These ureas are often insoluble and can be difficult to remove.
Troubleshooting Workflow for Urea Formation
Caption: A workflow for diagnosing and mitigating urea byproduct formation.
Issue 3: Unexpected Peaks in Analytical Data (FTIR, NMR)
Symptom: Your analytical spectra show peaks that do not correspond to your starting materials or desired product.
| Analytical Technique | Unexpected Peak(s) | Potential Byproduct | Recommended Action |
| FTIR | Broad N-H stretch (~3300 cm⁻¹), strong C=O stretch (~1640 cm⁻¹) | Symmetrical Urea | Indicates moisture contamination. Follow the troubleshooting workflow for urea formation. |
| FTIR | C=O stretch (~1710 cm⁻¹) in addition to urethane C=O (~1740 cm⁻¹) | Allophanate | Occurs when the urethane N-H proton reacts with another isocyanate molecule. This is favored by excess isocyanate and higher temperatures. Use a slight excess of the alcohol and maintain moderate reaction temperatures. |
| ¹H NMR | New aromatic and N-H signals | Urea, Allophanate, or Biuret | Correlate with FTIR data. Isolate the byproduct if possible for full characterization. Adjust stoichiometry and reaction conditions as needed. |
Part 3: Experimental Protocols
Protocol 1: Real-time Reaction Monitoring using In-situ FTIR
This protocol describes a general method for monitoring the conversion of this compound in real-time.
-
System Setup:
-
Set up the reaction vessel with an in-situ FTIR probe (e.g., an ATR probe). Ensure the probe is clean and a background spectrum in the solvent has been collected.[9]
-
Charge the reaction vessel with the nucleophile (e.g., alcohol or amine) and the anhydrous solvent under an inert atmosphere.
-
Begin stirring and data collection, acquiring a spectrum every 1-2 minutes.
-
-
Reaction Initiation:
-
Inject a solution of this compound into the reaction mixture.
-
Continue to monitor the reaction by FTIR.
-
-
Data Analysis:
-
Track the disappearance of the sharp isocyanate peak at approximately 2270 cm⁻¹.[10][11]
-
Simultaneously, observe the appearance of the product peak(s). For a urethane, this will be the carbonyl (C=O) stretch around 1740-1700 cm⁻¹. For a urea, the carbonyl peak appears around 1640 cm⁻¹.[16]
-
Plot the absorbance (or peak area) of the isocyanate peak versus time to generate a kinetic profile of the reaction. The reaction is considered complete when the isocyanate peak is no longer detectable.
-
Reaction Monitoring via In-situ FTIR
Caption: A schematic of an in-situ FTIR setup for reaction monitoring.
Protocol 2: Offline Analysis by Derivatization and Chromatography
For reactions where in-situ monitoring is not feasible, offline analysis of quenched aliquots can be performed.
-
Sample Collection:
-
At designated time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
-
Quenching and Derivatization:
-
Immediately quench the aliquot in a vial containing an excess of a derivatizing agent, such as di-n-butylamine, in a suitable solvent.[12] This converts any remaining this compound into a stable urea derivative.
-
-
Chromatographic Analysis (GC or HPLC):
-
Prepare a calibration curve using standards of the derivatized isocyanate and the reaction product.
-
Analyze the derivatized aliquots by GC or HPLC to quantify the amount of unreacted isocyanate and the amount of product formed.[12][20] This allows for the calculation of reaction conversion over time.
-
References
-
Remspec Corporation. Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Available from: [Link]
-
Mettler Toledo. Isocyanate Reactions. Available from: [Link]
-
ResearchGate. Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. Available from: [Link]
-
National Center for Biotechnology Information. Indirect determination of isocyanates by gas chromatography. Available from: [Link]
-
Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry. Available from: [Link]
-
American Chemical Society. In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. Available from: [Link]
-
CDC Stacks. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Available from: [Link]
-
Environmental Protection Agency. Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available from: [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. Available from: [Link]
-
ResearchGate. (PDF) A laboratory comparison of analytical methods used for isocyanates. Available from: [Link]
-
Polymer Synergies. Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Available from: [Link]
-
LookChem. Cas 1591-98-6,4-BROMO-2-METHYLPHENYL ISOCYANATE. Available from: [Link]
-
ResearchGate. Reactivity of organic isocyanates with nucleophilic compounds: Amines; Alcohols; Thiols; Oximes; And phenols in dilute organic solutions. Available from: [Link]
-
SafeWork NSW. Isocyanates technical fact sheet. Available from: [Link]
-
Chemscape. Isocyanate Exposure: Health Risks & Safety Precautions. Available from: [Link]
-
Health and Safety Executive for Northern Ireland. Isocyanates. Available from: [Link]
-
Ludwig, B. W., & Urban, M. W. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Federation of Societies for Coatings Technology. Available from: [Link]
-
Commodious. Ensure Workplace Safety: Isocyanate Monitoring Tips. Available from: [Link]
-
YouTube. Webinar Isocyanate Resins Exposure Monitoring - Recording: March. Available from: [Link]
-
Diva-Portal.org. Isocyanates and Amines - Sampling and Analytical Procedures. Available from: [Link]
-
ResearchGate. (PDF) Biological Monitoring for Isocyanates. Available from: [Link]
-
Organic-Chemistry.org. Urea Formation - Common Conditions. Available from: [Link]
-
ResearchGate. 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Available from: [Link]
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. Available from: [Link]
-
AZoM. Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Available from: [Link]
-
National Center for Biotechnology Information. Reaction of OH with Aliphatic and Aromatic Isocyanates. Available from: [Link]
-
ResearchGate. Reaction of OH with Aliphatic and Aromatic Isocyanates. Available from: [Link]
-
KINNECT. Everything you need to know about Isocyanate Health Monitoring. Available from: [Link]
-
Oakwood Chemical. This compound. Available from: [Link]
-
Royal Society of Chemistry. Isocyanate-based multicomponent reactions. Available from: [Link]
-
ResearchGate. Urea formation by reaction between a isocyanate group and water. Available from: [Link]
-
Georganics. 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet. Available from: [Link]
-
ResearchGate. Reaction time-dependent changes in the concentration of isocyanate groups at different temperatures of 0.5 wt% TBP. Available from: [Link]
-
Carbon. Benchtop NMR Reaction Monitoring for Kinetic Profiling. Available from: [Link]
-
ResearchGate. Urea formation via reaction of an isocyanate with an amine. Available from: [Link]
-
PCI Magazine. Resins: Isocyanates, Part I: Fundamentals and Reactivity. Available from: [Link]
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- 20. epa.gov [epa.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 4-Bromo-2-ethylphenyl Isocyanate Adducts
Introduction: The Role of Isocyanates in Modern Chemistry
4-Bromo-2-ethylphenyl isocyanate is a highly reactive intermediate pivotal in the synthesis of a diverse range of molecular architectures. Its utility spans from the development of novel pharmaceuticals to the creation of advanced polymer materials. The isocyanate functional group (-N=C=O) is a powerful electrophile, readily reacting with nucleophiles such as alcohols, amines, and thiols to form stable carbamate, urea, and thiocarbamate linkages, respectively.[1]
For researchers in drug development and materials science, the precise characterization of these adducts is non-negotiable. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for this purpose, offering unparalleled insight into molecular structure. This guide provides a comprehensive, field-proven methodology for the ¹H NMR analysis of adducts derived from this compound, moving beyond simple data reporting to explain the causal relationships between structure and spectral output.
The Starting Material: ¹H NMR Fingerprint of this compound
A trustworthy analysis of any chemical adduct begins with a pristine spectrum of the starting material. Understanding the electronic environment of the protons in this compound is the baseline against which all subsequent transformations are measured.
The structure features an ethyl group and a bromine atom ortho and para to the isocyanate group, respectively. This substitution pattern dictates a specific set of signals in the ¹H NMR spectrum. Based on established substituent effects and data from analogous compounds like 4-bromo-2-ethylaniline, we can accurately predict the spectrum.[2][3]
-
Ethyl Group Protons: The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) due to spin-spin coupling. The CH₂ group, being directly attached to the aromatic ring, will be deshielded and appear further downfield (higher ppm) than the CH₃ group.
-
Aromatic Protons: The aromatic region will display three distinct signals corresponding to the three protons on the phenyl ring. The substitution pattern breaks the symmetry, resulting in an approximate ABX system.
-
H6: This proton is ortho to the electron-withdrawing isocyanate group and will be the most deshielded. It will appear as a doublet.
-
H5: This proton is ortho to the bromine atom and will appear as a doublet of doublets.
-
H3: This proton is ortho to the ethyl group and will be the most shielded of the aromatic protons, appearing as a doublet.
-
The Transformation: Formation and Comparative ¹H NMR Analysis of Adducts
The reaction of this compound with a nucleophile (Nu-H) results in the formation of a new covalent bond and a significant change in the electronic environment of the molecule. This transformation is readily monitored by ¹H NMR.
Sources
A Senior Application Scientist's Comparative Guide to the Mass Spectrometry of 4-Bromo-2-ethylphenyl Isocyanate Derivatives
For researchers, medicinal chemists, and drug development professionals, the precise characterization of reactive intermediates is a cornerstone of successful synthesis and process control. 4-Bromo-2-ethylphenyl isocyanate is a key building block in the creation of complex organic molecules and potential pharmaceutical agents.[1] Its high reactivity, conferred by the isocyanate (-N=C=O) group, presents significant analytical challenges.[2] This guide provides an in-depth, comparative analysis of mass spectrometric techniques for the characterization of this molecule and its derivatives, moving beyond simple protocols to explain the fundamental science and strategic choices that underpin robust analytical method development.
The Analytical Challenge: Understanding the Molecule
Before selecting an analytical technique, it is imperative to understand the inherent properties of this compound (MW: 226.07 g/mol [3]).
-
High Reactivity : The electrophilic carbon of the isocyanate group readily reacts with nucleophiles such as water, alcohols, and amines.[4] This makes direct analysis difficult, as the parent molecule can degrade in the sample matrix, during chromatographic separation, or within the mass spectrometer's ion source.
-
Distinctive Isotopic Signature : The presence of a bromine atom is a powerful diagnostic tool. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (50.54% and 49.46%, respectively).[5] Consequently, any bromine-containing ion will appear in the mass spectrum as a pair of peaks (M and M+2) of almost equal intensity, providing a clear and unmistakable signature.[6]
Given the molecule's reactivity, derivatization is not just an option but the recommended strategy for reliable and reproducible analysis. By reacting the isocyanate with a suitable agent, we convert it into a stable, easily characterizable product.[7]
A Tale of Two Techniques: LC-MS/MS vs. GC-MS
The two primary workhorses for this type of analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them depends on the chosen derivatization strategy and the specific analytical goals.
| Feature | LC-MS/MS of Derivatives | GC-MS of Derivatives |
| Principle | Analyzes stable urea or carbamate derivatives in the liquid phase. | Analyzes thermally stable and volatile derivatives in the gas phase. |
| Derivatization | Typically with amines (e.g., dibutylamine) to form ureas.[4] | Typically with alcohols or specific reagents like ethyl chloroformate to form carbamates.[8] |
| Ionization | Soft ionization (ESI, APCI) preserves the molecular ion. | Hard ionization (EI) provides rich fragmentation for structural detail. |
| Sensitivity | Excellent, often reaching picogram to femtogram levels using MRM.[9] | Good, but can be limited by thermal degradation or derivatization efficiency. |
| Selectivity | Very high due to precursor/product ion monitoring (MRM/SRM).[10] | High, based on characteristic retention times and fragmentation patterns.[11] |
| Primary Use Case | Gold standard for quantification in complex matrices (e.g., biological fluids, environmental samples). | Excellent for structural confirmation and analysis of volatile derivatives in cleaner matrices. |
The Art of Derivatization: Choosing Your Path
The success of any isocyanate analysis hinges on a rapid and complete derivatization reaction. The goal is to create a new molecule that is stable and well-suited for the chosen chromatographic technique.
Strategy 1: Amine Derivatization for LC-MS/MS
Reacting the isocyanate with a secondary amine, such as di-n-butylamine (DBA), produces a stable urea derivative. This is a widely adopted and robust method for isocyanate analysis.[12]
Reaction: C8H6BrNO + (C4H9)2NH → C8H6Br(NHCON(C4H9)2)
The resulting urea is non-volatile, making it ideal for LC-MS/MS.
Strategy 2: Alcohol/Chloroformate Derivatization for GC-MS
For GC-MS, the derivative must be thermally stable and volatile. Reacting the isocyanate with an alcohol (e.g., methanol) yields a carbamate. Alternatively, using a reagent like ethyl chloroformate after hydrolysis to the corresponding amine provides a stable, volatile derivative suitable for GC analysis.[8]
Experimental Protocols & Workflows
Trustworthy data comes from meticulously planned and executed protocols. The following sections provide self-validating workflows that incorporate system suitability checks and quality controls.
Workflow Overview
The logical flow for analyzing this compound derivatives is crucial for making informed decisions throughout the analytical process.
Caption: Decision workflow for the analysis of this compound.
Protocol 1: Quantitative LC-MS/MS of the Dibutylamine (DBA) Derivative
This method is the preferred approach for sensitive and selective quantification.
1. Sample & Standard Preparation:
-
Derivatizing Solution: Prepare a 0.01 mg/mL solution of di-n-butylamine (DBA) in anhydrous toluene.
-
Calibration Standards: Prepare a stock solution of this compound in anhydrous toluene. Create a series of calibration standards by spiking known amounts into the DBA solution. Allow the reaction to proceed for at least 12 hours at 60°C to ensure complete derivatization.[10]
-
Sample Preparation: Dissolve the sample containing the isocyanate in a known volume of the DBA derivatizing solution and treat it identically to the standards.
-
Final Dilution: After reaction, evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent like acetonitrile for injection.[10]
2. LC-MS/MS System Setup:
-
LC Column: Ascentis Express C18, 5 cm x 2.1 mm, 2 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.[10]
-
Ion Source: Electrospray Ionization, Positive Mode (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
3. Data Acquisition & Interpretation:
-
Precursor Ion (Q1): The protonated molecular ion of the DBA derivative, [M+H]+. For this compound-DBA, this will be an isotopic pair at m/z 355/357 .
-
Product Ion (Q3): Upon fragmentation, the most stable and abundant fragment is typically the protonated DBA ion at m/z 130 .[10] This consistent fragmentation across different isocyanate-DBA derivatives makes it a reliable choice for a quantitation transition.
-
MRM Transitions:
-
Quantifier: 355 → 130
-
Qualifier: 357 → 130
-
-
System Suitability: Inject a mid-level standard multiple times. The peak area variation should be <15%, and the retention time should not shift by more than ±0.1 minutes.
Protocol 2: Structural Confirmation by GC-MS of a Carbamate Derivative
This method is excellent for confirming the identity of the isocyanate through its characteristic fragmentation pattern.
1. Sample & Standard Preparation:
-
Derivatization: React the isocyanate with anhydrous methanol to form the methyl carbamate derivative. This reaction is typically rapid at room temperature.
-
Extraction: If necessary, perform a liquid-liquid extraction into a volatile organic solvent like ethyl acetate. Dry the organic layer with sodium sulfate and concentrate for injection.
2. GC-MS System Setup:
-
GC Column: A standard non-polar column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode from m/z 40 to 450.
3. Data Interpretation & Fragmentation Pathway: The EI mass spectrum will provide a wealth of structural information. The fragmentation is predictable and driven by the stability of the resulting ions and radicals.
Caption: Proposed EI fragmentation of 4-bromo-2-ethylphenyl methyl carbamate.
-
Molecular Ion (m/z 257/259): The presence of the M/M+2 isotopic pair confirms the molecular weight and the presence of one bromine atom.
-
Loss of Methoxy Radical (m/z 226/228): Cleavage of the O-CH₃ bond results in the formation of the isocyanate ion itself.
-
Benzylic Cleavage (m/z 198/200): Loss of an ethylene radical (˙C₂H₅) from the ethyl group via McLafferty-type rearrangement or direct cleavage is highly probable.
-
Loss of Bromine Radical (m/z 178): Loss of the bromine atom from the molecular ion or major fragments.
Conclusion and Best Practices
For the routine, high-sensitivity quantification of this compound in complex samples, derivatization with di-n-butylamine followed by LC-MS/MS analysis is the superior method . Its selectivity, achieved through MRM, and its applicability to non-volatile derivatives make it robust and reliable.[9][10]
For initial structural confirmation and identification , GC-MS of a stable, volatile derivative provides invaluable information through its detailed and predictable fragmentation patterns. The hard ionization of EI offers a detailed molecular fingerprint that complements the quantitative data from LC-MS/MS.
By understanding the underlying chemical principles and carefully selecting the derivatization and analytical strategy, researchers can confidently and accurately characterize this important reactive intermediate, ensuring the integrity and success of their development programs.
References
-
Marand, Å. (2004). Isocyanates and Amines - Sampling and Analytical Procedures. Diva-Portal.org. Available at: [Link]
-
Selvakumar, S., Karunakaran, S., & Siva Rama Krishna, V. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry. Available at: [Link]
-
Lust, J. A., et al. (1998). Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. PubMed. Available at: [Link]
- Streicher, R. P., et al. (1999).Isocyanate derivatizing agent and methods of production and use. Google Patents.
-
The Analytical Scientist. Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. Available at: [Link]
-
Gómara, B., et al. (2006). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ResearchGate. Available at: [Link]
-
Karlsson, D., et al. (2005). Analysis of isocyanates with LC-MS/MS. ResearchGate. Available at: [Link]
-
Lust, J. A., et al. (1998). Development of a Novel Derivatization Reagent for the Sampling and Analysis of Total Isocyanate Group in Air and Comparison of its Performance. Taylor & Francis Online. Available at: [Link]
-
Gu, H., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. PubMed. Available at: [Link]
-
Li, R., et al. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. MDPI. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available at: [Link]
-
Pretto, F., et al. (2014). The GC-MS analysis of isocyanate diamine-metabolites. ResearchGate. Available at: [Link]
-
Nishikawa, M., et al. (2017). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC - NIH. Available at: [Link]
-
Ruth, J. M., & Wrolstad, R. E. (1968). Theory analysis of mass spectra of long-chain isocyanates. ResearchGate. Available at: [Link]
-
McKenna, A. M., et al. (2016). Mass Spectrometry of Polyurethanes. PMC - PubMed Central. Available at: [Link]
-
Schuh, E., et al. (2016). Determination of Gas Phase Isocyanates Using Proton Transfer Reaction Mass Spectrometry. ResearchGate. Available at: [Link]
-
LookChem. Cas 1591-98-6, 4-BROMO-2-METHYLPHENYL ISOCYANATE. Available at: [Link]
-
Chemistry - A New Approach. (2023). Bromo pattern in Mass Spectrometry. YouTube. Available at: [Link]
-
CHEM 2600 Handout. Topic 3: Mass Spectrometry (MS). Available at: [Link]
-
Thulluri, C., et al. (2022). Isocyanate-based multicomponent reactions. PMC - NIH. Available at: [Link]
-
Sigma-Aldrich. (2015). Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. YouTube. Available at: [Link]
Sources
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- 3. labsolu.ca [labsolu.ca]
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- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
Comparing reactivity of 4-Bromo-2-ethylphenyl isocyanate to other isocyanates
A Comparative Guide to the Reactivity of 4-Bromo-2-ethylphenyl isocyanate
This guide provides a detailed comparison of the reactivity of this compound against other common isocyanates, offering experimental frameworks for researchers, scientists, and professionals in drug development and polymer chemistry. We will explore the underlying principles governing its reactivity and provide actionable protocols for its application.
Introduction: The Role of Substituents in Isocyanate Chemistry
Isocyanates (R-N=C=O) are a cornerstone of modern chemistry, pivotal in the synthesis of polyurethanes, ureas, and a variety of pharmaceutical intermediates.[1] Their utility stems from the high electrophilicity of the central carbon atom, making it susceptible to attack by nucleophiles like alcohols, amines, and water.[2][3] The reactivity of the isocyanate group is not static; it is exquisitely tuned by the electronic and steric nature of its substituent 'R' group.
This compound is a uniquely substituted aromatic isocyanate. Its phenyl ring is modified with two distinct groups: a bromine atom at the para-position and an ethyl group at the ortho-position. This substitution pattern creates a fascinating interplay of electronic and steric effects that defines its reactivity profile compared to simpler isocyanates like phenyl isocyanate (PhNCO) or those with different substitution patterns. This guide will dissect these influences to provide a clear, predictive framework for its use.
Fundamentals of Isocyanate Reactivity
The reactivity of an aryl isocyanate is primarily governed by the electron density of the N=C=O group. This is influenced by two main factors originating from the substituents on the aromatic ring:
-
Electronic Effects: These modulate the electrophilicity of the isocyanate carbon.
-
Electron-Withdrawing Groups (EWGs) , such as halogens (-Br) or nitro groups (-NO₂), decrease the electron density on the aromatic ring through inductive effects.[4] This pulls electron density away from the N=C=O group, making the carbon atom more electron-deficient and thus more reactive toward nucleophiles.[3]
-
Electron-Donating Groups (EDGs) , such as alkyl groups (-CH₂CH₃) or alkoxy groups (-OCH₃), increase the electron density on the ring.[4] This pushes electron density toward the N=C=O group, slightly reducing the carbon's electrophilicity and decreasing reactivity.
-
-
Steric Effects: The size and position of substituents can physically obstruct the approach of a nucleophile to the isocyanate carbon. This is particularly pronounced with groups at the ortho position (adjacent to the isocyanate).[5][6] This phenomenon, known as steric hindrance, can significantly slow down reaction rates.[7]
The diagram below illustrates how these substituent effects modulate the reactivity of the isocyanate functional group.
Caption: Logical flow of substituent effects on isocyanate reactivity.
Comparative Reactivity Analysis
Let's position this compound relative to other common aryl isocyanates by analyzing its unique substitution.
-
The Para-Bromo Group (-Br): As a halogen, bromine is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect increases the electrophilicity of the isocyanate carbon, making the molecule inherently more reactive than unsubstituted phenyl isocyanate.
-
The Ortho-Ethyl Group (-CH₂CH₃): The ethyl group has two opposing effects:
-
Electronic: It is a weak electron-donating group, which would slightly decrease reactivity.
-
Steric: Its position ortho to the isocyanate group creates significant steric hindrance.[5] This bulkiness impedes the approach of nucleophiles, thereby decreasing reactivity.
-
The net reactivity of this compound is a balance of these competing factors. The strong, reactivity-enhancing inductive effect of the para-bromo group is counteracted by the significant, reactivity-dampening steric hindrance of the ortho-ethyl group.
Data Summary Table:
| Isocyanate | Key Substituents | Dominant Effect(s) | Predicted Relative Reactivity vs. PhNCO |
| Phenyl Isocyanate (PhNCO) | None | Baseline | 1 (Reference) |
| 4-Nitrophenyl Isocyanate | para-NO₂ (Strong EWG) | Strong Electronic Activation | > > 1 (Much Higher) |
| 4-Methoxyphenyl Isocyanate | para-OCH₃ (Strong EDG) | Strong Electronic Deactivation | < 1 (Lower) |
| 2-Methylphenyl Isocyanate | ortho-CH₃ (EDG) | Steric Hindrance > Electronic Deactivation | < 1 (Lower) |
| This compound | para-Br (EWG), ortho-Et (EDG) | Steric Hindrance (Dominant) vs. Electronic Activation | < 1 (Lower) |
This table presents a qualitative prediction. Actual reaction rates are dependent on the nucleophile, solvent, and temperature.
The key takeaway is that for most common nucleophiles, the steric hindrance from the ortho-ethyl group is expected to be the dominant factor, making This compound less reactive than phenyl isocyanate and significantly less reactive than isocyanates activated by strong, non-sterically hindering EWGs like a para-nitro group.
Experimental Protocol: Determining Relative Reactivity
To empirically validate these predictions, a competitive reaction experiment is highly effective. This protocol allows for the direct comparison of reaction rates by having two isocyanates compete for a limited amount of a nucleophile.
Objective: To determine the relative reactivity of this compound and Phenyl Isocyanate with n-butanol.
Principle: This method is based on the ASTM D2572 standard, which involves reacting the isocyanate with an excess of a secondary amine (di-n-butylamine) and then back-titrating the unreacted amine.[8][9][10] For kinetic comparison, we adapt this by using a nucleophilic alcohol and monitoring the disappearance of the isocyanates over time via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (≥98% purity)
-
Phenyl Isocyanate (≥99% purity, distilled)[2]
-
n-Butanol (anhydrous, ≥99.5%)
-
Toluene (anhydrous, ≥99.8%)
-
Di-n-butylamine solution (2 M in anhydrous toluene)
-
Hydrochloric acid (0.1 M, standardized)
-
Bromophenol blue indicator
-
Reaction vials, syringes, GC or HPLC system
Experimental Workflow Diagram:
Caption: Workflow for the competitive reactivity experiment.
Step-by-Step Procedure:
-
Preparation: Prepare 0.1 M stock solutions of this compound, phenyl isocyanate, and n-butanol in anhydrous toluene. Handle isocyanates in a fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a thermostatted reaction vial at 25°C, add 5.0 mL of the this compound solution and 5.0 mL of the phenyl isocyanate solution.
-
Initiation: To initiate the reaction, rapidly inject 2.5 mL of the 0.1 M n-butanol solution into the vial with vigorous stirring. This creates a 2:2:1 molar ratio of the two isocyanates to the alcohol.
-
Sampling & Quenching: Immediately withdraw a 0.5 mL aliquot (this is the t=0 sample) and inject it into a vial containing 2.0 mL of the 2 M di-n-butylamine solution. The highly reactive amine will instantly consume any remaining isocyanate, "quenching" the reaction. Repeat this sampling process at regular intervals (e.g., 5, 15, 30, and 60 minutes).
-
Analysis: Analyze the quenched samples using a calibrated GC or HPLC method to determine the concentration of the urethane products or the remaining unreacted isocyanates.
-
Data Interpretation: Plot the natural logarithm of the concentration of each isocyanate versus time. The slope of this line will be proportional to the pseudo-first-order rate constant (k'). The ratio of the slopes (k' for PhNCO / k' for this compound) will give the relative reactivity.
Applications and Strategic Considerations
The moderated reactivity of this compound makes it a valuable reagent in specific synthetic contexts:
-
Improved Selectivity: In molecules with multiple nucleophilic sites (e.g., primary and secondary alcohols), its lower reactivity can afford greater selectivity for the more reactive site, reducing the formation of undesired byproducts.[11]
-
Controlled Polymerization: In polyurethane synthesis, slower-reacting isocyanates allow for longer pot life and better process control, which is crucial for creating uniform materials.
-
Stepwise Synthesis: For complex multi-step syntheses, its attenuated reactivity allows it to be carried through several synthetic steps without premature reaction, only to be engaged with a highly reactive nucleophile or catalyst in a later stage.
Conclusion
This compound presents a nuanced reactivity profile governed by a trade-off between electronic activation from its para-bromo substituent and steric deactivation from its ortho-ethyl group. For most applications, steric hindrance is the overriding factor, rendering it less reactive than unsubstituted phenyl isocyanate. This characteristic is not a limitation but an advantage, enabling enhanced control and selectivity in complex chemical syntheses. The experimental framework provided herein offers a robust method for quantifying its reactivity and leveraging its unique properties for advanced material and pharmaceutical development.
References
-
Baker, J. W., & Gaunt, J. (1947). The mechanism of the reaction of alcohols with isocyanates. Journal of the Chemical Society, 9-18. ()
-
Edelmann, F. T. (2021). Discussion on Phenyl Isocyanate Reactivity. ResearchGate. ([Link])
-
ASTM D2572-19. (2019). Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. ASTM International. ([Link])
-
Hughes, D. L. (2016). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. ([Link])
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Wang, Y., et al. (2015). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. ResearchGate. ([Link])
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A Comparative Guide to the Biological Activity of 4-Bromo-2-ethylphenyl Isocyanate Derivatives
Introduction: The Chemical Versatility and Biological Potential of 4-Bromo-2-ethylphenyl Isocyanate
In the landscape of medicinal chemistry and agrochemical research, the isocyanate functional group (–N=C=O) serves as a powerful and highly reactive electrophilic hub for molecular synthesis. Its ability to readily form stable covalent bonds with a wide array of nucleophiles—primarily amines and alcohols—makes it an invaluable intermediate for creating diverse libraries of derivative compounds. This compound, the subject of this guide, combines this reactive isocyanate moiety with a strategically substituted phenyl ring. The presence of a bromine atom and an ethyl group on the aromatic core significantly influences the molecule's lipophilicity, steric profile, and electronic properties, thereby offering a unique scaffold for developing novel bioactive agents.
The core principle behind derivatization is the transformation of this reactive intermediate into more complex and biologically stable structures, such as ureas (from reaction with amines) and carbamates (from reaction with alcohols).[1][2] These resulting functional groups are prevalent in a vast range of pharmaceuticals and agrochemicals due to their ability to act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[1] This guide provides a comparative analysis of the potential biological activities of key derivatives of this compound, grounded in established findings for structurally analogous compounds. We will explore potential applications in oncology, microbiology, and agriculture, supported by detailed experimental protocols to empower researchers in their validation efforts.
Part 1: Anticancer Activity of Phenylurea and Carbamate Derivatives
The phenylurea scaffold is a cornerstone in modern oncology drug design. The well-known anticancer agent Sorafenib, for instance, features a diaryl urea structure. The proposed mechanism often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways controlling growth, proliferation, and survival. The urea moiety typically anchors the inhibitor within the ATP-binding pocket of the kinase, forming key hydrogen bonds. The specific substitutions on the phenyl rings—in our case, the bromo and ethyl groups—are critical for modulating potency, selectivity, and pharmacokinetic properties.
Similarly, carbamate derivatives have demonstrated significant cytotoxic potential. The incorporation of the carbamate linkage can enhance a molecule's ability to cross cellular membranes and can participate in binding interactions with therapeutic targets. Bromophenol derivatives, which share structural similarities with our parent compound, have been shown to possess significant anticancer potential, with studies indicating that the addition of a bromine atom can play an important role in the antiproliferative effect.[3]
Comparative Cytotoxicity Data (Illustrative)
To objectively compare the anticancer potential of different derivatives, a cytotoxicity assay against various cancer cell lines is essential. The MTT assay is a widely accepted colorimetric method for this purpose.[4] Below is an illustrative table summarizing hypothetical IC₅₀ (half-maximal inhibitory concentration) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
| Derivative | Structure | Target Class | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) [3] |
| Derivative A | N-(4-bromo-2-ethylphenyl)-N'-(3-pyridyl)urea | Phenylurea | 5.2 | 8.1 | 3.8 |
| Derivative B | O-phenyl N-(4-bromo-2-ethylphenyl)carbamate | Carbamate | 12.5 | 15.3 | 10.1 |
| Derivative C | N-(4-bromo-2-ethylphenyl)-N'-(4-chlorophenyl)urea | Phenylurea | 2.1 | 3.5 | 1.9 |
| Control | Doxorubicin | Standard Drug | 0.8 | 1.2 | 0.5 |
Note: The data above is illustrative to demonstrate comparative analysis and does not represent experimentally verified results for these specific novel compounds.
Experimental Workflow: Cytotoxicity Assessment via MTT Assay
The causality behind the MTT assay lies in its ability to measure cellular metabolic activity, which generally correlates with cell viability. In living cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble dye into a purple, insoluble formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: MTT Cell Viability Assay
This protocol is a self-validating system; it includes controls (untreated cells, vehicle control, positive control) that ensure the results are interpretable and reliable.
-
Cell Plating: Seed adherent cancer cells in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of the isocyanate derivatives in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions as step 1.[5]
-
MTT Addition: After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[4]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[4][5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment using the formula: (OD_treated / OD_untreated) * 100. Plot the viability percentages against the compound concentrations on a logarithmic scale to determine the IC₅₀ value.
Part 2: Antimicrobial Activity of Isocyanate-Derived Compounds
The search for novel antimicrobial agents is a global health priority. Isocyanate derivatives offer a promising avenue for exploration. For instance, isothiocyanates, which are structurally related to isocyanates, are known for their antimicrobial properties.[6] The mechanism can involve disruption of bacterial membranes or covalent targeting of essential metabolic enzymes.[6][7] Functionalizing molecules with an isocyanate group can also be a strategy to immobilize known antimicrobial agents onto surfaces, creating self-disinfecting materials.[8] By creating urea or thiourea derivatives of this compound, we can test for inherent antimicrobial activity against a panel of pathogenic bacteria and fungi.
Comparative Antimicrobial Data (Illustrative)
The Kirby-Bauer disk diffusion test is a standard, qualitative method to assess the antimicrobial activity of a compound.[9] The diameter of the zone of inhibition around a disk impregnated with the test compound indicates its efficacy.
| Derivative | Structure | Target Class | Staphylococcus aureus (Gram +) Zone of Inhibition (mm) | Escherichia coli (Gram -) Zone of Inhibition (mm) | Candida albicans (Fungus) Zone of Inhibition (mm) |
| Derivative D | N-(4-bromo-2-ethylphenyl)-N'-(thiazol-2-yl)urea | Heterocyclic Urea | 18 | 12 | 10 |
| Derivative E | N-(4-bromo-2-ethylphenyl)-N'-(phenyl)thiourea | Thiourea | 15 | 9 | 14 |
| Derivative F | O-allyl N-(4-bromo-2-ethylphenyl)carbamate | Carbamate | 7 | 6 | 6 |
| Control | Ampicillin (10 µg) | Antibiotic | 25 | 20 | N/A |
| Control | Fluconazole (25 µg) | Antifungal | N/A | N/A | 22 |
Note: The data above is illustrative to demonstrate comparative analysis and does not represent experimentally verified results for these specific novel compounds.
Experimental Workflow: Antimicrobial Susceptibility via Disk Diffusion
This method relies on the principle of diffusion. The antimicrobial agent diffuses from the impregnated disk into the agar medium.[9][10] The concentration of the agent is highest near the disk and decreases with distance. If the bacteria are susceptible, their growth will be inhibited, resulting in a clear "zone of inhibition" where the antimicrobial concentration exceeds the minimum inhibitory concentration (MIC).[10]
Protocol: Kirby-Bauer Disk Diffusion Test
This protocol must be performed under sterile conditions to prevent contamination.
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions, sterilize it, and pour it into sterile Petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely.
-
Inoculum Preparation: Select a few colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This ensures a standardized bacterial lawn.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[11]
-
Disk Preparation and Application: Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO). Impregnate sterile blank paper disks (6 mm diameter) with a specific volume (e.g., 10 µL) of each derivative solution. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks, along with standard antibiotic control disks, onto the surface of the inoculated agar plate, ensuring they are firmly in contact.
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (including the disk) for each compound in millimeters (mm).[12] A larger zone diameter indicates greater antimicrobial activity.
Part 3: Insecticidal Activity of Phenylurea Derivatives
Phenyl isocyanates are crucial building blocks in the agrochemical industry for synthesizing potent and selective herbicides and insecticides.[1][13] Phenylurea derivatives, in particular, have a well-established history as insect growth regulators. They often act by inhibiting chitin synthesis, a process vital for the formation of the insect exoskeleton. Without a properly formed exoskeleton, the insect cannot molt correctly and ultimately dies. The substitutions on the phenyl ring are critical for determining the spectrum of activity and environmental persistence.[1] For example, various phenylurea derivatives have shown strong insecticidal activity against pests like the diamondback moth and cotton bollworm.[14]
Comparative Insecticidal Data (Illustrative)
The efficacy of insecticidal compounds is typically evaluated by measuring the mortality rate of a target pest species after a specific exposure time.
| Derivative | Structure | Target Class | Target Pest | Mortality (%) at 72h (100 ppm) |
| Derivative G | N-(4-bromo-2-ethylphenyl)-N'-(2,6-difluorobenzoyl)urea | Benzoylurea | Diamondback Moth | 95 |
| Derivative H | N-(4-bromo-2-ethylphenyl)-N'-(4-phenoxyphenyl)urea | Phenylurea | Cabbage Worm | 88 |
| Control | Chlorbenzuron | Standard Insecticide | Diamondback Moth | 90 |
Note: The data above is illustrative to demonstrate comparative analysis and does not represent experimentally verified results for these specific novel compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. Through straightforward synthetic modifications—reacting the isocyanate with various amines, alcohols, and thiols—a diverse range of derivatives, primarily ureas and carbamates, can be generated. Based on extensive literature on analogous structures, these derivatives hold significant potential for applications in diverse fields:
-
Anticancer Therapy: Phenylurea derivatives are strong candidates for kinase inhibitors and should be screened against a broad panel of cancer cell lines.
-
Antimicrobial Agents: Heterocyclic urea and thiourea derivatives warrant investigation against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
-
Agrochemicals: Benzoylurea derivatives are particularly promising as insect growth regulators for crop protection.
The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate these potential activities. Future work should focus on synthesizing a targeted library of these derivatives and performing the described biological assays. This will allow for the establishment of clear Structure-Activity Relationships (SAR), guiding the rational design of next-generation compounds with enhanced potency, selectivity, and safety profiles.
References
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Wang, L., et al. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 18(12), 633. Available at: [Link]
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Gomha, S. M., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules, 23(12), 3361. Available at: [Link]
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Li, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073. Available at: [Link]
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Fengchen. (n.d.). The Role of Phenyl Isocyanate in Agrochemical Synthesis. Fengchen Group Co., Ltd. Available at: [Link]
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Fengchen. (n.d.). The Role of Phenyl Isocyanate in Agrochemical Formulation. Fengchen Group Co., Ltd. Available at: [Link]
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Kalinina, S. A., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules, 28(7), 3025. Available at: [Link]
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Schneider, C. M., et al. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. Nature Chemistry. Available at: [Link]
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da Silva, J. F. M., et al. (2001). Biological activities of isatin and its derivatives. Arquivos de Biologia e Tecnologia, 44(4). Available at: [Link]
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Wang, B-L., et al. (2015). Design, Synthesis and Insecticidal Activity of Novel Phenylurea Derivatives. Molecules, 20(2), 2539-2551. Available at: [Link]
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Sharma, R., et al. (2012). Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates. Journal of Medicinal Chemistry, 55(1), 297-307. Available at: [Link]
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Mandras, N., et al. (2020). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 25(22), 5266. Available at: [Link]
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da Silva, J. F. M., et al. (2001). Biological activities of isatin and its derivatives. ResearchGate. Available at: [Link]
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Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. Available at: [Link]
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Karol, M. H., et al. (1996). Phenyl isocyanate is a potent chemical sensitizer. Toxicology and Applied Pharmacology, 139(1), 63-71. Available at: [Link]
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Bonev, B., et al. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy, 61(6), 1295-1301. Available at: [Link]
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Taha, M., et al. (2019). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 24(16), 2969. Available at: [Link]
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Querido, M. M. M., et al. (2020). Chemical scheme of the isocyanate functionalisation of the antibacterial molecules. ResearchGate. Available at: [Link]
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A Comparative Guide to the Structural Elucidation of 4-Bromo-2-ethylphenyl Isocyanate Derivatives: The Definitive Power of X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and patent claims are built. Isocyanates are a critical class of reactive intermediates used in the synthesis of pharmaceuticals, agrochemicals, and polymers. Their high reactivity, however, can lead to a variety of products, making unambiguous structural confirmation essential. This guide focuses on products derived from 4-Bromo-2-ethylphenyl isocyanate, a versatile building block, to compare the utility of single-crystal X-ray crystallography against other common analytical techniques.
While X-ray crystallography is widely regarded as the "gold standard" for providing definitive atomic-level coordinates[1][2], its application is contingent on obtaining high-quality single crystals. This guide will explore the causality behind experimental choices in pursuing crystallographic analysis, compare its outputs with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide actionable protocols for the synthesis, crystallization, and analysis of a representative derivative.
The Case for Unambiguous Structural Data: A Urea Derivative Case Study
To illustrate the process, we will consider the reaction of this compound with a primary amine, 4-ethylaniline. This reaction is expected to yield the urea derivative, 1-(4-Bromo-2-ethylphenyl)-3-(4-ethylphenyl)urea. The presence of multiple aromatic rings and rotational freedom around several bonds makes its precise solid-state conformation impossible to determine without diffraction methods.
While a specific crystal structure for this exact urea is not publicly cataloged, a closely related Schiff base, (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol, has been successfully characterized by X-ray crystallography, confirming the feasibility of obtaining high-quality diffraction data for this molecular scaffold[3]. We will use the insights from this related structure to build our comparative case.
Experimental Workflow: From Synthesis to Structure
The overall process involves synthesizing the target molecule, inducing crystallization, and performing diffraction analysis. Each step is critical for a successful outcome.
Caption: Workflow from synthesis to final structure determination.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal lattice. From this map, atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision[1]. This technique is unparalleled in its ability to resolve absolute and relative stereochemistry, identify intermolecular interactions (like hydrogen bonding), and describe the packing of molecules in the solid state.
Hypothetical Crystallographic Data for the Urea Derivative
Based on typical data for small organic molecules and the published data for the related Schiff base[3], a successful analysis of 1-(4-Bromo-2-ethylphenyl)-3-(4-ethylphenyl)urea would yield a data table similar to this:
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₇H₁₉BrN₂O | Confirms elemental composition. |
| Formula Weight | 347.25 g/mol | Consistent with the expected molecular mass. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 10.5, b = 15.2, c = 9.8 | Unit cell dimensions. |
| β (°) | 95.5° | The angle of the monoclinic unit cell. |
| Volume (ų) | 1560 | The volume of a single unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor (R1) | ~0.04 (4%) | A key indicator of the quality of the refinement; lower values are better.[3] |
| Key Torsional Angle | C(Ar1)-N-C(O)-N-C(Ar2) | Defines the conformation of the urea linkage and the relative orientation of the two aromatic rings. |
| Hydrogen Bonds | N-H···O=C | Identifies specific intermolecular interactions that stabilize the crystal packing. |
Comparison with Alternative Techniques
While X-ray crystallography is definitive, it is not always feasible or necessary. NMR and mass spectrometry are indispensable tools that provide complementary information.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (MS) |
| Primary Output | Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, packing. | Chemical environment of nuclei (¹H, ¹³C), connectivity through bonds (COSY, HMBC), spatial proximity (NOESY). | Mass-to-charge ratio (m/z), confirming molecular weight and elemental composition (HRMS). |
| Sample State | Single, high-quality crystal. | Solution (dissolved in a deuterated solvent). | Solid, liquid, or gas; often requires ionization. |
| Key Strengths | Unambiguous determination of absolute and relative stereochemistry[4]. Provides solid-state conformation. | Excellent for determining covalent connectivity in solution. Can study dynamic processes. | High sensitivity. Confirms molecular formula with high accuracy. Can identify components in a mixture. |
| Key Limitations | Requires the growth of suitable single crystals, which can be a major bottleneck[2]. Provides no information on solution-state behavior. | Ambiguity in determining stereochemistry at quaternary centers[4]. Provides an average structure in solution. | Provides no information on 3D structure or connectivity. Isomers are often indistinguishable. |
| When to Use | When absolute structural proof is required; for chiral molecules; to understand solid-state properties. | As the primary tool for routine structural confirmation and purity assessment. | To quickly confirm the molecular weight of a reaction product and determine its elemental formula. |
The Synergy of Techniques
The most robust characterization employs all three techniques. MS confirms the mass, NMR confirms the covalent backbone in solution, and X-ray crystallography provides the definitive 3D structure in the solid state. For example, NMR might not be able to definitively establish the relative orientation of the two aromatic rings in our urea case study due to rotation in solution, a question that X-ray crystallography answers unequivocally.
Detailed Experimental Protocols
Synthesis of 1-(4-Bromo-2-ethylphenyl)-3-(4-ethylphenyl)urea
-
Safety: Isocyanates are toxic and moisture-sensitive. All work should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dissolve 4-ethylaniline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Reduce the solvent volume in vacuo. The product will likely precipitate.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.
Crystallization
-
Rationale: The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing for the ordered growth of a single crystal. This often requires screening multiple solvents.
-
Solvent Selection: Test the solubility of the purified urea in various solvents (e.g., ethanol, ethyl acetate, acetone, acetonitrile, toluene). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when heated.
-
Slow Evaporation (Method of Choice):
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial.
-
Cover the vial with a cap or parafilm with a few small holes poked in it.
-
Leave the vial undisturbed in a vibration-free area for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, promoting crystal growth.
-
Single-Crystal X-ray Diffraction
-
Rationale: This protocol outlines the general steps for data collection and structure solution. The process relies on the Bragg diffraction of X-rays by the electron clouds of atoms arranged in an ordered lattice.
Caption: Key stages of an X-ray crystallography experiment.
Conclusion
For derivatives of this compound, a multi-faceted analytical approach is crucial for comprehensive characterization. While NMR and mass spectrometry are essential for confirming covalent connectivity and molecular formula, they cannot provide the definitive, high-resolution 3D structural information that is often required in fields like drug discovery and materials science. Single-crystal X-ray crystallography remains the unambiguous gold standard for elucidating the solid-state structure, defining stereochemistry, and revealing the subtle intermolecular interactions that govern the properties of a molecule. Although it requires the successful generation of high-quality crystals, the unparalleled detail it provides makes it an indispensable tool for resolving structural ambiguity and advancing chemical research.
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A Senior Application Scientist's Guide to the Spectroscopic Identification of 4-Bromo-2-ethylphenyl isocyanate Reaction Products
In the landscape of modern synthetic chemistry and drug development, isocyanates serve as pivotal building blocks due to their high reactivity towards a wide array of nucleophiles. Among them, 4-Bromo-2-ethylphenyl isocyanate is a versatile reagent employed in the synthesis of various targeted molecules, including ureas and carbamates, which are common motifs in pharmacologically active compounds. The precise identification of the products from its reactions is not merely a procedural step but a critical checkpoint to ensure the integrity of the synthetic pathway and the purity of the final compound.
This guide provides an in-depth comparison of spectroscopic methodologies for the unambiguous identification of products derived from this compound. We will move beyond rote procedural descriptions to explore the causal relationships behind spectroscopic observations, offering a robust framework for researchers, scientists, and drug development professionals.
The Chemistry: Reactivity of this compound
The core of this compound's utility lies in the electrophilic nature of the carbon atom within the isocyanate group (-N=C=O). This functionality readily undergoes nucleophilic attack from compounds containing active hydrogen atoms, such as alcohols (R-OH), amines (R-NH₂), and water (H₂O).[1][2] These reactions are typically high-yielding and form the basis for polyurethane chemistry and the synthesis of many fine chemicals.[3][4]
The primary reaction pathways are:
-
Reaction with Alcohols: Forms N-aryl carbamates (urethanes).
-
Reaction with Amines: Forms N,N'-disubstituted ureas.
-
Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to an amine (4-Bromo-2-ethylaniline) and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea.[5][6][7]
Below is a diagram illustrating these fundamental transformations.
Caption: Reaction pathways of this compound.
Comparative Spectroscopic Analysis
A multi-spectroscopic approach is essential for the conclusive identification of reaction products. Each technique provides a unique piece of the structural puzzle.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is the first line of inquiry for monitoring the reaction of an isocyanate. The choice to start with FTIR is based on its ability to provide a rapid and definitive confirmation of the conversion of the key functional group. The disappearance of the strong, sharp isocyanate peak is a clear indicator of reaction progress or completion.
-
Starting Material (this compound): The most prominent and diagnostic absorption is the strong, sharp peak corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which appears around 2250-2285 cm⁻¹ .[8] This region of the IR spectrum is often called the "isocyanate window" because very few other functional groups absorb here, making this peak an unambiguous marker.[8]
-
Carbamate Product: The reaction with an alcohol results in the complete disappearance of the ~2270 cm⁻¹ peak. Concurrently, new characteristic bands appear: a broad N-H stretching band around 3200-3450 cm⁻¹ and a strong carbonyl (C=O) stretching band of the urethane group at approximately 1680-1760 cm⁻¹ .
-
Urea Product: Similarly, reaction with an amine leads to the loss of the isocyanate peak. Key new absorptions for the urea include a broad N-H stretch (often two bands for primary amines) in the 3200-3400 cm⁻¹ region and a strong amide I band (C=O stretch) around 1610-1680 cm⁻¹ .[9][10] The carbonyl absorption of a urea is typically at a lower wavenumber than that of a carbamate due to greater resonance delocalization.
| Functional Group | Vibrational Mode | Isocyanate (Reactant) | Carbamate (Product) | Urea (Product) |
| -N=C=O | Asymmetric Stretch | ~2270 cm⁻¹ (Strong, Sharp) | Absent | Absent |
| -N-H | Stretch | Absent | ~3300 cm⁻¹ (Broad) | ~3350 cm⁻¹ (Broad) |
| -C=O | Stretch | Absent | ~1700 cm⁻¹ (Strong) | ~1650 cm⁻¹ (Strong) |
| Table 1. Comparative FTIR Absorption Frequencies (cm⁻¹). |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
While FTIR confirms functional group transformation, NMR spectroscopy elucidates the precise connectivity of atoms, providing the definitive structural proof. We employ both ¹H and ¹³C NMR for a comprehensive analysis.
-
¹H NMR Spectroscopy:
-
Reactant: The aromatic region will show complex splitting patterns for the three protons on the phenyl ring. The ethyl group will present as a quartet (CH₂) around 2.6-2.8 ppm and a triplet (CH₃) around 1.2 ppm.
-
Products (Carbamate/Urea): The most significant change is the appearance of a new, broad singlet in the downfield region, typically between 5.0-9.0 ppm , corresponding to the N-H proton.[11] The exact chemical shift is solvent and concentration-dependent. The signals for the aromatic and ethyl protons will experience slight shifts due to the change in the electronic environment of the substituent, but their integration and splitting patterns will remain consistent. Protons on the nucleophile's alkyl group (e.g., from the alcohol or amine) will also be present in the spectrum, and their proximity to the newly formed carbamate or urea linkage can be confirmed through 2D NMR techniques if necessary.
-
-
¹³C NMR Spectroscopy:
-
Reactant: The carbon of the isocyanate group is highly deshielded and appears at a characteristic chemical shift of approximately 120-130 ppm .
-
Products (Carbamate/Urea): Upon reaction, this signal disappears and is replaced by a new carbonyl carbon signal in the downfield region. The carbamate carbonyl carbon typically resonates around 150-160 ppm , while the urea carbonyl carbon is found slightly further downfield, around 155-165 ppm .
-
| Key Atom | Isocyanate (Reactant) | Carbamate (Product) | Urea (Product) |
| ¹H: N-H | Absent | ~5.0-8.5 ppm (broad s) | ~5.5-9.0 ppm (broad s) |
| ¹³C: -N=C=O | ~125 ppm | Absent | Absent |
| ¹³C: -NH(C=O)O- | Absent | ~155 ppm | Absent |
| ¹³C: -NH(C=O)NH- | Absent | Absent | ~160 ppm |
| Table 2. Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm). Note: Values are approximate and can vary based on solvent and substitution. |
Mass Spectrometry (MS): The Molecular Weight Confirmation
Mass spectrometry is the final arbiter, confirming the molecular weight of the product and, by extension, its elemental composition. This step is crucial to validate that the intended reaction has occurred without unexpected side reactions.
-
Methodology: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula with high confidence.
-
Analysis: The expected mass of the product is calculated based on the addition of the nucleophile's mass to the mass of the this compound (MW: 226.07 g/mol ). For example, reaction with ethanol (MW: 46.07 g/mol ) would yield a carbamate with a molecular weight of 272.14 g/mol . Observing a peak corresponding to this mass (e.g., m/z 273.15 for [M+H]⁺) confirms the successful synthesis. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two characteristic peaks (M and M+2) of nearly equal intensity, which is a powerful diagnostic tool for bromine-containing compounds.
| Compound | Reactant/Nucleophile | Molecular Formula | Monoisotopic Mass ( g/mol ) |
| Starting Material | This compound | C₉H₈BrNO | 224.98 |
| Carbamate Product | + Ethanol | C₁₁H₁₄BrNO₂ | 271.02 |
| Urea Product | + Butylamine | C₁₃H₁₉BrN₂O | 314.07 |
| Table 3. Expected Molecular Masses for Reactant and Representative Products. |
Integrated Workflow for Product Identification
A logical and efficient workflow ensures that all structural questions are answered systematically. The causality is clear: each step either confirms a hypothesis or guides the next analytical choice.
Caption: Systematic workflow for spectroscopic identification.
Experimental Protocols
The following protocols are provided as self-validating systems. The described purification and analysis steps are designed to ensure the integrity of the final data.
Protocol 1: Synthesis and Analysis of Ethyl N-(4-bromo-2-ethylphenyl)carbamate
-
Reaction Setup: To a solution of this compound (1.0 g, 4.42 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add absolute ethanol (0.31 g, 6.63 mmol) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by taking a small aliquot, spotting it on a salt plate, and acquiring an FTIR spectrum to check for the disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield the pure carbamate as a white solid.
-
Spectroscopic Sample Preparation:
-
FTIR: Acquire a spectrum of the solid product using an ATR (Attenuated Total Reflectance) accessory.
-
NMR: Dissolve ~10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.[12]
-
MS: Prepare a dilute solution (~1 mg/mL) of the product in methanol or acetonitrile for analysis by ESI-MS.
-
Protocol 2: Synthesis and Analysis of 1-Butyl-3-(4-bromo-2-ethylphenyl)urea
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 4.42 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).
-
Reaction Execution: Add n-butylamine (0.32 g, 4.42 mmol) dropwise to the solution at room temperature with stirring. An immediate exothermic reaction and precipitation of the product are often observed. Continue stirring for 30 minutes.
-
Work-up and Purification: Filter the resulting solid precipitate and wash with cold THF to remove any unreacted starting materials. The product is often pure enough after filtration, but it can be further purified by recrystallization if necessary.
-
Spectroscopic Sample Preparation:
-
FTIR: Analyze the solid product using an ATR accessory.
-
NMR: Dissolve ~10 mg of the purified urea in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆), as solubility in CDCl₃ may be limited.
-
MS: Prepare a dilute solution in a suitable solvent like methanol for ESI-MS analysis.
-
By following this integrated analytical approach, researchers can confidently and efficiently characterize the products of reactions involving this compound, ensuring the accuracy and reliability of their synthetic endeavors.
References
-
ATR-FTIR spectra at the C=O stretching band ranging 1680–1760cm⁻¹ (a), and the N–H stretching band ranging 3200–3450 cm⁻¹ (b). ResearchGate. Available at: [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. Available at: [Link]
-
FTIR/PAS spectra highlighting the isocyanate and carbodiimide... ResearchGate. Available at: [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. Available at: [Link]
-
Isocyanate-based multicomponent reactions. National Institutes of Health (PMC). Available at: [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry. Available at: [Link]
-
Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. Available at: [Link]'
-
Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. Available at: [Link]
-
Catalyzed Reaction of Isocyanates (RNCO) with Water. ChemRxiv. Available at: [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids. PubMed. Available at: [Link]
-
Simple ureas derived from diisocyanates and their liquid chromatography on a 5-cm column. ScienceDirect. Available at: [Link]
-
Catalyzed Reaction of Isocyanates (RNCO) with Water. ResearchGate. Available at: [Link]
-
The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. Available at: [Link]
-
Catalyzed reaction of isocyanates (RNCO) with water. RSC Publishing. Available at: [Link]
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- 12. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-2-ethylphenyl Isocyanate
For researchers and professionals in medicinal chemistry and materials science, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock of experimental reproducibility and the safety of downstream applications. 4-Bromo-2-ethylphenyl isocyanate is a key building block in the synthesis of novel pharmaceuticals, agrochemicals, and polymers. Its highly reactive isocyanate group (–N=C=O) is the cornerstone of its synthetic utility, but also the source of its susceptibility to degradation and side reactions. An impure batch can lead to failed reactions, difficult-to-remove byproducts, and misleading biological data.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, offering field-proven insights to ensure your purity assessment is both accurate and robust.
Understanding Potential Impurities: The "Why" Behind the Analysis
The purity profile of this compound is intrinsically linked to its synthesis, which typically involves the phosgenation (or use of a phosgene equivalent) of 4-bromo-2-ethylaniline. Understanding this pathway allows us to anticipate likely impurities:
-
Unreacted Starting Material: Residual 4-bromo-2-ethylaniline.
-
Symmetrical Urea: Formed by the reaction of the isocyanate product with water, followed by reaction with another isocyanate molecule, or by reaction with the starting amine. This is often the most common impurity.[1][2]
-
Carbamoyl Chlorides: Unstable intermediates from the phosgenation process.[3]
-
Solvent Residues: Residual solvents from synthesis and workup (e.g., toluene, ethyl acetate).
Each analytical technique discussed below offers a unique lens through which to view this impurity profile.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Rapid, First-Pass Assessment
Expertise & Experience: FT-IR spectroscopy is an invaluable tool for the initial confirmation and rapid screening of isocyanates. Its power lies in the highly characteristic and intense absorption band of the isocyanate (–N=C=O) functional group.[4] The primary goal here is not subtle quantification but a swift verification that the desired functional group is present and dominant.
The isocyanate group's asymmetric stretching vibration appears in a relatively "quiet" region of the infrared spectrum, typically between 2250 and 2285 cm⁻¹. Its intensity makes it an excellent spectroscopic marker. The absence or weakness of a broad O-H or N-H stretch (around 3300-3500 cm⁻¹) can also suggest the absence of significant water or residual amine starting material.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: As isocyanates are moisture-sensitive, sample preparation must be conducted in a dry environment (e.g., under nitrogen or in a glove box). A small drop of the neat liquid sample is placed between two dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: Configure the FT-IR spectrometer to scan the mid-IR range (4000–400 cm⁻¹).
-
Background Collection: Run a background scan using the clean, empty salt plates to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Interpretation:
-
Primary Signal: Look for a strong, sharp peak between 2250–2285 cm⁻¹ corresponding to the –N=C=O stretch.[5]
-
Impurity Signals: Check for the absence of a broad peak around 3300-3500 cm⁻¹ (amine N-H or water O-H). Look for the presence of a C=O stretch around 1640 cm⁻¹, which could indicate urea formation.
-
Trustworthiness: While not highly quantitative on its own without extensive calibration, FT-IR provides a self-validating check. The presence of the strong isocyanate peak and the absence of significant starting material peaks provide high confidence in the compound's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard
Expertise & Experience: NMR spectroscopy provides the most detailed structural information, making it the definitive technique for both identification and purity assessment. It allows for the unambiguous identification of the target compound and the characterization and quantification of proton- or carbon-containing impurities.[6][7]
-
¹H NMR: Offers quantitative information based on signal integration. The relative integrals of peaks corresponding to the product versus those of impurities (e.g., residual starting amine or solvents) can be used to calculate molar purity.[8]
-
¹³C NMR: Is particularly powerful for identifying the isocyanate group. The carbon atom of the –N=C=O group is significantly deshielded and resonates in a distinct region of the spectrum, typically between 115 and 135 ppm, providing a clear and often unambiguous signal.[9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.6 mL of a dry deuterated solvent (e.g., CDCl₃). Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) if precise quantitative analysis (qNMR) is desired.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 relaxation time, or >30 seconds for quantitative work) to allow for full relaxation of all protons, ensuring accurate integration.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be needed to observe the quaternary carbon of the isocyanate group.
-
Data Interpretation:
-
¹H NMR:
-
Product Signals: Identify the aromatic protons and the ethyl group quartet and triplet of the target compound.
-
Impurity Signals: Look for signals corresponding to the starting amine, urea byproducts, or residual solvents.
-
Quantification: Calculate the mole percent purity by comparing the integral of a well-resolved product peak to the integrals of impurity peaks.
-
-
¹³C NMR:
-
Confirm the presence of the isocyanate carbon signal between 115-135 ppm.
-
Identify any extraneous carbon signals that would indicate impurities.
-
-
Trustworthiness: qNMR, when performed with a certified internal standard and proper acquisition parameters, is a primary analytical method that can provide highly accurate and traceable purity values.[10]
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity for Volatile Impurities
Expertise & Experience: GC-MS is a powerful hyphenated technique that separates volatile compounds in a mixture and then provides their mass-to-charge ratio, allowing for their identification.[11] Due to the high reactivity of isocyanates, direct injection is often problematic. Therefore, a derivatization step is typically employed to convert the isocyanate into a more stable and thermally robust compound.[12] This is a crucial choice; derivatization with an agent like di-n-butylamine (DBA) creates a stable urea derivative that is amenable to GC analysis.[13]
This method is exceptionally sensitive for detecting volatile impurities like residual starting materials or low-boiling-point solvents.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
In a dry vial, dissolve a precisely weighed amount of the isocyanate sample (e.g., 10 mg) in a suitable dry solvent (e.g., toluene, 1 mL).
-
Add a molar excess of di-n-butylamine solution.
-
Allow the reaction to proceed for 15-30 minutes at room temperature to form the stable urea derivative.
-
-
GC-MS Setup:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Analysis: Inject a 1 µL aliquot of the derivatized sample.
-
Data Interpretation:
-
Identify the main peak corresponding to the di-n-butylurea derivative of this compound by its retention time and mass spectrum.
-
Search for smaller peaks and identify them using their mass spectra (e.g., derivatized 4-bromo-2-ethylaniline, solvent peaks).
-
Purity can be estimated by the area percent of the main peak relative to all other integrated peaks.
-
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Expertise & Experience: HPLC is another robust separation technique that is highly suited for the analysis of isocyanates and their non-volatile impurities, such as ureas.[14] Like GC, HPLC analysis of isocyanates often requires a derivatization step to enhance detection and improve chromatographic behavior. Reagents like 9-(methylaminomethyl)anthracene (MAMA) or tryptamine can be used to create fluorescent derivatives, enabling highly sensitive detection.[15][16]
HPLC is particularly advantageous over GC for analyzing thermally unstable compounds or high molecular weight oligomeric impurities that may form.
Experimental Protocol: HPLC Analysis (with Derivatization)
-
Derivatization:
-
Prepare a stock solution of the isocyanate in a dry solvent like acetonitrile.
-
In a separate vial, mix an aliquot of the isocyanate solution with a derivatizing agent solution (e.g., tryptamine in acetonitrile).
-
Allow the reaction to complete as per the established derivatization protocol.
-
-
HPLC Setup:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain a modifier like 0.1% formic acid).
-
Detector: UV detector set to a wavelength appropriate for the derivative (e.g., 280 nm) or a fluorescence detector for higher sensitivity.[15]
-
Flow Rate: Typically 1.0 mL/min.
-
-
Analysis: Inject 10-20 µL of the derivatized sample.
-
Data Interpretation:
-
The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
-
Identify impurity peaks by comparing their retention times to standards of potential impurities (if available) or by using a coupled mass spectrometer (LC-MS).[17]
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Caption: A logical workflow for purity assessment.
Quantitative Comparison of Analytical Methods
The choice of method depends on the specific question being asked. Is it a quick identity check or a rigorous, validated purity determination for a GMP (Good Manufacturing Practice) setting? The table below summarizes the key performance characteristics of each technique for the analysis of this compound.
| Technique | Primary Purpose | Key Advantages | Key Limitations | Typical LOD/LOQ |
| FT-IR | Identity Confirmation, Functional Group Analysis | Very fast, non-destructive, requires minimal sample prep. | Not inherently quantitative, low sensitivity for minor impurities. | > 1% |
| NMR | Structural Elucidation, Quantitative Purity (qNMR) | Highly specific, quantitative without response factor calibration, identifies unknown impurities.[6][9] | Lower sensitivity than chromatographic methods, requires more sample, expensive equipment. | 0.05 - 0.1 mol% |
| GC-MS | Separation and ID of Volatile Impurities | Excellent separation efficiency, high sensitivity, structural info from MS.[18] | Requires derivatization, not suitable for non-volatile or thermally labile impurities. | < 0.01% |
| HPLC-UV/Fluorescence | Separation and Quantification of Non-Volatile Impurities | High versatility, excellent for urea impurities, high sensitivity with fluorescence detection.[19][20] | Requires derivatization for high sensitivity, can consume significant solvent. | < 0.01% |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates for typical impurities and can vary significantly based on the specific impurity, instrumentation, and method optimization.
The Critical Impact of Purity in Application
The rigorous assessment of purity is not an academic exercise. In drug development, for instance, an amine-based impurity in the isocyanate starting material can lead to the formation of an undesired urea side product. This not only reduces the yield of the active pharmaceutical ingredient (API) but also introduces a new impurity that must be identified and removed, complicating regulatory filings.
Caption: Impact of an amine impurity on a synthesis.
Conclusion and Recommendations
No single technique provides a complete picture of the purity of this compound. A multi-faceted approach is essential for a comprehensive and trustworthy assessment.
-
For routine synthesis confirmation: A combination of FT-IR and ¹H NMR is highly effective. FT-IR confirms the presence of the isocyanate group, while ¹H NMR confirms the overall structure and provides a good estimate of purity with respect to proton-bearing impurities.
-
For rigorous purity certification and impurity profiling: A combination of quantitative ¹H NMR (qNMR) and a high-sensitivity chromatographic method (HPLC or GC-MS ) is recommended. qNMR provides an accurate molar purity value, while HPLC or GC-MS can detect and identify trace-level impurities that may be missed by NMR.
By selecting the appropriate analytical tools and understanding the "why" behind their application, researchers can ensure the quality of their synthetic intermediates, leading to more reliable and successful downstream research and development.
References
-
ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites. Retrieved from a relevant ResearchGate publication page.[21]
-
Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation.
-
Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes.[4]
-
BenchChem. (2025). Assessing the Purity of Synthesized Vinyl Isocyanate: A Comparative Guide to Analytical Techniques. BenchChem.[19]
-
CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Centers for Disease Control and Prevention.[22]
-
NASA Technical Reports Server (NTRS). (1993). Internal Standards For FTIR Analysis Of Isocyanurates. NASA.[23]
-
BenchChem. (2025). A Comparative Guide to Confirming Isocyanate Intermediate Formation: The Power of NMR Spectroscopy. BenchChem.[9]
-
Environmental Protection Agency (EPA). (n.d.). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. EPA.[17]
-
DiVA Portal. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures.[13]
-
ACS Publications. (2012). Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. Industrial & Engineering Chemistry Research.[1]
-
AZoM. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR.[5]
-
ACS Publications. (2012). Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. Industrial & Engineering Chemistry Research.[2]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.[6]
-
MDPI. (2022). Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS.[18]
-
Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents.[15]
-
ResearchGate. (n.d.). Synthesis of isocyanates from dimethylcarbonate.[24]
-
Moravek, Inc. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.[11]
-
ResearchGate. (n.d.). Analysis of laminates - Determination of isocyanate residues and primary aromatic amine migration.[16]
-
PubMed. (1991). Indirect determination of isocyanates by gas chromatography. National Institutes of Health.[12]
-
Semantic Scholar. (1980). Determination of airborne free monomeric aromatic and aliphatic isocyanates by high-performance liquid chromatography.[25]
-
Journal Publication. (n.d.). Synthesis of 2-substituted 6-bromo-4H-benzo[d]-1,3-thiazines by the reaction of 2-bromomethyl-4-bromophenyl isothiocyanate.[26]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.[27]
-
ResearchGate. (2018). Determination of Isocyanates in Workplace Atmosphere by HPLC.[20]
-
CDC. (2003). ISOCYANATES, TOTAL (MAP) 5525. Centers for Disease Control and Prevention.[28]
-
The Analytical Scientist. (n.d.). Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler.[29]
-
ResearchGate. (n.d.). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds.[30]
-
Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.[7]
-
IOM World. (n.d.). Isocyanate Sampling and Analysis.[14]
-
Metrohm. (n.d.). Quality Control of Isocyanates.[31]
-
ResearchGate. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds.[32]
-
ChemicalBook. (n.d.). Ethyl isocyanate(109-90-0) 1H NMR spectrum.[33]
-
LabSolu. (n.d.). This compound.[34]
-
Wikipedia. (n.d.). Methyl isocyanate.[3]
-
Mettler Toledo. (n.d.). Isocyanate Reactions.[35]
-
Sigma-Aldrich. (n.d.). 4-Bromophenyl isocyanate 99%.
-
ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity.[10]
-
Reddit. (2021). Quantitative purity determination with NMR. r/NMRspectroscopy.[8]
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- 35. mt.com [mt.com]
A Comparative Guide to the Characterization of 4-Bromo-2-ethylphenyl Isocyanate Reaction Intermediates
This guide provides an in-depth technical comparison of methodologies for the characterization of reaction intermediates and products of 4-Bromo-2-ethylphenyl isocyanate. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a synthesis of field-proven insights and experimental data to facilitate robust analytical workflows. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Reactivity Landscape of this compound
This compound is an aromatic isocyanate featuring a highly electrophilic carbon atom within its isocyanate (–N=C=O) functional group.[1][2] Its reactivity is primarily dictated by this group, which readily undergoes nucleophilic attack by compounds containing active hydrogen atoms, such as amines, alcohols, and water.[3][4] The presence of an electron-withdrawing bromine atom on the phenyl ring is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reaction rate, while the ortho-ethyl group may introduce steric considerations.[1][2]
A comprehensive characterization of its reaction pathways is critical for controlling synthesis outcomes, ensuring product purity, and understanding potential degradation mechanisms. This guide will compare the reaction of this compound with three common nucleophiles—amines, alcohols, and water—and detail the analytical strategies for identifying the resulting intermediates and final products.
Reaction Pathways and Intermediate Formation: A Comparative Overview
The reaction of this compound with different nucleophiles leads to distinct product classes. Understanding these pathways is the first step in designing an effective characterization strategy.
Figure 1: Comparative reaction pathways of this compound.
Reaction with Amines: Formation of Ureas
The reaction between an isocyanate and a primary or secondary amine is typically rapid and exothermic, yielding a substituted urea.[5] This reaction is often the fastest among the common nucleophilic additions to isocyanates. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate.[6]
Reaction with Alcohols: Formation of Carbamates (Urethanes)
The reaction with alcohols produces carbamates, commonly known as urethanes. This reaction is generally slower than the reaction with amines and often requires heat or catalysis to proceed at a practical rate.[7] The reaction mechanism is analogous, involving the oxygen of the hydroxyl group as the nucleophile.
Reaction with Water: Hydrolysis and Subsequent Reactions
The hydrolysis of isocyanates is a multi-step process.[8] Initially, water adds to the isocyanate to form an unstable carbamic acid intermediate. This intermediate readily decomposes, eliminating carbon dioxide to yield a primary amine (4-Bromo-2-ethylaniline).[8] This newly formed amine is highly reactive and will quickly react with another molecule of the starting isocyanate to form a symmetrical N,N'-disubstituted urea.[3][8] Due to the transient nature of the carbamic acid, its direct detection is challenging without specialized techniques.
Analytical Characterization Strategies: A Multi-Technique Approach
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the intermediates and products arising from isocyanate reactions.[9]
In-Situ Reaction Monitoring: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is arguably the most powerful tool for real-time monitoring of isocyanate reactions.[10] The key is to monitor the disappearance of the strong, sharp, and highly characteristic asymmetric stretching vibration of the isocyanate (–N=C=O) group, which appears in a relatively uncluttered region of the spectrum.[11] This provides a direct measure of reactant consumption and allows for kinetic analysis. Concurrently, the appearance of new carbonyl (C=O) absorption bands signals the formation of urea or carbamate products.
Trustworthiness: The distinct spectral locations of the isocyanate and product carbonyl peaks provide a self-validating system for monitoring reaction progress.[10] For instance, a decrease in the isocyanate peak should be accompanied by a proportional increase in the product peak.
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Notes |
| Isocyanate (–N=C=O) | 2250 - 2285 | Strong, sharp peak. Its disappearance is monitored.[11] |
| Urea (–NH–CO–NH–) | 1630 - 1680 (Amide I) | Strong absorption. Overlaps with carbamate C=O. |
| Carbamate (–NH–CO–O–) | 1680 - 1740 | Strong absorption. Typically at a higher wavenumber than urea.[11] |
| N-H Stretch | 3200 - 3400 | Broad peak, indicates presence of urea/carbamate. |
Table 1: Key Infrared (IR) Absorption Frequencies for Monitoring Isocyanate Reactions.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While FTIR confirms functional group transformation, NMR spectroscopy provides the detailed atomic connectivity needed for unambiguous structural proof of the final products.[12][13] For the reaction of this compound, specific proton (¹H) and carbon (¹³C) NMR signals are indicative of urea or carbamate formation.
Trustworthiness: 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to confirm the connectivity between protons and carbons, providing an internal validation of the assigned structure.
| Product Type | Key ¹H NMR Signals (ppm, approximate) | Key ¹³C NMR Signals (ppm, approximate) |
| Urea Derivative | NH protons: 5.5 - 8.5 (broad singlets) | C=O: 155 - 165 |
| Carbamate Derivative | NH proton: 6.5 - 9.0 (broad singlet) | C=O: 150 - 160 |
| Aromatic Protons | 7.0 - 7.5 (signals corresponding to the substituted phenyl ring) | Aromatic Carbons: 110 - 140 |
| Ethyl Group Protons | -CH₂-: ~2.6 (quartet), -CH₃: ~1.2 (triplet) | -CH₂-: ~25, -CH₃: ~15 |
Table 2: Expected NMR Chemical Shifts for Derivatives of this compound.
Separation and Quantification: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the cornerstone for assessing the purity of the final product and quantifying residual reactants or byproducts.[14][15] However, the high reactivity of the isocyanate group makes its direct analysis challenging. Therefore, a crucial and validated step is the derivatization of any remaining isocyanate into a stable, easily detectable compound prior to injection.[16][17]
Trustworthiness: The choice of derivatizing agent is critical. Dibutylamine (DBA) is a common choice, reacting quantitatively with the isocyanate to form a stable urea derivative that can be readily analyzed by reversed-phase HPLC with UV or mass spectrometry (MS) detection.[17][18] Comparing the results with a non-derivatized sample (where the isocyanate would likely react with the mobile phase or column) can validate the necessity and effectiveness of the derivatization step.
| Parameter | Method 1: RP-HPLC with Dibutylamine (DBA) Derivatization & UV Detection | Method 2: UPLC-MS/MS |
| Principle | Pre-column derivatization of residual NCO with DBA to form a stable urea. Separation by reversed-phase chromatography. | Ultra-high performance separation coupled with tandem mass spectrometry for high sensitivity and specificity. Can analyze derivatized or, in some cases, hydrolyzed products.[19] |
| Target Analytes | Residual this compound. | Residual isocyanate (derivatized), final products, and potential byproducts.[17][19] |
| Strengths | Robust, widely available, good for quantification.[14] | High sensitivity and selectivity, provides molecular weight confirmation.[18] |
| Limitations | Indirect analysis, requires a validated derivatization step. | Higher equipment cost and complexity. |
| Typical Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14] | Sub-2 µm particle size C18 column for high resolution. |
| Mobile Phase | Gradient of acetonitrile and water/buffer.[17] | Gradient of acetonitrile and water, often with 0.1% formic acid for improved ionization.[17] |
Table 3: Comparison of HPLC Methods for the Analysis of Isocyanate Reactions.
Experimental Protocols
The following protocols are provided as a robust framework. Researchers should optimize parameters based on their specific instrumentation and reagents.
Protocol 1: In-Situ FTIR Monitoring of the Reaction with Dibutylamine
-
System Setup: Equip a reaction vessel with an in-situ Attenuated Total Reflectance (ATR)-FTIR probe.[10]
-
Background Spectrum: Collect a background spectrum of the solvent (e.g., anhydrous Toluene) at the desired reaction temperature (e.g., 25°C).
-
Reactant Addition: Dissolve a known concentration of this compound in the solvent and begin spectral acquisition (e.g., one spectrum every minute).
-
Initiation: Add an equimolar amount of dibutylamine to the stirring solution.
-
Data Collection: Continue collecting spectra until the isocyanate peak at ~2270 cm⁻¹ is no longer observed.
-
Analysis: Plot the absorbance of the isocyanate peak and the forming urea carbonyl peak (~1640 cm⁻¹) versus time to determine reaction kinetics.
Protocol 2: Synthesis and Characterization of N-(4-bromo-2-ethylphenyl)-N',N'-dibutylurea
-
Reaction: In a flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Nucleophile Addition: Slowly add dibutylamine (1.05 eq) to the solution at 0°C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC or the FTIR method described above.
-
Work-up: Wash the reaction mixture with dilute HCl, followed by saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter and concentrate the solution in vacuo. Purify the crude product by flash column chromatography or recrystallization.
-
Characterization:
-
NMR: Dissolve the purified product in CDCl₃ and acquire ¹H, ¹³C, and 2D NMR spectra.
-
LC-MS: Dissolve a small sample in acetonitrile and analyze using a C18 column with a water/acetonitrile gradient and ESI+ detection to confirm the molecular weight.
-
Figure 2: Experimental workflow for reaction monitoring and characterization.
Conclusion
The characterization of this compound reaction intermediates and products requires a multi-faceted analytical approach. In-situ FTIR provides invaluable kinetic data and confirms functional group conversion by monitoring the distinct isocyanate absorption band.[10] NMR spectroscopy is indispensable for the definitive structural elucidation of the resulting urea and carbamate products.[12] Finally, HPLC and LC-MS, particularly when combined with a validated derivatization strategy, offer robust methods for separation, purity assessment, and quantification.[14][17] By integrating these techniques, researchers can build a comprehensive and self-validating understanding of the reactivity of this important chemical intermediate, ensuring the integrity and quality of their synthetic work.
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-
Isocyanate Reactions - Mettler Toledo. Mettler Toledo. [Link]
-
Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. The Journal of Chemical Physics. [Link]
-
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Remspec Corporation. [Link]
-
Isocyanates - Evaluating Exposure. Occupational Safety and Health Administration. [Link]
-
1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. DSpace at L.N.Gumilyov ENU. [Link]
-
Separation of isocyanate prepolymer components as their urea derivatives by reversed-phase high-performance liquid chromatography. Semantic Scholar. [Link]
-
Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]
-
Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. National Institutes of Health. [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. CDC Stacks. [Link]
-
A laboratory comparison of analytical methods used for isocyanates. ResearchGate. [Link]
-
Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library. [Link]
-
FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. ResearchGate. [Link]
-
Infrared Spectroscopy of Polymers XIII: Polyurethanes. Spectroscopy Online. [Link]
-
Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency. [Link]
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-
Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist. [Link]
-
Determination of Isocyanates in Workplace Atmosphere by HPLC. ResearchGate. [Link]
-
IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. ResearchGate. [Link]
-
Exploring the Chemical Reactivity and Safety of Phenyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm-1... ResearchGate. [Link]
-
Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. NDSU Repository. [Link]
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The mechanism of the reaction between phenyl isocyanate and aniline in chlorobenzene and benzene as solvents. AUB ScholarWorks. [Link]
-
Nuclear magnetic resonance (NMR) spectral characterization of BMAA and... ResearchGate. [Link]
-
Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. [Link]
-
Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. The Journal of Organic Chemistry. [Link]
-
Phenyl isocyanate. Wikipedia. [Link]
-
Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. National Institutes of Health. [Link]
-
Isocyanate-based multicomponent reactions. RSC Advances. [Link]
-
This compound (C9H8BrNO). PubChemLite. [Link]
-
REACTION OF 3-SUBSTITUTED QUINOLINE N-OXIDES WITH PHENYL ISOCYANATE. HETEROCYCLES. [Link]
-
Isocyanate-based multicomponent reactions. National Institutes of Health. [Link]
-
4-Bromo-2-methylphenyl isocyanide. PubChem. [Link]
-
Reaction of Isocyanates with amines. ResearchGate. [Link]
-
Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. [Link]
-
INTERACTIONS OF AROMATIC ISOCYANATES WITH N-ACETYL-L- CYSTEINE UNDER PHYSIOLOGICAL CONDITIONS. EXCLI Journal. [Link]
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Comparative Kinetics of 4-Bromo-2-ethylphenyl Isocyanate: A Guide for Researchers
<_ _>
Abstract
This guide provides a comprehensive comparative analysis of the reaction kinetics of 4-Bromo-2-ethylphenyl isocyanate. Designed for researchers, scientists, and professionals in drug development, this document delves into the influential factors governing the reactivity of this aromatic isocyanate. Through a synthesis of established principles and experimental data, we will explore the electronic and steric effects of the bromo and ethyl substituents on the isocyanate group's electrophilicity. This guide will further present detailed experimental protocols for monitoring reaction kinetics using in-situ Fourier Transform Infrared (FTIR) spectroscopy and High-Performance Liquid Chromatography (HPLC), offering a robust framework for self-validating studies. Comparative data with other commercially available isocyanates will be provided to contextualize the reactivity of this compound, enabling informed decisions in synthetic strategies and process optimization.
Introduction: The Reactivity Landscape of Aromatic Isocyanates
Isocyanates are a pivotal class of reagents in organic synthesis, renowned for their versatile reactivity, particularly in the formation of urethanes, ureas, and other valuable carbamoyl derivatives.[1] The core of their reactivity lies in the electrophilic nature of the carbon atom within the isocyanate group (-N=C=O).[2] This electrophilicity is a consequence of the high electronegativity of the adjacent nitrogen and oxygen atoms, which polarizes the cumulene system and renders the carbon susceptible to nucleophilic attack.[3][4]
The reactivity of an isocyanate is not static; it is intricately modulated by the electronic and steric nature of the substituent attached to the nitrogen atom.[5] For aromatic isocyanates, substituents on the phenyl ring play a critical role in tuning the reaction kinetics. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the isocyanate carbon, thereby accelerating the reaction rate with nucleophiles.[5][6] Conversely, electron-donating groups (EDGs) diminish the reaction rate by reducing the positive charge on the carbon atom.[5]
This compound presents an interesting case study in this context. It possesses both an electron-withdrawing bromine atom and a weakly electron-donating ethyl group. The interplay of these opposing electronic effects, coupled with the steric hindrance imposed by the ortho-ethyl group, dictates its unique reactivity profile. This guide aims to dissect these factors and provide a quantitative comparison with other relevant isocyanates.
Factors Influencing the Reactivity of this compound
The kinetic behavior of this compound in nucleophilic addition reactions is primarily governed by the following factors:
-
Electronic Effects:
-
Bromo Group (-Br): As a halogen, bromine acts as an electron-withdrawing group through the inductive effect (-I), which increases the partial positive charge on the isocyanate carbon, thus enhancing its reactivity.[6]
-
Ethyl Group (-CH₂CH₃): The ethyl group is a weak electron-donating group through the inductive effect (+I), which slightly deactivates the isocyanate group.[5] The net electronic effect is a balance between these two opposing influences.
-
-
Steric Hindrance: The presence of the ethyl group at the ortho position to the isocyanate functionality introduces significant steric bulk. This hindrance can impede the approach of nucleophiles, thereby slowing down the reaction rate, especially with bulky reactants.[7]
-
Nucleophile Strength: The nature of the reacting nucleophile is a crucial determinant of the reaction rate. Primary amines are generally more reactive towards isocyanates than alcohols, which are in turn more reactive than water.[8][9]
-
Solvent Effects: The polarity of the solvent can influence the reaction rate. Polar aprotic solvents can stabilize the charged transition state, potentially accelerating the reaction.[10]
-
Catalysis: The reaction of isocyanates with nucleophiles, particularly alcohols, can be significantly accelerated by catalysts.[11][12] Common catalysts include tertiary amines and organometallic compounds like dibutyltin dilaurate.[13][14]
Experimental Design for Kinetic Analysis
To provide a robust comparative study, a well-designed experimental protocol is essential. The following sections outline methodologies for monitoring the reaction kinetics of this compound with a model nucleophile, such as n-butanol.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful technique for real-time monitoring of isocyanate reactions.[15][16] The progress of the reaction can be followed by monitoring the disappearance of the characteristic strong absorption band of the isocyanate group (-N=C=O) around 2250-2285 cm⁻¹.[17]
Experimental Protocol:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is required.[15]
-
Reaction Setup: The reaction is carried out in a temperature-controlled vessel. The ATR probe is immersed directly into the reaction mixture.
-
Reactant Preparation: Prepare solutions of this compound and the chosen nucleophile (e.g., n-butanol) in a suitable anhydrous solvent (e.g., toluene or acetonitrile) at known concentrations.
-
Data Acquisition:
-
Record a background spectrum of the solvent.
-
Initiate the reaction by adding the nucleophile solution to the isocyanate solution with vigorous stirring.
-
Immediately begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Measure the absorbance of the isocyanate peak at each time point.
-
Plot the concentration of the isocyanate (proportional to its absorbance) versus time.
-
Determine the initial reaction rate and the rate constant from the kinetic data.
-
Diagram of Experimental Workflow for FTIR Analysis:
Caption: Workflow for kinetic analysis using in-situ FTIR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is another valuable technique for monitoring the kinetics of isocyanate reactions, particularly for slower reactions or when in-situ monitoring is not feasible.[18][19] This method involves quenching the reaction at different time points and analyzing the concentration of the remaining isocyanate or the formed product.
Experimental Protocol:
-
Reaction Setup: Perform the reaction in a series of vials or a single temperature-controlled vessel.
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution containing an excess of a derivatizing agent that reacts rapidly with the isocyanate. A common derivatizing agent is 1-(2-methoxyphenyl)piperazine (MOPP).[20]
-
-
Sample Preparation: Dilute the quenched samples with a suitable solvent for HPLC analysis.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is often employed.
-
Detection: UV detection is commonly used, as the derivatized product will have a strong UV chromophore.[21]
-
-
Data Analysis:
-
Generate a calibration curve using standards of the derivatized isocyanate.
-
Determine the concentration of the isocyanate at each time point from the peak area in the chromatogram.
-
Plot the concentration of the isocyanate versus time to determine the reaction rate and rate constant.
-
Diagram of Experimental Workflow for HPLC Analysis:
Caption: Workflow for kinetic analysis using HPLC with derivatization.
Comparative Kinetic Data
To provide a practical context for the reactivity of this compound, the following table summarizes hypothetical relative reaction rates with n-butanol compared to other common aromatic isocyanates under identical, uncatalyzed conditions.
| Isocyanate | Substituents | Expected Relative Rate | Primary Influencing Factors |
| Phenyl Isocyanate | None | 1.00 (Reference) | Baseline reactivity |
| This compound | 4-Bromo, 2-Ethyl | ~0.8 - 1.2 | Inductive effect of Br vs. steric hindrance of Ethyl |
| 4-Nitrophenyl Isocyanate | 4-Nitro (-NO₂) | > 5.0 | Strong electron-withdrawing effect of the nitro group |
| 4-Methoxyphenyl Isocyanate | 4-Methoxy (-OCH₃) | < 0.5 | Strong electron-donating effect of the methoxy group |
| 2,4-Toluene Diisocyanate (TDI) | 2,4-Diisocyanate, 1-Methyl | > 2.0 (per NCO group) | Activating methyl group and electronic effects of the second NCO group |
| Isophorone Diisocyanate (IPDI) | Aliphatic/Cycloaliphatic | < 0.1 | Lower intrinsic reactivity of aliphatic isocyanates |
Note: The relative rates are illustrative and can vary depending on the specific reaction conditions.
Discussion and Mechanistic Insights
The expected reactivity of this compound is a nuanced balance of electronic and steric effects. The electron-withdrawing bromine at the para position will increase the electrophilicity of the isocyanate carbon, favoring a faster reaction. However, the ortho-ethyl group will introduce steric hindrance, which can counteract this electronic activation. The overall observed rate will depend on the magnitude of these opposing effects.
The reaction of an isocyanate with an alcohol is generally believed to proceed through a nucleophilic attack of the alcohol oxygen on the isocyanate carbon, followed by a proton transfer.[22] The transition state is polar, and its stability is influenced by the solvent and any catalysts present.
Diagram of the General Mechanism of Urethane Formation:
Caption: General mechanism for the reaction of an isocyanate with an alcohol.
For this compound, the steric hindrance from the ortho-ethyl group will likely raise the energy of the transition state, potentially leading to a slower reaction compared to an unhindered, electronically similar isocyanate. However, for reactions with small nucleophiles, the electronic activation by the bromine may dominate.
Conclusion
The reaction kinetics of this compound are a product of the interplay between the electron-withdrawing nature of the para-bromo substituent and the steric hindrance of the ortho-ethyl group. This guide provides a framework for the systematic investigation of its reactivity through established analytical techniques like in-situ FTIR and HPLC. The comparative data presented offers a valuable benchmark for researchers to anticipate its behavior in various synthetic applications. A thorough understanding of these kinetic principles is paramount for the rational design of experiments, optimization of reaction conditions, and the successful development of novel molecules and materials.
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- (n.d.).
- (n.d.).
- (2025). A Comparative Guide to the Kinetics of Isocyanate-Alcohol Reactions: Insights for Urethane Synthesis. Benchchem.
- (n.d.).
- (n.d.).
- (2025).
- (n.d.).
- (2024). Isocyanate-based multicomponent reactions. RSC Advances.
- (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.
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- (n.d.). In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. American Chemical Society.
- (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. CDC Stacks.
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- (n.d.).
- (2022).
- Pannone, M. C., & Macosko, C. (1987). Kinetics of isocyanate amine reactions. Journal of Applied Polymer Science, 34(7), 2409-2432.
- (n.d.).
- (n.d.). (A) Electron density of isocyanate group, and (B) nucleophilic reaction....
- (n.d.). UNIVERSITÉ DU QUÉBEC À MONTRÉAL DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TOLUENE DIISOCYANATES AND METHYLENEDIPHENYL DI. Archipel UQAM.
- (n.d.). 1.2.
- (n.d.). of the reaction between. AUB ScholarWorks.
- (n.d.). Reaction of Isocyanates with amines.
- (n.d.). WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use.
- (n.d.).
- Dzalmukhanova, A. S., Lodygina, V. P., Komratova, V. V., Karpov, S. V., Malkov, G. V., & Badamshina, E. R. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions.
- (n.d.).
- (2025).
- (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI.
- (n.d.). Isocyanates as Precursors to Biomedical Polyurethanes. Aidic.
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- Ludwig, B. W., & Urban, M. W. (n.d.).
- (n.d.).
- (2020).
- (n.d.). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.
- (2025).
- (n.d.).
- (n.d.). Initial reaction rate constants (k) for urethane formation in the presence of the stud.
- (n.d.).
- (n.d.).
- (2025). KINETIC STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS.
- (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules.
- (2025).
- (n.d.).
- (n.d.).
- (n.d.).
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- 8. The reactivity of phenyl isocyanate in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Methyl isocyanate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. wernerblank.com [wernerblank.com]
- 12. turkchem.net [turkchem.net]
- 13. scite.ai [scite.ai]
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- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. epa.gov [epa.gov]
- 19. experts.umn.edu [experts.umn.edu]
- 20. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 21. archipel.uqam.ca [archipel.uqam.ca]
- 22. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-2-ethylphenyl isocyanate
As a Senior Application Scientist, I understand that meticulous handling and disposal of reactive chemical agents are paramount to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-2-ethylphenyl isocyanate, a compound that demands respect due to the inherent reactivity of the isocyanate functional group. Our objective is to move beyond mere instruction and instill a deep understanding of the chemical principles that govern these safety protocols, ensuring a self-validating system of laboratory practice.
Hazard Profile of this compound
Understanding the hazard profile is the first step in risk mitigation. This compound, like most isocyanates, is a potent sensitizer and irritant. The primary hazards are associated with its high reactivity towards nucleophiles, including the biological molecules in our bodies.
Exposure can lead to severe health effects:
-
Respiratory Sensitization: Inhalation may cause allergy or asthma-like symptoms, and subsequent exposure to even minute concentrations can trigger a severe asthmatic reaction in a sensitized individual.[1]
-
Skin Sensitization: Direct contact can cause an allergic skin reaction, leading to rashes and dermatitis.[1][2]
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system.[2]
-
Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2]
The following table summarizes the GHS hazard classifications for isocyanates of this type.
| Hazard Classification | Category | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[2] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2] |
The Chemistry of Isocyanate Deactivation
The core principle behind the safe disposal of this compound is chemical deactivation. The isocyanate functional group (R–N=C=O) is highly reactive and will readily undergo addition reactions with nucleophiles like water, amines, and alcohols.[3] The goal is to convert the hazardous isocyanate into a more stable and less reactive derivative, such as a urea or carbamate, before it is collected for final disposal.
A critical aspect of this deactivation process is the reaction with water, which proceeds as follows:
-
Reaction with Water: The isocyanate reacts with water to form an unstable carbamic acid.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine.
-
Urea Formation: The newly formed, reactive primary amine can then attack another isocyanate molecule to form a stable, inert polyurea.
The evolution of CO₂ gas is a significant safety concern. If this reaction occurs in a sealed container, the pressure buildup can cause the container to rupture violently. [4] Therefore, all deactivation and collection procedures must be performed in containers that are left open or are vented.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Due to the significant sensitization and irritation risks, a stringent PPE protocol is mandatory when handling this compound.
-
Ventilation: All handling and disposal procedures must be conducted within a certified chemical fume hood to control vapor exposure.[3]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection.[5]
-
Respiratory Protection: If the potential for inhalation exists despite engineering controls, a properly fitted respirator is required.[6]
-
Hand Protection: Use chemical-impermeable gloves (e.g., butyl rubber or laminate). Thin latex or nitrile gloves are not suitable for prolonged contact.[6]
-
Protective Clothing: A lab coat, closed-toe shoes, and potentially disposable coveralls are required to prevent skin contact.[5][7]
Step-by-Step Protocol for Disposal of Small Laboratory Quantities
This protocol is intended for the neutralization of small quantities (typically <100g) of residual this compound waste generated during research.
Objective: To completely neutralize the reactive isocyanate functional group prior to collection by a certified hazardous waste contractor.
Materials:
-
Waste this compound
-
A suitably large, open-top container (e.g., a plastic pail or beaker)
-
Stir bar or mechanical stirrer
-
Decontamination Solution (choose one):
-
Formula 1 (Preferred): A solution of 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[4] This formulation is effective and avoids the vapor hazards associated with ammonia.
-
Formula 2: A solution of 3-8% concentrated ammonia and 0.2-2% liquid detergent in water.[4] This must be used with excellent ventilation.
-
Procedure:
-
Prepare the Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary PPE and materials.
-
Prepare the Neutralization Solution: In the open-top container, prepare an excess of the chosen decontamination solution. A general rule is to use at least 10 parts of the neutralization solution for every 1 part of isocyanate waste.
-
Initiate Neutralization: Place the container with the neutralization solution on a stir plate within the fume hood and begin gentle agitation.
-
Slow Addition of Isocyanate: Very slowly and carefully, add the this compound waste to the vortex of the stirring neutralization solution. Add the waste dropwise or in very small portions to control the rate of reaction and CO₂ evolution.
-
Observe and Stir: Allow the mixture to stir for a minimum of one hour after the final addition of the isocyanate waste. The stirring ensures complete mixing and reaction. Be aware that the reaction may be exothermic.
-
pH Check (Optional but Recommended): After the initial reaction period, you can check the pH of the solution. A basic pH indicates that the neutralizing agent is still in excess.
-
Temporary Storage: Label the container clearly as "Neutralized Isocyanate Waste" with its components. Leave the container open or loosely covered in the fume hood for at least 24-48 hours to allow for the complete evolution of any residual CO₂ gas.[5]
-
Final Disposal: After the venting period, the container can be sealed and transferred to your institution's hazardous waste collection area. Ensure it is properly labeled according to institutional and local regulations for disposal by a licensed contractor.[4]
Emergency Protocol: Spill Management
Accidental spills require immediate and deliberate action. The primary goals are to contain the spill, protect personnel, and neutralize the material safely.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.[4]
-
Ventilate: Ensure the area is well-ventilated. For large spills, this may require specialized response teams.
-
Don PPE: Do not attempt cleanup without the full PPE described in Section 3.
-
Contain the Spill: Dike the spill with a dry, inert absorbent material such as sand, vermiculite, or clay-based absorbent. Do not use sawdust or other combustible materials. [4][5]
-
Absorb: Gently cover and absorb the spill with the inert material. Avoid splashing.
-
Collect Waste: Carefully shovel the contaminated absorbent into a clearly labeled, open-top container. CRITICAL: DO NOT SEAL THE CONTAINER. [4] Fill the container only about halfway to allow for expansion.
-
Decontaminate the Area: Mop the spill area with one of the decontamination solutions described in Section 4. Allow the solution to sit for at least 15 minutes before wiping it up.
-
Neutralize Collected Waste: Move the open container of contaminated absorbent to a safe, ventilated area like a fume hood. Slowly add decontamination solution to the container to neutralize the isocyanate. Let it stand for 24-48 hours to ensure the reaction is complete and all CO₂ has been released.[5]
-
Final Disposal: Seal the container and dispose of it, along with any contaminated PPE, as hazardous waste through your institution's environmental health and safety office.[4]
Isocyanate Disposal Workflow
The following diagram outlines the decision-making process for handling waste and spills involving this compound.
Caption: Workflow for Isocyanate Waste Disposal and Spill Response.
References
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). FSI. Available at: [Link]
-
International Science Community Association. (2013). Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. Research Journal of Chemical Sciences. Available at: [Link]
- Patsnap. (2025). Industry Best Practices for Isocyanate Waste Management.
- American Chemistry Council. (n.d.).
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. Available at: [Link]
- Reddit. (2021).
-
Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Available at: [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Available at: [Link]
- Thermo Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025).
- Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. Merck Millipore.
-
PubChem. (n.d.). 4-Bromophenyl isocyanate. National Center for Biotechnology Information. Available at: [Link]
-
Gaco. (2015). SAFETY DATA SHEET - ISOCYANATE COMPONENT A. Gaco. Available at: [Link]
- Sigma-Aldrich. (n.d.).
-
PubChem. (n.d.). 4-Ethylphenyl isocyanate. National Center for Biotechnology Information. Available at: [Link]
Sources
Navigating the Synthesis Landscape: A Guide to the Safe Handling of 4-Bromo-2-ethylphenyl isocyanate
For the modern researcher, pushing the boundaries of drug development requires not only innovative thinking but also an unwavering commitment to safety. This guide provides essential, field-proven protocols for the safe handling, use, and disposal of 4-Bromo-2-ethylphenyl isocyanate, a reactive intermediate pivotal in the synthesis of novel therapeutics. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, empowering you to work with confidence and precision.
Understanding the Hazard: The Reactivity of Isocyanates
This compound belongs to the isocyanate family of compounds, characterized by the highly reactive -N=C=O functional group. This group is susceptible to nucleophilic attack by a variety of functional groups, including amines, alcohols, and even water. This reactivity is the cornerstone of its synthetic utility, but also the source of its primary hazards.
Upon inhalation, isocyanates can cause severe irritation to the respiratory tract, leading to symptoms such as coughing, chest tightness, and difficulty breathing.[1][2] More critically, isocyanates are potent respiratory sensitizers.[2][3] Initial exposure may lead to the development of an allergic-like reaction, where subsequent exposures, even at very low concentrations, can trigger a severe asthmatic response.[2][3] Skin contact can cause irritation, rashes, and may also lead to skin sensitization.[2][3] Direct eye contact can result in serious irritation and potential damage.[3][4]
Due to the lack of distinct odor for many isocyanates, olfactory warnings are unreliable for preventing overexposure.[1] Therefore, a robust safety protocol based on engineering controls and appropriate personal protective equipment is paramount.
The First Line of Defense: Engineering Controls
Before any personal protective equipment is considered, the primary method for controlling exposure to hazardous chemicals is through engineering controls. These are modifications to the laboratory environment that minimize the risk of exposure.
-
Fume Hoods: All work with this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[5][6] This provides a physical barrier and ventilation to capture and exhaust vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute and remove any fugitive emissions.[7][8]
-
Process Isolation: To the extent possible, isolate the process involving the isocyanate. This could involve using closed systems or designated areas within the lab.
Personal Protective Equipment (PPE): Your Essential Barrier
While engineering controls are the foundation of safety, PPE provides the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is non-negotiable when handling isocyanates.[9][10][11]
| PPE Component | Specification | Rationale |
| Respiratory Protection | A full-face respirator with an organic vapor cartridge and a P100 particulate filter is recommended.[9][10] In some situations, a supplied-air respirator may be necessary.[1] | Protects against inhalation of vapors and aerosols, which are primary routes of exposure and sensitization. A full-face respirator also provides eye protection.[10][11] |
| Hand Protection | Chemical-resistant gloves are mandatory. Suitable materials include nitrile, neoprene, or butyl rubber.[9][10] Double-gloving is a recommended practice. | Prevents skin contact and absorption. Standard latex gloves are not suitable as they offer poor resistance to many organic chemicals.[11] |
| Eye Protection | If a full-face respirator is not used, chemical splash goggles in combination with a face shield are required.[1][7][10] | Protects the eyes from splashes and vapors, which can cause severe irritation.[3][4] |
| Protective Clothing | A chemically resistant lab coat, worn over personal clothing, is the minimum requirement. For larger quantities or tasks with a higher splash potential, disposable coveralls are recommended.[10] | Prevents incidental skin contact with the chemical. |
| Footwear | Closed-toe shoes made of a non-porous material should be worn. | Protects the feet from spills. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure at every step.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, amines, and alcohols.[12] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed when not in use.[4][6][13]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before starting work, ensure the fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers of this compound inside the fume hood.
-
Use a disposable weighing boat or a container that can be sealed for transfer.
-
Handle the material gently to avoid creating dust or aerosols.
-
-
Reaction Setup:
-
Add the isocyanate to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction is equipped with a condenser and a drying tube or an inert gas atmosphere to prevent exposure to moisture.
-
-
Post-Reaction:
-
Quench any unreacted isocyanate with a suitable reagent (e.g., a solution of sodium carbonate or a high-boiling point alcohol) before workup.
-
Clean all glassware that has been in contact with the isocyanate with a decontamination solution (see disposal section).
-
Emergency Procedures: Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.
Spills
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels.
-
Collect the absorbed material into a designated waste container.
-
Decontaminate the spill area with a solution of 5-10% sodium carbonate, followed by a soap and water wash.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Personal Exposure
-
Inhalation: Immediately move the affected person to fresh air.[4][13][14] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[13][14] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13][14] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.
The following diagram outlines the logical workflow for responding to a chemical spill.
Caption: Workflow for Chemical Spill Response.
Disposal Plan: Responsible Waste Management
Proper disposal of isocyanate waste is critical to prevent environmental contamination and accidental exposure.
-
Decontamination: All disposable materials that have come into contact with this compound (e.g., gloves, weighing boats, absorbent materials) should be decontaminated before disposal. This can be done by immersing them in a decontamination solution (e.g., 5-10% sodium carbonate) for several hours to neutralize the reactive isocyanate groups.
-
Waste Collection: Collect all decontaminated solid waste and any liquid waste containing the isocyanate in a clearly labeled, dedicated hazardous waste container.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[5][6][13][15] Never dispose of isocyanate waste down the drain.
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.
References
-
Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. [Link]
-
Government of Canada. Isocyanates: Control measures guideline. [Link]
-
Sysco Environmental. What PPE is required when working with isocyanates? [Link]
-
Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure. [Link]
-
Oregon Occupational Safety and Health. Isocyanates. [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. [Link]
-
Safe Work Australia. GUIDE TO HANDLING ISOCYANATES. [Link]
-
BCA. Safe Use of Di-Isocyanates. [Link]
-
American Chemistry Council. MDI or TDI: First Aid Guidance. [Link]
-
F38 Isocyanate Safety Data Sheet. [Link]
-
Gaco. SAFETY DATA SHEET. [Link]
Sources
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. gaco.com [gaco.com]
- 3. actsafe.ca [actsafe.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. lakeland.com [lakeland.com]
- 8. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 9. compositesone.com [compositesone.com]
- 10. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 11. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. 4-BROMO-2-METHYLPHENYL ISOCYANATE - Safety Data Sheet [chemicalbook.com]
- 14. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 15. mbfgfiles.co.uk [mbfgfiles.co.uk]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
